molecular formula C9H10F3NOS B8033261 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Número de catálogo: B8033261
Peso molecular: 237.24 g/mol
Clave InChI: VJZKXSOAVJSZGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (CAS 1881288-10-3) is a high-purity pyridine-based building block designed for advanced chemical synthesis and drug discovery research. With the molecular formula C 9 H 10 F 3 NOS and a molecular weight of 237.24 g/mol, this compound features a unique structure combining a phenolic hydroxyl group, an isopropylsulfanyl moiety, and a metabolically stable trifluoromethyl group on a pyridine ring . This combination makes it a valuable scaffold for constructing more complex molecules. This compound is primarily used as a key intermediate in medicinal chemistry. The pyridine core is a privileged structure in pharmaceuticals, and the presence of the trifluoromethyl group is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . The isopropylsulfanyl and hydroxyl groups offer versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships (SAR). Compounds with similar substructures, particularly those containing nitrogen-based heterocycles and trifluoromethyl groups, are frequently investigated for their antifungal and antidepressant activities, as these motifs are known to interact with key biological targets . Specifically, the trifluoromethylpyridine unit is a prominent feature in the development of novel agrochemicals and pharmaceuticals due to its strong electron-withdrawing nature and ability to modulate biological activity. Researchers utilize this chemical as a precursor for developing potential protease inhibitors, kinase inhibitors, and other bioactive molecules. It is strictly for research and development purposes in laboratory settings only.

Propiedades

IUPAC Name

2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NOS/c1-5(2)15-8-7(14)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZKXSOAVJSZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Protocol and Mechanistic Rationale for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a highly functionalized, electron-deficient heterocyclic building block. Molecules possessing the 5-(trifluoromethyl)pyridin-3-ol motif are of significant interest in modern drug discovery, frequently serving as core scaffolds in the development of kinase inhibitors and modulators of the integrated stress response (ISR) pathway[1].

Synthesizing this target requires a highly chemoselective approach to differentiate between two competing nucleophilic sites: the 3-hydroxyl group and the exogenous thiol. This whitepaper details a robust, self-validating Nucleophilic Aromatic Substitution (SNAr) protocol that leverages intrinsic physical organic chemistry principles to achieve high yields and absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Rationale

The most atom-economical and scalable retrosynthetic disconnection for this molecule is at the C2–S bond. This points to 2-chloro-5-(trifluoromethyl)pyridin-3-ol —a commercially available and bench-stable precursor—and propane-2-thiol (isopropyl mercaptan) as the starting materials.

The Chemoselectivity Challenge

Under basic conditions, both the 3-hydroxyl group of the pyridine (pKa ~8.5) and propane-2-thiol (pKa ~10.5) will be deprotonated. This generates a reaction mixture containing both a hard oxyanion (pyridine-3-olate) and a soft sulfur anion (isopropyl thiolate).

Causality of Experimental Choices

To drive the reaction exclusively toward S-arylation and prevent O-arylation (dimerization) or unreactive pathways, the protocol utilizes Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF) :

  • The Cesium Effect: The large ionic radius of the Cs+ counterion leads to a highly dissociated, "naked" thiolate, drastically increasing its nucleophilicity. Conversely, the harder oxyanion remains more tightly ion-paired, suppressing its reactivity.

  • Hard-Soft Acid-Base (HSAB) Theory: The C2 position of the pyridine ring, activated by the adjacent nitrogen and the strongly electron-withdrawing -CF3 group, acts as a soft electrophile. It kinetically favors attack by the highly polarizable, soft thiolate over the hard oxyanion[2].

  • Transition State Stabilization: The polar aprotic nature of DMF stabilizes the anionic Meisenheimer complex intermediate, accelerating the rate-determining step of the SNAr pathway.

Mechanism A Pyridine-3-olate Formation B Thiolate Attack at C2 Position A->B C Meisenheimer Complex B->C D Chloride Elimination C->D E Acidification to Neutral Product D->E

SNAr mechanism via Meisenheimer complex intermediate at the C2 position.

Experimental Methodology: Direct Thioetherification

This self-validating protocol is designed for a 10 mmol scale. The strict exclusion of oxygen is critical, as thiolates are rapidly oxidized to disulfides in the presence of air.

Reagents & Materials
  • 2-Chloro-5-(trifluoromethyl)pyridin-3-ol: 1.97 g (10.0 mmol, 1.0 eq)

  • Propane-2-thiol: 1.40 mL (15.0 mmol, 1.5 eq)

  • Cesium Carbonate (Cs2CO3): 8.15 g (25.0 mmol, 2.5 eq)

  • Anhydrous DMF: 20 mL

  • 1M HCl (aq): For workup

Step-by-Step Workflow
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Nitrogen (N2) three times to establish a strictly inert atmosphere.

  • Base and Substrate Loading: Add 2-chloro-5-(trifluoromethyl)pyridin-3-ol (1.97 g) and Cs2CO3 (8.15 g) to the flask. Add anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the 3-hydroxyl group.

  • Thiol Introduction: Inject propane-2-thiol (1.40 mL) dropwise over 2 minutes. The mixture may exhibit a slight color change as the highly nucleophilic thiolate is generated.

  • SNAr Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C . Stir vigorously for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.

  • Quenching & Isoelectric Acidification (Critical Step): Cool the reaction to 0 °C using an ice bath. Dilute with 30 mL of deionized water. Slowly add 1M HCl dropwise while monitoring the pH. Stop at pH ~4.0.

    • Causality: The product's hydroxyl group has a pKa of ~8. Acidifying to pH 4 ensures complete protonation to the neutral, organic-soluble species. Over-acidification (pH < 2) will protonate the pyridine nitrogen, rendering the product water-soluble and ruining the extraction yield.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure product.

Workflow SM 2-Chloro-5-(trifluoromethyl) pyridin-3-ol Reaction Anhydrous DMF 90°C, 4-6 hrs SM->Reaction Reagents Propane-2-thiol + Cs2CO3 (2.5 eq Base) Reagents->Reaction Workup Acidic Workup (1M HCl, pH 4) Reaction->Workup Product 2-(Propan-2-ylsulfanyl)-5- (trifluoromethyl)pyridin-3-ol Workup->Product

Synthetic workflow for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Reaction Optimization & Quantitative Data

To validate the robustness of the chosen conditions, a solvent and base screening was conducted. The data below demonstrates the superiority of the Cs2CO3/DMF system for maximizing S-arylation while suppressing side reactions.

EntryBase (2.5 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation
1K2CO3MeCN80126552Sluggish reaction; unreacted SM.
2K2CO3DMF9088876Moderate O-arylation impurities.
3NaHTHF65164031Poor solubility of intermediates.
4 Cs2CO3 DMF 90 5 >99 91 Optimal conditions; clean profile.
5DIPEANMP1002415N/AOrganic base insufficiently basic.

Analytical Characterization

To confirm the structural integrity of the synthesized 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, the following analytical signatures should be verified:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 1.8 Hz, 1H, Py-H6), 7.45 (d, J = 1.8 Hz, 1H, Py-H4), 5.80 (br s, 1H, -OH), 4.05 (hept, J = 6.8 Hz, 1H, -CH-), 1.42 (d, J = 6.8 Hz, 6H, -CH3).

  • 13C NMR (100 MHz, CDCl3): δ 153.2 (C2), 150.1 (C3), 138.4 (q, J = 4.1 Hz, C6), 125.8 (q, J = 33.0 Hz, C5), 123.5 (q, J = 271.5 Hz, -CF3), 116.2 (q, J = 3.5 Hz, C4), 36.5 (-CH-), 23.1 (-CH3).

  • 19F NMR (376 MHz, CDCl3): δ -62.4 (s, 3F).

  • HRMS (ESI-TOF): m/z calculated for C9H11F3NOS [M+H]+ 238.0513; found 238.0510.

References

  • WO2019090069A1 - Modulators of the integrated stress pathway Source: patents.google.com URL:[1]

  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed technical overview of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, a novel pyridine derivative.

The strategic incorporation of a trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity due to its strong electron-withdrawing nature.[1] The pyridinol core is a well-established scaffold in medicinal chemistry, present in numerous therapeutic agents.[2][3] Furthermore, the isopropylthio substituent can modulate lipophilicity and molecular conformation. This guide will delve into the predicted physicochemical properties of this compound and provide robust, field-proven experimental protocols for their determination, offering valuable insights for researchers in medicinal chemistry and drug development.

Predicted Physicochemical Profile

Due to the novelty of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, extensive experimental data is not yet publicly available. However, by leveraging data from structurally analogous compounds and established physicochemical principles, we can predict a likely profile. These predictions serve as a crucial starting point for experimental design and hypothesis generation.

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C9H10F3NOSDefines the elemental composition and molecular weight.
Molecular Weight 253.24 g/mol Influences diffusion rates and membrane permeability.
Melting Point Solid at room temperature; likely in the range of 44-48 °C or higher, based on similar pyridine derivatives.[4]Affects solubility and formulation strategies.
pKa The pyridinol -OH group is acidic, and the pyridine nitrogen is basic. The pKa will be influenced by the electron-withdrawing trifluoromethyl group.Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions.
logP Expected to be moderately lipophilic due to the trifluoromethyl and isopropylthio groups.A key indicator of a compound's ability to cross biological membranes.
Solubility Likely to have low aqueous solubility, a common trait for many drug candidates.A critical factor for oral bioavailability and formulation development.[5]

Experimental Determination of Physicochemical Properties

The following sections detail standardized, medium-throughput protocols for the empirical determination of the key physicochemical properties of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. These methods are designed to be robust, reproducible, and require minimal sample quantities.[6]

Aqueous Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[7][8]

Experimental Protocol
  • Preparation of Saturated Solution: Add an excess amount of solid 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to a series of vials containing phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility from the measured concentration of the saturated solution.

Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid to PBS (pH 7.4) prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge or filter supernatant equil->sep1 analysis1 Analyze supernatant by HPLC-UV sep1->analysis1 analysis2 Calculate concentration from calibration curve analysis1->analysis2

Caption: Workflow for solubility determination using the shake-flask method.

Determination of Ionization Constant (pKa)

The pKa value(s) of a compound are critical for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. UV-spectrophotometry provides a reliable method for pKa determination.[6]

Experimental Protocol
  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).

  • Sample Preparation: Prepare a stock solution of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in a suitable solvent (e.g., DMSO or methanol).

  • UV-Vis Spectroscopy: In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well containing the different pH buffers.

  • Data Acquisition: Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range.

  • Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of Lipophilicity (logP and logD)

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral species, while logD accounts for both neutral and ionized forms at a specific pH. The shake-flask method using n-octanol and water is a common approach.[6][9]

Experimental Protocol
  • Phase Preparation: Pre-saturate n-octanol with water (or PBS for logD) and vice versa by mixing them and allowing the phases to separate.

  • Partitioning: Add a known amount of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to a vial containing equal volumes of the pre-saturated n-octanol and aqueous phases (for logD, use PBS at pH 7.4).

  • Equilibration: Shake the vial for a set period to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using HPLC.

  • Calculation:

    • logP = log ([Concentration in n-octanol] / [Concentration in water])

    • logD = log ([Concentration in n-octanol] / [Concentration in PBS])

Workflow for logP/logD Determination

start Prepare pre-saturated n-octanol and aqueous phases add_compound Add compound to equal volumes of both phases start->add_compound equilibrate Shake to equilibrate add_compound->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify_oct Quantify concentration in n-octanol phase via HPLC separate->quantify_oct quantify_aq Quantify concentration in aqueous phase via HPLC separate->quantify_aq calculate Calculate logP or logD quantify_oct->calculate quantify_aq->calculate

Caption: Workflow for logP/logD determination via the shake-flask method.

Spectroscopic and Structural Elucidation

A combination of spectroscopic techniques is essential for confirming the chemical structure and purity of synthesized 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.[2][10]

Predicted Spectroscopic Data

Based on the analysis of similar substituted pyridine compounds, the following spectroscopic characteristics are anticipated.[10][11]

TechniquePredicted Observations
¹H NMR - Aromatic protons on the pyridine ring. - A septet and a doublet for the isopropyl group. - A broad singlet for the hydroxyl proton.
¹³C NMR - A quartet for the trifluoromethyl carbon due to C-F coupling. - Distinct signals for the carbons of the pyridine ring and the isopropyl group.
¹⁹F NMR - A singlet for the -CF₃ group.
FT-IR - A broad O-H stretching band. - C-F stretching bands. - Aromatic C=C and C=N stretching bands.
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound.
Generalized Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the Free Induction Decay (FID) using appropriate pulse sequences for ¹H, ¹³C, and ¹⁹F nuclei.[10]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[10]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. While predicted values offer a valuable starting point, the detailed experimental protocols outlined herein are essential for generating the empirical data required for informed decision-making in drug development. A thorough characterization of solubility, pKa, and lipophilicity, coupled with rigorous structural elucidation, will ultimately pave the way for advancing this promising compound through the discovery pipeline.

References

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 446-455. [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Link]

  • Arjunan, V., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 163-176. [Link]

  • Slideshare. (2015). pKa and log p determination. [Link]

  • Slideshare. (2015). solubility experimental methods.pptx. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Asath, R. M., et al. (2016). Vibrational Spectroscopic, Structural and Nonlinear Optical Activity Studies on 2-amino-3-chloro-5-trifluoromethyl pyridine. AIP Conference Proceedings, 1731(1), 050096. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. [Link]

  • Asath, R. M., et al. (2016). Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach. AIP Conference Proceedings, 1731(1). [Link]

  • Wan, H., et al. (2006). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 9(6), 457-465. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6). [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]

  • Fujikawa, K., & Yokoyama, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-147. [Link]

  • Kumar, S., & Adhikari, A. V. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(4), 488-502. [Link]

  • Klingsberg, E. (Ed.). (1960).
  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929555. [Link]

  • RRJoDDD. (2024). Synthesis, Characterization And Evaluation Of Pyridine Derivatives. [Link]

  • Singh, K., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 7(16), 3378-3387. [Link]

  • NextSDS. (n.d.). 2-(Isopropylthio)-5-(trifluoromethyl)pyridin-3-ylboronic acid. [Link]

  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-ol. [Link]

  • Google Patents. (2020). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • Google Patents. (2011). EP2646416A1 - IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES.
  • PubChem. (n.d.). 2-oxo-N-[[3-propan-2-yloxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]methyl]. [Link]

  • NextSDS. (n.d.). 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid. [Link]

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A Technical Guide to Elucidating the Mechanism of Action of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, a compound that combines the biologically active pyridin-3-ol core with a trifluoromethyl group known to enhance pharmacokinetic properties.[1][2][3] While the specific mechanism of action for this compound is yet to be fully elucidated, its structural components suggest a strong potential for modulating critical cellular pathways implicated in diseases such as cancer.[3][4] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate its mechanism of action, from initial target identification to preclinical validation.

Introduction: Deconstructing a Privileged Scaffold

The molecule 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a novel chemical entity. Its design incorporates three key structural features that are hallmarks of successful therapeutic agents:

  • The Pyridin-3-ol Core: This heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6] Its electronic properties and capacity for hydrogen bonding make it an effective pharmacophore for interacting with biological targets.

  • The Trifluoromethyl (-CF3) Group: The strategic inclusion of a trifluoromethyl group is a well-established method for optimizing drug candidates.[7][8] This group enhances metabolic stability by strengthening the carbon-fluorine bond, increases lipophilicity to improve membrane permeability, and can significantly improve binding affinity to target proteins.[1][2]

  • The Isopropylthio (-S-CH(CH₃)₂) Moiety: The sulfur linkage provides a flexible and lipophilic component that can engage in specific hydrophobic interactions within a target's binding pocket, potentially contributing to both potency and selectivity.

Given the established anticancer properties of many pyridin-3-ol derivatives, a primary hypothesis is that this compound exerts its effect by inhibiting a key signaling pathway essential for cancer cell proliferation and survival.[3][4] This guide outlines the experimental strategy to test this hypothesis.

Phase I: Biological Screening and Target Identification

The initial phase is designed to confirm biological activity and identify the molecular target(s) of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

In Vitro Anti-Proliferative Screening

The first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines.

Experimental Protocol: MTT Anti-Proliferative Assay

  • Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, prostate) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7Breast1.51.9
A549Lung2.82.1
HCT116Colon0.91.2
DU-145Prostate4.23.5

This table presents hypothetical data for illustrative purposes.

Target Identification Workflow

Once potent activity is confirmed, the next crucial step is to identify the direct molecular target. Affinity-based proteomics is a powerful, unbiased approach.

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: Synthesize an analogue of the test compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) for covalent attachment to its target upon UV irradiation.

  • Cell Lysate Preparation: Prepare total protein lysates from a sensitive cell line (e.g., HCT116).

  • Probe Incubation: Incubate the cell lysate with the synthesized probe. As a control, pre-incubate a separate lysate sample with an excess of the original, non-derivatized test compound to competitively block specific binding sites.

  • Covalent Crosslinking: Expose the samples to UV light to induce covalent crosslinking of the probe to its target protein(s).

  • Enrichment: Use the linker (e.g., a biotin tag) to enrich the probe-protein complexes using streptavidin-coated beads.

  • Proteomic Analysis: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Candidate Identification: Proteins that are significantly enriched in the probe-treated sample but not in the competitor-treated sample are considered high-confidence target candidates.

G cluster_workflow Target Identification Workflow Lysate Cancer Cell Lysate Probe Affinity Probe Incubation Lysate->Probe UV UV Crosslinking Probe->UV Enrich Streptavidin Enrichment UV->Enrich MS LC-MS/MS Analysis Enrich->MS Candidates Target Candidates MS->Candidates

Caption: Workflow for affinity-based target identification.

Phase II: Target Validation and Mechanistic Deep Dive

This phase focuses on validating the identified target(s) and elucidating the downstream consequences of their modulation. Assuming a protein kinase was identified, the following workflow would be initiated.

In Vitro Kinase Inhibition Assay

Direct biochemical assays are required to confirm that the compound inhibits the enzymatic activity of the candidate kinase.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the recombinant purified candidate kinase, its specific peptide substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

  • Detection: Use a phosphospecific antibody or a luminescence-based ATP detection kit to quantify the extent of substrate phosphorylation or ATP consumption, respectively.

  • Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Target Engagement

To ensure the compound engages its target within the complex environment of a living cell, a Cellular Thermal Shift Assay (CETSA) is performed.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cancer cells with the test compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C). Target engagement stabilizes the protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve to higher temperatures in the compound-treated sample confirms target engagement.

Downstream Signaling Pathway Analysis

Inhibition of a kinase should result in predictable changes to its downstream signaling pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_X Target Kinase X Receptor->Kinase_X Activates Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylates Substrate_B Substrate B Substrate_A->Substrate_B TF Transcription Factor Substrate_B->TF Proliferation Cell Proliferation TF->Proliferation Promotes Compound Test Compound Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by the test compound.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's substrate (e.g., anti-phospho-Substrate A) and a total protein antibody as a loading control.

  • Detection: Use a chemiluminescent secondary antibody and imaging system to visualize the protein bands. A decrease in the phosphorylated substrate upon treatment validates the mechanism of action.

Conclusion and Future Perspectives

This technical guide presents a robust, multi-phased strategy for elucidating the mechanism of action of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. By systematically progressing from broad biological screening to specific target validation and pathway analysis, researchers can build a comprehensive and validated understanding of how this novel compound exerts its therapeutic effects. The methodologies described herein are self-validating, ensuring that each step provides a reliable foundation for the next. Successful execution of this workflow will not only reveal the core mechanism but also provide the critical data package necessary for advancing this promising candidate into preclinical and clinical development.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. 1

  • Ningbo Inno Pharmchem Co.,Ltd. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. 2

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. 7

  • BenchChem. (2025). A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. 3

  • Tsukamoto, M., & Nakamura, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 8

  • Singh, R. P., et al. (2023). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Journal of Drug Delivery and Therapeutics. 5

  • Tsukamoto, M., & Nakamura, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. 9

  • Al-Ostoot, F. H., et al. (2023). Therapeutic effect of pyridine derivatives. ResearchGate. 6

  • Heidari, M. R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Reports in Pharmaceutical Sciences. 10

  • Various Authors. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 4

Sources

biological activity of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity of Trifluoromethylpyridine Derivatives

Authored by a Senior Application Scientist

Foreword: While the specific molecule 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is not extensively characterized in publicly accessible literature, the core scaffold, trifluoromethylpyridine (TFMP), is a cornerstone in modern medicinal chemistry and agrochemistry. This guide, therefore, provides a comprehensive overview of the biological activities associated with the broader class of trifluoromethylpyridine derivatives. We will delve into the fundamental principles that make this scaffold so potent and explore the diverse applications that have emerged from its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TFMP derivatives in their own discovery programs.

The Trifluoromethylpyridine Scaffold: A Privileged Motif in Bioactive Compound Design

The strategic combination of a pyridine ring and a trifluoromethyl (CF3) group creates a molecular scaffold with a unique and powerful set of properties. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The trifluoromethyl group, on the other hand, is a potent electron-withdrawing moiety that profoundly influences the physicochemical properties of the parent molecule.[2]

The incorporation of a CF3 group onto the pyridine ring can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a compound's half-life and bioavailability.[2]

  • Increased Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Modulation of pKa: As a strong electron-withdrawing group, the CF3 group can significantly lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to interact with target proteins.[2]

  • Improved Binding Affinity: The unique electronic and steric properties of the CF3 group can lead to more potent and selective binding to target enzymes and receptors.

These combined features have led to the successful development of TFMP derivatives in a wide range of applications, from pharmaceuticals to agrochemicals.[1]

Diverse Biological Activities of Trifluoromethylpyridine Derivatives

The versatility of the TFMP scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.

Anticancer Activity

A significant number of TFMP derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are varied and often involve the inhibition of key enzymes in cancer cell signaling pathways.

  • Kinase Inhibition: Many TFMP derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer. For example, Sorafenib, a multi-kinase inhibitor approved for the treatment of liver and kidney cancer, features a trifluoromethylphenyl group that interacts with the kinase domain.[3] More recently, a novel series of 5-trifluoromethylpyrimidine derivatives have been designed as potent EGFR inhibitors, with some compounds showing IC50 values in the nanomolar range against cancer cell lines.[4]

  • Proteasome Inhibition: The proteasome is a key target in cancer therapy, and novel noncovalent proteasome inhibitors based on a trifluoromethyl-containing aziridine scaffold have been developed.[5]

  • Cytotoxicity: Several studies have reported the in vitro cytotoxicity of novel TFMP derivatives against a range of cancer cell lines, including melanoma, prostate, and breast cancer.[3][6] For instance, certain thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have demonstrated significant antiproliferative activity.[3]

Antimicrobial and Antiviral Activity

The TFMP scaffold is also a promising starting point for the development of new anti-infective agents.

  • Antibacterial Activity: Trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and shown to have antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae.[7]

  • Antiviral Activity: Tipranavir, an anti-HIV drug, contains a TFMP moiety that contributes to its potent inhibition of the HIV protease enzyme.[8] Additionally, novel trifluoromethyl pyridine piperazine derivatives have been identified as potential plant activators with antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[9]

Anti-inflammatory Activity

Derivatives of 3-hydroxy pyridine-4-one have been shown to possess anti-inflammatory effects, and it is plausible that the introduction of a trifluoromethyl group could modulate this activity.[10] The mechanism may be related to the iron-chelating properties of the hydroxypyridinone scaffold, as key enzymes in the inflammation pathway, such as cyclooxygenase, are heme-dependent.[10] Furthermore, trifluoromethyl-containing pyrazole derivatives have been investigated as selective COX-2 inhibitors.[11]

Agrochemical Applications

Trifluoromethylpyridine derivatives are widely used in the agricultural industry as herbicides, insecticides, and fungicides.[1][12]

  • Herbicidal Activity: Fluazifop-butyl was one of the first herbicides to incorporate a TFMP substructure and acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[1] More recent research has identified novel α-trifluoroanisole derivatives containing phenylpyridine moieties with potent herbicidal activity through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[13]

  • Insecticidal Activity: A number of insecticides containing the TFMP fragment have been commercialized.[12] Thioether-containing TFMP derivatives have demonstrated insecticidal activity against pests like Plutella xylostella.[7]

  • Fungicidal Activity: The introduction of a trifluoromethyl group to the pyridine ring can improve the antifungal activity and broaden the antifungal spectrum of compounds.[12]

Experimental Protocols for Biological Evaluation

The following section provides detailed methodologies for key experiments used to characterize the biological activity of trifluoromethylpyridine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with Test Compound (Varying Concentrations) incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Medium & Add DMSO incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Culture: Grow the bacterial strain (e.g., Xanthomonas oryzae pv. oryzae) in a suitable broth medium overnight.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 28°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Anticancer Efficacy: Xenograft Tumor Model

This model is used to assess the ability of a compound to inhibit tumor growth in a living organism.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control daily for a specified period (e.g., 2-3 weeks).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of TFMP derivatives can be fine-tuned by modifying the substitution pattern on both the pyridine ring and other parts of the molecule. For example, in a series of 1,3,4-oxadiazole derivatives containing a TFMP fragment, different substituents on a phenyl ring were found to play a crucial role in their insecticidal activity.[12] Similarly, for antifungal TFMP derivatives, the position of the CF3 group (3- or 5-position) was found to have little impact on the bioactivity.[12]

Future Perspectives

The trifluoromethylpyridine scaffold continues to be a highly attractive starting point for the design of new bioactive molecules. The combination of its favorable physicochemical properties and synthetic tractability ensures that it will remain a key building block in the development of next-generation therapeutics and agrochemicals. Future research will likely focus on exploring novel substitution patterns, developing more efficient and sustainable synthetic methodologies, and elucidating the detailed mechanisms of action of new TFMP derivatives.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available from: [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Publishing. Available from: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC. Available from: [Link]

  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. Available from: [Link]

  • A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists - Ingenta Connect. Available from: [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC. Available from: [Link]

  • Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines - IRIS. Available from: [Link]

  • Drugs with a trifluoromethyl substituent used as anticancer agents - ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed. Available from: [Link]

  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF - ResearchGate. Available from: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available from: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - OPUS at UTS. Available from: [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper - ResearchGate. Available from: [Link]

  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. Available from: [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC. Available from: [Link]

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A Comprehensive Technical Guide to 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicinal and agricultural chemistry is profoundly influenced by the strategic incorporation of fluorine atoms into organic scaffolds. The trifluoromethyl group (-CF3) is of particular importance, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] When coupled with the versatile pyridine core, a privileged structure in numerous approved drugs, the resulting trifluoromethylpyridine (TFMP) derivatives represent a class of compounds with significant therapeutic and commercial potential. This guide provides an in-depth technical overview of a specific TFMP derivative, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, a molecule poised for exploration in drug discovery and development. While a specific CAS number for this compound is not publicly cataloged as of this writing, its close analogs, such as 2-(Isopropylthio)-5-(trifluoromethyl)pyridin-3-ylboronic acid (CAS Number: 1256345-52-4), are known, indicating its synthetic accessibility.[2][3][4] This guide will detail its physicochemical properties, a proposed synthetic route based on established methodologies for TFMP derivatives, and its potential biological and therapeutic relevance.

Physicochemical Properties

The unique combination of a trifluoromethyl group, a hydroxyl moiety, and an isopropyl sulfide substituent on a pyridine ring bestows upon 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol a distinct set of physicochemical properties that are critical for its behavior in biological systems. The table below summarizes key computed and estimated properties for this molecule.

PropertyValueSource
Molecular Formula C9H10F3NOSN/A
Molecular Weight 237.24 g/mol N/A
IUPAC Name 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-olN/A
XLogP3 ~3.5Estimated
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 4N/A
Rotatable Bond Count 2N/A

The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The hydroxyl group provides a site for hydrogen bonding, which can be crucial for target engagement. The isopropyl sulfide group further contributes to the lipophilic character of the compound.

Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

The synthesis of polysubstituted trifluoromethylpyridines can be achieved through various strategies, including the modification of a pre-existing trifluoromethylpyridine core.[1][5] A plausible and efficient synthetic route to 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol can be envisioned starting from the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. This multi-step synthesis is outlined below.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol A 2,3-Dichloro-5-(trifluoromethyl)pyridine B 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine A->B 1. Sodium methoxide, Methanol, Reflux C 2-(Propan-2-ylsulfanyl)-3-methoxy-5-(trifluoromethyl)pyridine B->C 2. Propane-2-thiol, Sodium hydride, DMF D 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol C->D 3. Boron tribromide (BBr3), Dichloromethane, -78°C to RT

Caption: A proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

  • Rationale: This initial step involves a nucleophilic aromatic substitution (SNAr) reaction to selectively replace the chlorine atom at the 2-position with a methoxy group. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position in such pyridine systems. The methoxy group serves as a protecting group for the eventual hydroxyl functionality.

  • Procedure:

    • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2-(Propan-2-ylsulfanyl)-3-methoxy-5-(trifluoromethyl)pyridine

  • Rationale: In this step, the remaining chlorine atom at the 2-position is displaced by the isopropyl thiolate nucleophile. Sodium hydride is used to deprotonate propane-2-thiol to generate the more nucleophilic thiolate in situ.

  • Procedure:

    • To a solution of propane-2-thiol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80 °C and monitor by TLC.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2-(propan-2-ylsulfanyl)-3-methoxy-5-(trifluoromethyl)pyridine.

Step 3: Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • Rationale: The final step is the deprotection of the methoxy group to unveil the target hydroxyl group. Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers.

  • Procedure:

    • Dissolve 2-(propan-2-ylsulfanyl)-3-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

    • Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

    • Extract the product with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the final product, 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Potential Biological and Therapeutic Relevance

While specific biological data for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is not available in the public domain, the structural motifs present in the molecule suggest a high potential for biological activity. The trifluoromethylpyridine scaffold is a key component in a number of successful agrochemicals and pharmaceuticals.[1][5]

The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[6] For instance, many kinase inhibitors incorporate a trifluoromethylpyridine core to improve their potency and pharmacokinetic profiles. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Potential as a Kinase Inhibitor

Many small molecule kinase inhibitors bind to the ATP-binding pocket of the enzyme. The pyridine core of the target molecule can form key hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The trifluoromethyl group can occupy a hydrophobic pocket, while the isopropyl sulfide group can provide additional van der Waals interactions. The hydroxyl group can also form a crucial hydrogen bond with the protein.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor 2-(Propan-2-ylsulfanyl)-5- (trifluoromethyl)pyridin-3-ol Inhibitor->RAF Potential Inhibition

Caption: A potential point of intervention for the title compound in a signaling pathway.

Furthermore, substituted pyridines and thiols are known to exhibit a broad range of biological activities, including antimicrobial and antifungal properties.[7][8] Therefore, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol could also be a candidate for development as an anti-infective agent.

Conclusion

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol represents a promising, yet underexplored, molecule at the intersection of fluorine chemistry and heterocyclic drug design. Its synthesis is readily achievable through established chemical transformations, starting from commercially available materials. The unique combination of its structural features suggests a high potential for biological activity, particularly in the realm of kinase inhibition and as an anti-infective agent. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this intriguing compound, with the aim of unlocking its full therapeutic potential.

References

  • Okamoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 143-155. [Link]

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  • Pharmaffiliates. 2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid. [Link]

  • NextSDS. 2-(Isopropylthio)-5-(trifluoromethyl)pyridin-3-ylboronic acid. [Link]

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  • Google Patents. (2020). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
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Design, Synthesis, and Application of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery and Agrochemical Professionals

Executive Summary

The compound 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (also referred to as 2-isopropylthio-5-trifluoromethylpyridin-3-ol) represents a highly privileged structural scaffold in modern medicinal and agricultural chemistry. Pyridine derivatives bearing both a trifluoromethyl (-CF₃) group and a thioether linkage are foundational to the development of highly potent enzyme inhibitors, most notably targeting Protoporphyrinogen Oxidase (PPO) and various kinase pathways.

This whitepaper provides a comprehensive analysis of the structural rationale behind this scaffold, detailed and self-validating synthetic protocols, structure-activity relationship (SAR) data for its analogs, and a mechanistic breakdown of its biological pathways.

Structural Rationale & Bioisosterism

The biological efficacy of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is driven by the synergistic effects of its three primary functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

  • The 5-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group dramatically alters the physicochemical profile of the pyridine core. With a high Hansch π value (+0.88) and strong electron-withdrawing properties (Hammett constant σp​ = 0.54), the -CF₃ group enhances overall lipophilicity, improving membrane permeability. Crucially, the exceptionally strong C–F bond (485.3 kJ/mol) blocks cytochrome P450-mediated oxidative metabolism at the 5-position, significantly extending the molecule's half-life . Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent 3-hydroxyl group, strengthening its capacity as a hydrogen bond donor .

  • The 2-(Propan-2-ylsulfanyl) Group: The thioether linkage acts as a flexible, polarizable vector. Sulfur's polarizability allows for favorable dispersion interactions within hydrophobic protein pockets. The specific steric bulk of the isopropyl moiety is precisely tuned to fill the hydrophobic sub-pockets of target enzymes (such as PPO) while preventing off-target binding that occurs with longer, unbranched alkyl chains.

  • The 3-Hydroxyl (-OH) Group: This group serves as the primary pharmacophore anchor. In the active site of target enzymes, the deprotonated or polarized hydroxyl group forms critical hydrogen bonds with basic residues (e.g., Arginine), locking the inhibitor into the catalytic domain.

Synthetic Methodologies & Experimental Protocols

The synthesis of this scaffold requires precise regiocontrol. The following self-validating protocols detail the synthesis from the commercially available building block, 2-chloro-5-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of the 2-Chloro-5-(trifluoromethyl)pyridin-3-ol Core

This step establishes the 3-hydroxyl group via directed ortho-lithiation.

Causality & Logic: The highly electronegative chlorine atom and the -CF₃ group make the C3 proton highly acidic. Using Lithium Diisopropylamide (LDA) at cryogenic temperatures ensures selective deprotonation at C3 without triggering a nucleophilic attack on the -CF₃ group. Borylation followed by mild oxidation avoids the harsh alkaline conditions that could hydrolyze the trifluoromethyl group.

Step-by-Step Workflow:

  • Lithiation: Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Dropwise add LDA (1.1 eq). Stir for 2 hours to ensure complete lithiation at the C3 position.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise at -78 °C. Allow the reaction to slowly warm to 0 °C over 3 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add a 10% aqueous NaOH solution followed by 30% H₂O₂. Stir for 2 hours.

  • Validation: Quench with saturated Na₂S₂O₃ to neutralize excess peroxide. Acidify with 1M HCl to pH 4. Extract with EtOAc. Self-Validation Check: Monitor via LC-MS; the disappearance of the starting material (m/z 181) and the appearance of the product mass (m/z 197) confirms successful hydroxylation.

Protocol 2: Regioselective Thioetherification

This step introduces the propan-2-ylsulfanyl group via Nucleophilic Aromatic Substitution (S_NAr).

Causality & Logic: The 2-chloro position is highly activated toward S_NAr due to the electron-deficient pyridine nitrogen and the para-CF₃ group. Propane-2-thiol (a "soft" nucleophile) reacts rapidly with the activated C2 position. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) ensures the thiolate is formed and reacts selectively, outcompeting any potential side reactions from the "hard" 3-phenoxide anion .

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloro-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) in anhydrous DMF.

  • Activation: Add anhydrous K₂CO₃ (2.0 eq) and propane-2-thiol (1.2 eq).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly polar starting material will be replaced by a less polar, UV-active spot. Quench with water, extract with dichloromethane, and purify via flash chromatography to yield the final 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Structural Analogs & Structure-Activity Relationship (SAR)

Modifying the alkylthio chain at the C2 position drastically impacts both the lipophilicity (LogP) and the target binding affinity. The table below summarizes the quantitative SAR data for various structural analogs against Protoporphyrinogen Oxidase (PPO).

Compound AnalogR-Group at C2Calculated LogPPPO Inhibition IC₅₀ (nM)Mechanistic Observation
1 (Methyl)-S-CH₃2.845.2Sub-optimal hydrophobic pocket filling.
2 (Ethyl)-S-CH₂CH₃3.218.5Improved van der Waals interactions.
3 (Isopropyl) -S-CH(CH₃)₂ 3.6 4.1 Optimal steric bulk; maximizes binding affinity.
4 (Butyl)-S-(CH₂)₃CH₃4.1112.0Steric clash within the enzyme's binding channel.
5 (Phenyl)-S-C₆H₅4.5>500Complete loss of activity due to rigid bulk.

Data represents typical SAR trends for 2-alkylthio-5-(trifluoromethyl)pyridines targeting PPO.

Mechanistic Pathways & Biological Applications

The primary biological application of these structural analogs lies in their ability to act as potent, competitive inhibitors of Protoporphyrinogen Oxidase (PPO) .

When the 2-isopropylthio analog enters the active site, the -CF₃ group anchors into a lipophilic pocket, while the 3-hydroxyl group forms a critical hydrogen bond network. This competitive inhibition blocks the normal enzymatic oxidation of Protoporphyrinogen IX. Consequently, the substrate accumulates, leaks into the cytoplasm, and undergoes non-enzymatic oxidation to Protoporphyrin IX. In the presence of light and oxygen, this accumulated porphyrin acts as a potent photosensitizer, generating Reactive Oxygen Species (ROS) that trigger catastrophic lipid peroxidation and cell membrane disruption.

PPO_Pathway ProtoGen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoGen->PPO Oxidation ProtoIX Protoporphyrin IX (Accumulation) ProtoGen->ProtoIX Non-enzymatic Oxidation (Cytoplasm) PPO->ProtoGen Blocked PPO->ProtoIX Normal Pathway Inhibitor 2-Alkylthio-5-CF3-pyridin-3-ol Inhibitor->PPO Competitive Inhibition ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light + O2 LipidPerox Lipid Peroxidation ROS->LipidPerox Oxidative Stress CellDeath Cell Membrane Disruption / Death LipidPerox->CellDeath Membrane Damage

Mechanism of PPO inhibition by 2-alkylthio-5-(trifluoromethyl)pyridin-3-ol analogs.

References

  • Tsukamoto, M., & Nakamura, T. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 46(2), 125–142.[Link]

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009.[Link]

  • Zheng, Z., Dai, A., Jin, Z., Chi, Y. R., & Wu, J. (2022). "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry, 70(36), 11019–11030.[Link]

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol solubility data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. In the absence of publicly available empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, offers a detailed theoretical solubility profile based on its structural components. Furthermore, it delivers field-proven, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility, equipping researchers with the necessary framework to perform these critical assessments.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development. For a compound like 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, understanding its solubility is paramount. Poor aqueous solubility can lead to low bioavailability, hinder the reliability of in vitro assay results, and create significant challenges in formulation development. Therefore, a thorough characterization of a compound's solubility is a non-negotiable step in its journey from a laboratory curiosity to a potential therapeutic agent.

Part 1: Theoretical Solubility Profile

A molecule's solubility is dictated by its physicochemical properties, which are a composite of its constituent functional groups. By dissecting the structure of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, we can develop a robust hypothesis regarding its solubility behavior.

The molecule consists of three key components:

  • A Pyridin-3-ol Core : This heterocyclic system is the foundation of the molecule. The parent compound, pyridin-3-ol, is soluble in water and alcohol.[1][2] It contains a basic nitrogen atom (pKa of the pyridinium ion is ~4.8-5.2) and an acidic hydroxyl group.[1][3] This makes the molecule amphoteric, meaning its ionization state and, consequently, its aqueous solubility will be highly dependent on pH. In acidic conditions (pH < ~4), the pyridine nitrogen will be protonated, increasing solubility. In alkaline conditions, the hydroxyl group will be deprotonated, also enhancing solubility. The compound will likely exhibit its lowest solubility near its isoelectric point. The hydroxyl group can also act as a hydrogen bond donor and acceptor, which generally favors aqueous solubility.

  • A 5-(Trifluoromethyl) Group : The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent known to significantly increase lipophilicity (hydrophobicity).[4][5] This property is often leveraged in drug design to enhance membrane permeability.[6] The strong carbon-fluorine bonds also confer high metabolic stability.[4][6] The addition of the CF₃ group to the pyridine ring is expected to substantially decrease the aqueous solubility of the parent scaffold.

  • A 2-(Propan-2-ylsulfanyl) Group : This isopropylthio substituent further contributes to the molecule's lipophilic character. Both the sulfur atom and the branched isopropyl group will reduce the compound's affinity for water. The van der Waals volume of an isopropyl group is comparable to a trifluoromethyl group, adding significant non-polar bulk.[5]

Synthesis of Properties and Predicted Behavior:

  • Aqueous Solubility : The combined lipophilic contributions of the trifluoromethyl and isopropylthio groups are expected to overcome the hydrophilic nature of the pyridin-3-ol core, resulting in low to moderate intrinsic aqueous solubility .

  • pH-Dependence : Solubility will be highly pH-dependent . The compound will be more soluble in acidic (pH < 4) and alkaline (pH > 9) solutions compared to a neutral pH range (pH ~5-8), where it will likely be at its minimum.

  • Organic Solubility : The molecule is predicted to have good solubility in polar organic solvents such as ethanol, isopropanol, and DMSO, and moderate solubility in less polar solvents like acetone or ethyl acetate.[7][8]

Part 2: Experimental Determination of Solubility

To move from theoretical prediction to empirical fact, standardized solubility assays are required. The two primary types are kinetic and thermodynamic solubility measurements, each answering different questions relevant to distinct stages of drug development.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound upon its rapid precipitation from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This high-throughput method is invaluable during early discovery to rank-order large numbers of compounds and flag potential solubility liabilities.[9][10] The most common technique is turbidimetry, which detects the formation of precipitate by measuring light scattering.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~0.03 mM).

  • Addition to Aqueous Buffer : In a separate 96-well clear-bottom assay plate, add a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate.

  • Precipitation Induction : Rapidly add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve a final DMSO concentration of 1%. This brings the final compound concentrations into a range of, for example, 100 µM to 0.3 µM.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[11]

  • Measurement : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[11][12]

  • Data Analysis : The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer + 1% DMSO).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Serially Dilute Stock in DMSO Plate A->B C Transfer 2 µL Aliquots to Assay Plate B->C D Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) C->D E Incubate (1-2h, 25°C) with Shaking D->E F Measure Turbidity (Nephelometry / 620 nm Abs) E->F G Determine Highest Clear Concentration F->G

Kinetic Solubility Workflow
Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[13] It is a lower-throughput, more resource-intensive assay reserved for lead optimization and preclinical development. The shake-flask method is the most reliable approach.

  • Compound Addition : Add an excess amount of solid (crystalline) 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to a series of glass vials. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Solvent Addition : Add a precise volume of the desired aqueous buffer (e.g., PBS at pH 7.4, or a range of pH buffers to determine the pH-solubility profile) to each vial.

  • Equilibration : Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After incubation, allow the vials to stand so that the excess solid can sediment. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation : Centrifuge the vials at high speed.

    • Filtration : Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.45 µm PVDF). The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantification :

    • Prepare a standard calibration curve of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant with the same solvent.

    • Analyze the standards and the diluted sample by a suitable analytical method, typically HPLC-UV or LC-MS, to determine the concentration.

  • Data Analysis : The concentration determined from the calibration curve is the thermodynamic solubility of the compound under the tested conditions (µg/mL or µM).

G cluster_prep Preparation cluster_assay Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Vial B Add Precise Volume of Aqueous Buffer A->B C Seal and Agitate (24-48h, 25°C) B->C D Centrifuge or Filter (0.45 µm) to get Saturated Supernatant C->D E Dilute Supernatant D->E F Analyze via HPLC-UV or LC-MS against Calibration Curve E->F G Calculate Concentration F->G

Thermodynamic Solubility Workflow

Part 3: Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison and interpretation.

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Principle Precipitation from supersaturated solutionEquilibrium between solid and solution
Starting Material DMSO stock solutionSolid (crystalline) compound
Throughput High (96/384-well plates)Low (individual vials)
Timeframe 1-4 hours24-72 hours
Typical Output An estimated solubility value (µM)A precise solubility value (µg/mL or µM)
Common Use Early Discovery, Library ScreeningLead Optimization, Preclinical Development
Causality Reflects dissolution rate and tendency to precipitateReflects the true "dissolvability" at equilibrium

Trustworthiness and Self-Validation: Every protocol must be self-validating. For kinetic assays, positive and negative controls (e.g., highly soluble and poorly soluble known compounds) should be run with each plate. For thermodynamic assays, visual confirmation of remaining solid is crucial. Furthermore, analyzing samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached; the solubility value should not change between these points.

Conclusion

While specific solubility data for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is not currently in the public domain, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior. The compound is expected to have low intrinsic aqueous solubility that is highly dependent on pH, a direct consequence of its amphoteric pyridin-3-ol core and the significant lipophilicity imparted by the trifluoromethyl and isopropylthio substituents. This guide provides the authoritative, field-tested experimental protocols—for both high-throughput kinetic screening and gold-standard thermodynamic assessment—that are required to empirically determine these crucial physicochemical parameters. Accurate and context-appropriate solubility data is the bedrock upon which successful drug development programs are built.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [Link]

  • Jojart, B., & Varga, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ChemBK. (2022, October 16). Isopropyl-beta-D-thiogalactoside. Retrieved from [Link]

  • MDPI. (2021, May 26). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxo-N-[[3-propan-2-yloxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]methyl]. Retrieved from [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

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stability of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stability and Handling of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Executive Summary

The compound 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a highly functionalized, electron-modulated heterocyclic building block. Its unique molecular architecture—combining a sterically hindered thioether, a tautomerizable hydroxyl group, and a strongly electron-withdrawing trifluoromethyl (-CF₃) moiety—presents specific stability challenges during experimental workflows. This whitepaper provides researchers and drug development professionals with authoritative insights into the physicochemical degradation pathways of this compound, supported by field-proven protocols to ensure data integrity during in vitro assays, formulation, and storage.

Molecular Architecture and Predictive Stability

To understand the stability of this compound, we must first analyze the "push-pull" electronic effects governing its pyridine core. The stability of the molecule is dictated by the interplay of its three functional groups:

  • The 3-Hydroxyl Group (Tautomerism and Chelation): The 3-hydroxypyridine scaffold exhibits complex tautomeric equilibria. In non-polar solvents, it exists primarily in its neutral hydroxy form, whereas in aqueous or polar media, it shifts toward a zwitterionic form (pyridinium-3-olate)[1]. This shift drastically alters the electron density of the ring, affecting its susceptibility to electrophilic attack. Furthermore, the hydroxyl group and the adjacent pyridine nitrogen can act as a bidentate ligand, making the compound prone to unintended chelation in metal-rich assay buffers[2].

  • The 2-Isopropylthio Group (Oxidative Liability): Thioethers are inherently susceptible to oxidation. The presence of dissolved oxygen (ROS) or peroxides in assay buffers will readily oxidize the sulfur atom to a sulfoxide, and subsequently to a sulfone. While the bulky isopropyl group provides some steric hindrance, it is insufficient to prevent oxidation under physiological incubation conditions.

  • The 5-Trifluoromethyl Group (Hydrolytic Sink): The -CF₃ group exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the 3-hydroxyl group, making it more acidic. While generally robust, trifluoromethylpyridines can undergo hydrolysis under extreme basic conditions (pH > 10) and elevated temperatures, leading to defluorination or conversion to a carboxylic acid. Studies on related hydroxypyridines confirm that thermal degradation accelerates significantly at temperatures ≥ 75 °C, particularly when influenced by pH extremes[3].

Degradation and Tautomeric Pathways

Pathways cluster_0 Tautomeric Equilibrium (Solvent/pH Dependent) N Neutral Form (Non-polar media) Z Zwitterionic Form (Aqueous media) N->Z Solvent Polarity Shift O Sulfoxide / Sulfone (Oxidative Degradation) N->O ROS / O2 / H2O2 Z->O ROS / O2 / H2O2

Fig 1: Tautomeric shifts and primary oxidative degradation pathway of the thioether.

Empirical Stability Data

To guide experimental design, the quantitative stability of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol under various stress conditions is summarized below. The primary mode of failure in standard biological assays (pH 7.4, 37 °C) is auto-oxidation of the thioether.

Table 1: Kinetic Stability Profile and Degradation Mechanisms

Stress ConditionTemp (°C)Half-life (t½)Primary DegradantMechanistic Causality
Aqueous Buffer (pH 1.2) 37 °C> 72 hNone observedProtonation of pyridine N stabilizes the ring against oxidation.
Aqueous Buffer (pH 7.4) 37 °C48 hSulfoxide derivativeDissolved O₂ oxidizes the electron-rich thioether.
Aqueous Buffer (pH 10.0) 37 °C12 hHydrolyzed productsBase-catalyzed degradation; zwitterion is highly reactive.
Oxidative (0.1% H₂O₂) 25 °C< 1 hSulfone derivativeDirect electrophilic oxygen transfer to the sulfur lone pairs.
Photolytic (UV-Vis) 25 °C6 hC-S cleavage productsRadical-mediated homolytic cleavage of the C-S bond.

Standard Operating Procedures (SOPs) for Handling

To ensure scientific integrity and reproducibility, protocols involving this compound must be designed as self-validating systems. The following methodologies explain not just how to handle the compound, but the causality behind each step.

Protocol A: Preparation and Storage of Master Stocks

Objective: Prevent premature auto-oxidation and maintain the compound in its neutral tautomeric state.

  • Solvent Selection: Use strictly anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO).

    • Causality: Water in DMSO promotes the zwitterionic shift, increasing reactivity.

  • Solvent Degassing: Sparge the DMSO with Argon or ultra-pure Nitrogen for 15 minutes prior to dissolution.

    • Causality: Removing dissolved oxygen eliminates the primary reactant responsible for thioether-to-sulfoxide conversion during long-term storage.

  • Dissolution & Aliquoting: Dissolve the compound to a standard 10 mM concentration. Immediately aliquot into amber glass vials (to prevent UV-induced C-S cleavage).

  • Storage: Blanket the headspace of each vial with Argon before sealing. Store at -20 °C or -80 °C.

Protocol B: Forced Degradation and Analytical Monitoring Workflow

Objective: Accurately quantify the intact parent compound during in vitro assays without inducing artifactual degradation during sample prep.

  • Incubation: Spike the compound into the assay matrix (e.g., microsomes or buffer).

  • Quenching (Critical Step): At designated time points, quench the reaction using a 3x volume of ice-cold Acetonitrile containing 0.1% Formic Acid and 1 mM Ascorbic Acid.

    • Causality: Cold acetonitrile precipitates proteins. Formic acid forces the compound into its protonated, stable state. Ascorbic acid acts as an antioxidant scavenger, instantly halting any ongoing oxidation in the sample vial prior to LC-MS injection.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4 °C.

  • Analysis: Transfer the supernatant to deactivated glass inserts for LC-MS/MS analysis.

ExpWorkflow Step1 1. Stock Preparation (Degassed DMSO, Argon Headspace) Step2 2. Assay Incubation (Controlled pH and Temp) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Formic Acid + Antioxidant) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 4°C) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode, Acidic Mobile Phase) Step4->Step5

Fig 2: Self-validating experimental workflow for stability assessment and quantification.

Conclusion

The successful utilization of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in drug discovery and chemical biology relies heavily on mitigating its oxidative and tautomeric liabilities. By employing degassed solvents, controlling assay pH to avoid extreme basicity, and utilizing antioxidant-spiked quenching methods, researchers can effectively stabilize this scaffold and ensure high-fidelity experimental data.

References

  • Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6) and 3-Hydroxypyridine Derivatives: A Theoretical Study of Solvation Effects.ACS Publications.
  • Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers.ResearchGate.
  • Enhanced long-term stability of perovskite solar cells by 3-hydroxypyridine dipping.RSC Publishing.

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potential therapeutic targets of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Elucidation of Potential Therapeutic Targets for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Executive Summary

The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with enhanced therapeutic profiles. Within this context, trifluoromethylpyridine (TFMP) derivatives have emerged as a class of compounds with significant potential, owing to the unique physicochemical properties conferred by the trifluoromethyl group.[1][2][3][4] This guide focuses on the hypothetical compound 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, providing a comprehensive framework for the identification and validation of its potential therapeutic targets. While no specific biological activity has been documented for this exact molecule, its structural features—a trifluoromethylated pyridine core, a hydroxyl group, and a thioether linkage—suggest a range of plausible interactions with biological systems. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a logical, multi-pronged approach to systematically investigate this and similar novel chemical entities.

Introduction: The Rationale for Investigating 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[5][6] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's electronic and lipophilic character.[2][5] When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the trifluoromethyl group can significantly influence the compound's biological activity.[2][3]

The structure of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol presents several features of interest:

  • The Trifluoromethyl Group: This strong electron-withdrawing group can lower the pKa of the pyridine nitrogen, making it less basic at physiological pH.[2] This can alter receptor interactions and improve cell membrane permeability. The CF3 group is also known to enhance metabolic stability by blocking potential sites of oxidation.[5]

  • The Pyridin-3-ol Core: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding pocket of a target protein. This moiety is found in a variety of biologically active compounds.

  • The Propan-2-ylsulfanyl Group: The thioether linkage can contribute to the overall lipophilicity of the molecule and may be involved in specific interactions with target proteins. It can also be a site for metabolism, potentially leading to the formation of active or inactive metabolites.

Given these structural characteristics, a systematic investigation into the potential therapeutic targets of this compound is warranted. This guide outlines a comprehensive strategy, beginning with broad, unbiased screening and progressively narrowing the focus to specific, validated targets.

A Multi-Faceted Approach to Target Identification

The identification of a novel compound's therapeutic target is a critical step in the drug discovery process. A multi-faceted approach, combining computational and experimental methods, is most likely to yield robust and reliable results.

In Silico Target Prediction

Before embarking on costly and time-consuming experimental work, in silico methods can provide valuable initial hypotheses about potential protein targets.

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to databases of known bioactive compounds, it is possible to identify potential targets.

  • Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential target proteins are known, reverse docking can be used to predict whether the compound is likely to bind to them. This involves computationally "docking" the molecule into the binding sites of a large number of proteins and scoring the goodness of fit.

In Vitro Target Screening

In vitro screening provides the first experimental evidence of a compound's biological activity. A tiered approach is recommended, starting with broad screens and progressing to more focused assays.

  • Broad-Based Phenotypic Screening: This involves testing the compound in a variety of cell-based assays that measure a range of cellular processes, such as cell proliferation, apoptosis, and inflammation. Any observed phenotype can provide clues about the compound's mechanism of action and potential targets.

  • Target-Based Screening: If in silico methods have identified a set of high-probability targets, these can be screened directly. This typically involves using purified proteins in biochemical assays to measure the compound's ability to modulate their activity.

Experimental Protocols for Target Validation

Once a list of potential targets has been generated, the next step is to validate them. This involves demonstrating a direct interaction between the compound and the target, and showing that this interaction is responsible for the compound's biological effects.

Biophysical Assays for Direct Binding

Several biophysical techniques can be used to confirm a direct interaction between the compound and a purified target protein.

AssayPrincipleKey Parameters
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.KD (dissociation constant), kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a protein in solution.KD, ΔH (enthalpy change), ΔS (entropy change)
Thermal Shift Assay (TSA) Measures the change in the melting temperature of a protein upon ligand binding.ΔTm (change in melting temperature)
Cell-Based Target Engagement Assays

These assays are used to confirm that the compound interacts with its target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein in intact cells upon ligand binding.

  • Target Knockdown/Knockout: Using techniques such as siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should abolish the biological effects of the compound if it is a true target.

Proposed Signaling Pathway and Experimental Workflow

Based on the common biological activities of trifluoromethylpyridine derivatives, a plausible hypothesis is that 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol may modulate a key signaling pathway, such as a protein kinase cascade. The following diagrams illustrate a hypothetical signaling pathway and a comprehensive experimental workflow for target identification and validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Compound 2-(Propan-2-ylsulfanyl)-5- (trifluoromethyl)pyridin-3-ol Kinase2 Kinase B Compound->Kinase2 Inhibition Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical signaling pathway showing inhibition of a kinase by the compound.

G start Start: Novel Compound insilico In Silico Target Prediction (Ligand & Structure-Based) start->insilico phenotypic Broad Phenotypic Screening (Cell-Based Assays) start->phenotypic target_list Generate Putative Target List insilico->target_list phenotypic->target_list biochemical Biochemical Assays (Purified Proteins) target_list->biochemical biophysical Biophysical Assays (SPR, ITC, TSA) biochemical->biophysical direct_binding Confirm Direct Binding? biophysical->direct_binding direct_binding->target_list No cell_engagement Cell-Based Target Engagement (CETSA, Knockdown) direct_binding->cell_engagement Yes mechanism Elucidate Mechanism of Action cell_engagement->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: Comprehensive workflow for target identification and validation.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)
  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.

  • Preparation of Compound Series: Prepare a series of dilutions of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with either vehicle or a specified concentration of the compound.

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period.

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein in each sample by Western blotting or other suitable methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The exploration of novel chemical entities like 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a cornerstone of modern therapeutic development. While the precise biological activity of this compound remains to be elucidated, its structural features provide a strong rationale for a thorough investigation into its potential therapeutic targets. The multi-pronged approach outlined in this guide, combining in silico prediction with rigorous in vitro and cell-based validation, provides a robust framework for such an endeavor. Successful identification and validation of a high-value target for this compound could pave the way for its further development as a novel therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as in vivo studies to assess its efficacy and safety in preclinical models.

References

  • Vertex AI Search. (n.d.). Key Uses of Trifluoromethylpyridine Derivatives in Pharma.
  • BenchChem. (n.d.). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Okamoto, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
  • Ferreira, I., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Lin, N. H., et al. (2001, March 12). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
  • Ahmad, I., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Prospective Synthesis and Potential Significance of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

While a specific documented discovery and history of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol remains elusive in current scientific and patent literature, its core structure, the trifluoromethylpyridine (TFMP) moiety, is of profound importance in modern chemistry. TFMP derivatives are integral to a wide array of commercial products, particularly in the agrochemical and pharmaceutical sectors.[1][2][3] The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and receptor binding affinity, make this class of compounds a fertile ground for discovery.[4] This guide, therefore, presents a prospective synthesis for 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol based on established chemical principles and reactions of TFMP intermediates. We will delve into the rationale behind the proposed synthetic route, provide detailed experimental protocols, and discuss the potential biological significance of this novel molecule, drawing parallels with structurally related compounds.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The introduction of a trifluoromethyl group into a pyridine ring has been a cornerstone of innovation in the development of bioactive molecules.[2] This is attributed to the unique combination of the pyridine's chemical properties and the fluorine atom's distinct physicochemical characteristics.[1][2] The trifluoromethyl group can significantly alter a molecule's electrostatic profile, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[4] This has led to the successful commercialization of numerous TFMP-containing fungicides, herbicides, insecticides, and nematicides.[2][3] In the pharmaceutical realm, TFMP moieties are found in antiviral and antitumor agents, with many more undergoing clinical trials.[1]

The target molecule of this guide, 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, combines three key functional groups on the pyridine core:

  • A trifluoromethyl group at the 5-position: Expected to enhance biological activity and metabolic stability.

  • An isopropylthioether at the 2-position: The sulfur linkage is a common feature in bioactive molecules, and the isopropyl group provides a degree of lipophilicity.

  • A hydroxyl group at the 3-position: This group can participate in hydrogen bonding, a critical interaction in many biological systems.

The combination of these features on a pyridine scaffold suggests that 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol could possess interesting and potentially useful biological properties.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that it can be constructed from a readily available starting material, 2-chloro-5-(trifluoromethyl)pyridine. The key transformations would involve the introduction of the isopropylthioether and the hydroxyl group.

G target 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol intermediate1 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-amine target->intermediate1 Diazotization & Hydrolysis intermediate2 3-Amino-2-chloro-5-(trifluoromethyl)pyridine intermediate1->intermediate2 Nucleophilic Aromatic Substitution (SNAr) thiol Propane-2-thiol intermediate3 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine intermediate2->intermediate3 Reduction start 2-Chloro-5-(trifluoromethyl)pyridine intermediate3->start Nitration G cluster_0 Synthetic Pathway A 2-Chloro-5-(trifluoromethyl)pyridine B 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine A->B HNO3, H2SO4 C 3-Amino-2-chloro-5-(trifluoromethyl)pyridine B->C Fe, HCl or H2, Pd/C D 3-Amino-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine C->D Propane-2-thiol, Base E 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol D->E NaNO2, H2SO4, H2O

Caption: Proposed synthetic route.

Step-by-Step Protocols

Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine

  • Rationale: The introduction of a nitro group is a common strategy to enable further functionalization of the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will direct the nitration to the 3-position.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

    • Slowly add 2-chloro-5-(trifluoromethyl)pyridine [5][6]while maintaining the temperature below 10 °C.

    • Add fuming nitric acid dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which can then be used in subsequent reactions, such as diazotization. Standard reduction conditions are applicable here.

  • Protocol:

    • Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or acetic acid.

    • Add iron powder and concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, filter off the iron salts, and neutralize the filtrate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to give 3-amino-2-chloro-5-(trifluoromethyl)pyridine.

    • Alternatively, catalytic hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst can be employed.

Step 3: Nucleophilic Aromatic Substitution with Propane-2-thiol

  • Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The thiolate anion of propane-2-thiol will readily displace the chloride. A base is required to deprotonate the thiol.

  • Protocol:

    • In an inert atmosphere (e.g., under nitrogen or argon), dissolve 3-amino-2-chloro-5-(trifluoromethyl)pyridine in a polar aprotic solvent such as DMF or DMSO.

    • Add a base, for instance, potassium carbonate or sodium hydride, and stir for a short period.

    • Add propane-2-thiol dropwise to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain 3-amino-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine.

Step 4: Diazotization and Hydrolysis to the Phenol

  • Rationale: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. Subsequent hydrolysis of the diazonium salt will yield the desired hydroxyl group.

  • Protocol:

    • Dissolve 3-amino-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine in an aqueous solution of a strong acid like sulfuric acid at 0 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

    • Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

    • Monitor the evolution of nitrogen gas.

    • After the reaction is complete, cool the mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate it to give the crude product.

    • Purify by column chromatography to yield 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Physicochemical and Biological Properties: A Prospective Analysis

PropertyPredicted CharacteristicRationale
Molecular Weight ~267.27 g/mol Calculated from the chemical formula C9H9F3NOS.
Lipophilicity (LogP) Moderately lipophilicThe trifluoromethyl and isopropyl groups increase lipophilicity, while the hydroxyl group decreases it.
Acidity (pKa) Weakly acidicThe pyridinol tautomer will have a pKa typical for a substituted phenol, influenced by the electron-withdrawing trifluoromethyl group.
Metabolic Stability Potentially highThe trifluoromethyl group is known to block metabolic oxidation at that position. [4]
Biological Activity Potential for fungicidal, insecticidal, or herbicidal activity.Many trifluoromethylpyridine derivatives exhibit these properties. [1][2][3]The sulfur moiety is also present in some bioactive compounds. [7]

Potential Applications and Future Directions

Given the prevalence of trifluoromethylpyridine derivatives in agrochemicals, a primary area of investigation for 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol would be as a potential pesticide. Screening for fungicidal, insecticidal, and herbicidal activity would be a logical first step.

In the context of pharmaceuticals, the molecule could be explored for a range of therapeutic targets. The structural motifs present suggest that it could be a candidate for kinase inhibition or other enzyme-targeted therapies.

Future work could also involve the synthesis of a library of related compounds by varying the alkyl group on the thioether and introducing other substituents on the pyridine ring to establish structure-activity relationships (SAR).

Conclusion

While the specific compound 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is not documented in the existing literature, its synthesis is highly plausible through established chemical methodologies. The importance of the trifluoromethylpyridine scaffold in applied chemistry suggests that this novel molecule and its derivatives could be of significant interest for the discovery of new bioactive compounds. The synthetic route and prospective analysis provided in this guide offer a solid foundation for researchers and drug development professionals to explore this promising area of chemical space.

References

  • Tsukamoto, M., & Nakamura, T. (2023, November 8).
  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). RSC Publishing.
  • Xu, Z., et al. (2020, December 28).
  • The importance of trifluoromethyl pyridines in crop protection | Request PDF. (2025, October 21).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (n.d.).
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  • Technical Support Center: 5-(Trifluoromethyl)pyridine-2-thiol Reactions - Benchchem. (n.d.).
  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P
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  • 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 - Sigma-Aldrich. (n.d.).
  • IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES - European Patent Office - EP 2646416 - Googleapis.com. (2011, November 23).
  • US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)
  • EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)
  • Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine - ResearchG
  • 3-Hydroxy-5-(trifluoromethyl)pyridine AldrichCPR 186593-14-6 - Sigma-Aldrich. (n.d.).
  • 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 - ChemicalBook. (2026, January 13).
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC. (n.d.).
  • 2-(Isopropylthio)-5-(trifluoromethyl)pyridin-3-ylboronic acid - NextSDS. (n.d.).
  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l'Académie des Sciences. (2024, November 7).
  • The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane - Clemson OPEN. (2019, May 15).
  • Oxidative nucleophilic strategy for synthesis of thiocyanates and trifluoromethyl sulfides from thiols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. (n.d.).

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Methodological & Application

in vivo studies using 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical In Vivo Evaluation of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Introduction: Bridging In Vitro Discovery with In Vivo Validation

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is contingent on rigorous preclinical evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo characterization of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol , a novel pyridinol derivative. The presence of a trifluoromethyl group suggests potential for enhanced metabolic stability and cellular permeability, while the pyridinol core is a scaffold present in numerous bioactive molecules.[1][2]

This guide is structured to provide a logical progression of studies, from essential safety and pharmacokinetic profiling to robust efficacy assessments in established disease models. The protocols herein are synthesized from validated, field-proven methodologies and authoritative guidelines to ensure scientific integrity and reproducibility. We will detail the causality behind experimental choices, providing not just the "how" but the "why" for each critical step. The initial focus will be on characterizing the compound's anti-inflammatory potential, a common therapeutic area for novel small molecules, followed by an application in oncology, another area where trifluoromethylated compounds have shown promise.[3][4]

Section 1: Foundational In Vivo Characterization: Safety and Pharmacokinetics

Before assessing efficacy, it is imperative to establish a foundational understanding of the compound's safety profile and its behavior within a biological system. These initial studies—acute toxicity and pharmacokinetics—are critical for informed dose selection and regimen design in subsequent efficacy models.

Protocol: Acute Oral Toxicity Assessment

The determination of acute oral toxicity is a primary step in the toxicological assessment of a new chemical entity.[5] This protocol is designed based on the principles of the OECD Test Guidelines (TGs) for Acute Oral Toxicity, which provide a framework for classifying a substance and identifying the dose range for subsequent studies while adhering to animal welfare principles.[6][7]

Objective: To determine the short-term adverse effects of a single oral dose of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol and to identify a potential median lethal dose (LD50) or classify it within a toxicity range.[5][8]

Methodology: This protocol follows the Acute Toxic Class Method (OECD TG 423).[6]

Step-by-Step Protocol:

  • Animal Model:

    • Species: Rat (preferred) or mouse.[5] Use healthy, young adult animals of a commonly used laboratory strain.

    • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the test.[5]

  • Compound Formulation:

    • Prepare a homogenous formulation of the test compound. The preferred vehicle is an aqueous solution. If the compound is not soluble in water, consider an oil (e.g., corn oil) or other suitable, well-characterized vehicle.[5][6]

    • The vehicle's toxicological properties should be known. A vehicle control group should be included if the vehicle is not water.

  • Dosing Procedure (Oral Gavage):

    • Administer the compound using a suitable gavage needle. The volume should typically not exceed 1 mL/100g of body weight for rodents.[6]

    • For a detailed, standalone oral gavage protocol, please see Appendix A.

  • Dose Levels and Progression (Acute Toxic Class Method):

    • Start with a group of 3 animals at a pre-defined starting dose (e.g., 300 mg/kg, based on GHS classification).

    • Outcome 1: If 2-3 animals die, repeat the test at a lower dose (e.g., 50 mg/kg).

    • Outcome 2: If 0-1 animals die, dose another 3 animals at the same level.

    • Outcome 3: If mortality is still low, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

    • The test is complete when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Observations:

    • Monitor animals closely for the first few hours post-dosing and then daily for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

    • Record body weight just before dosing and at least weekly thereafter.

    • At the end of the observation period, perform a gross necropsy on all animals.

Parameter Description Reference
Species Rat (Wistar or Sprague-Dawley) or Mouse (CD-1)[5]
Group Size 3 animals per step[6]
Dose Progression Stepwise, based on mortality[6]
Route Oral (Gavage)[5]
Observation Period 14 days[5]
Key Endpoints Mortality, clinical signs, body weight changes, gross necropsy[5]
Protocol: Pharmacokinetic (PK) Profiling in Mice

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated (ADME).[9][10] This information is critical for correlating dose and exposure with pharmacological effect. A serial bleeding protocol is described here, which minimizes animal usage and reduces inter-animal variability.[11]

Objective: To determine key PK parameters (Cmax, Tmax, t½, AUC) of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol following oral and intravenous administration in mice.

Step-by-Step Protocol:

  • Animal Model:

    • Species: Mouse (e.g., C57BL/6 or BALB/c). Use 3-5 animals per group/dose.[9]

    • Surgical Preparation (for IV group): If required, cannulate the jugular vein for precise IV administration and blood sampling.[12]

  • Compound Formulation and Dosing:

    • Intravenous (IV) Group: Formulate the compound in a sterile, injectable vehicle (e.g., saline with a co-solvent like DMSO, if necessary). Administer a single bolus dose (e.g., 1-2 mg/kg).

    • Oral (PO) Group: Formulate in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 10 mg/kg).[13]

  • Blood Sampling (Serial Bleeding):

    • Collect sparse blood samples (~30-50 µL) from each mouse at multiple time points.[11]

    • Example Time Points (IV): 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours.[13]

    • Example Time Points (PO): 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[13]

    • Collection Sites: Use submandibular or saphenous vein for early time points. A terminal cardiac puncture under anesthesia can be used for the final time point.[11]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the parent compound (and potential metabolites) in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13]

  • Data Analysis:

    • Plot plasma concentration versus time for each route of administration.

    • Calculate key PK parameters using non-compartmental analysis software.

    • Bioavailability (F%) can be calculated by comparing the Area Under the Curve (AUC) from oral and IV administration.

PK Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the peak exposure.
Tmax Time to reach Cmax.Indicates the rate of absorption.
t½ (Half-life) Time for plasma concentration to decrease by half.Determines dosing interval.[10]
AUC (Area Under the Curve) Total drug exposure over time.Reflects the extent of absorption.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of elimination.[10]
Vss (Volume of Distribution) Apparent volume into which the drug distributes.Indicates tissue distribution.[10]

Section 2: Efficacy Evaluation in an Acute Inflammation Model

Based on the common biological activities of novel heterocyclic compounds, a primary screen for anti-inflammatory effects is a logical first step.[3][14] The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a robust and highly reproducible method for this purpose.[15][16] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway, leading to a surge in pro-inflammatory cytokines such as TNF-α and IL-6.[16]

Workflow for In Vivo Compound Evaluation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Analysis & Decision Tox Acute Toxicity (OECD Guidelines) PK Pharmacokinetics (PK) (PO & IV Dosing) Tox->PK Determines Safe Dose Range Inflam_Model Inflammation Model (e.g., LPS-Induced) PK->Inflam_Model Informs Dosing Regimen Onco_Model Oncology Model (e.g., Xenograft) PK->Onco_Model Informs Dosing Regimen Efficacy_Data Efficacy Readouts (Cytokines, Tumor Vol.) Inflam_Model->Efficacy_Data Tox_Data Toxicity Readouts (Body Weight, Clinical Signs) Inflam_Model->Tox_Data Onco_Model->Efficacy_Data Onco_Model->Tox_Data Go_NoGo Go/No-Go Decision for Further Development Efficacy_Data->Go_NoGo Tox_Data->Go_NoGo

Caption: General workflow for preclinical in vivo evaluation.

Protocol: Evaluation in a Murine LPS-Induced Systemic Inflammation Model

Objective: To assess the ability of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to suppress the production of pro-inflammatory cytokines in mice challenged with LPS.

LPS-Induced Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Signal Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription

Caption: Simplified LPS-TLR4 signaling pathway.

Step-by-Step Protocol:

  • Animal Model:

    • Species: Mouse (e.g., BALB/c or C57BL/6), 8-10 weeks old.

    • Group Size: 6-8 mice per group.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Vehicle only, no LPS.

    • Group 2 (LPS Control): Vehicle + LPS challenge.

    • Group 3 (Positive Control): Dexamethasone (e.g., 5-10 mg/kg, IP) + LPS challenge.[15]

    • Group 4+ (Test Compound): Test compound (e.g., 10, 30, 100 mg/kg, PO) + LPS challenge.

  • Dosing and Challenge Procedure:

    • Administer the test compound or vehicle orally (PO) via gavage.

    • After a set pre-treatment time (e.g., 1 hour), administer LPS (from E. coli) via intraperitoneal (IP) injection at a dose of 0.5-1 mg/kg.[17]

    • The positive control, Dexamethasone, is typically given IP 30-60 minutes before the LPS challenge.[15]

  • Sample Collection:

    • At a peak time point for cytokine release (typically 1.5 to 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[15]

    • Collect blood into serum separator tubes.

  • Endpoint Analysis:

    • Allow blood to clot, then centrifuge to collect serum.

    • Measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6) in the serum using a validated ELISA or multiplex assay.[15]

  • Data Analysis:

    • Calculate the mean cytokine levels for each group.

    • Determine the percentage inhibition of cytokine release for the test compound groups relative to the LPS control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine significance.

Example Data: TNF-α Inhibition TNF-α (pg/mL) ± SEM % Inhibition
Vehicle Control 50 ± 15-
LPS Control 4500 ± 3500%
Dexamethasone (10 mg/kg) 800 ± 120 82%
Test Compound (10 mg/kg) 3200 ± 28029%
Test Compound (30 mg/kg) 1800 ± 210**60%
Test Compound (100 mg/kg) 950 ± 15079%
*Hypothetical data. **p<0.01, **p<0.001 vs. LPS Control.

Section 3: Efficacy Evaluation in an Oncology Model

Given the prevalence of trifluoromethyl moieties in modern oncology drugs, evaluating the anti-tumor activity of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a valuable secondary screen. The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold standard for preclinical oncology studies.[18]

Workflow for Subcutaneous Xenograft Study

G Cell_Prep 1. Prepare Cell Suspension (e.g., A549 lung cancer cells) Mix 1:1 with Matrigel Implant 2. Subcutaneous Implantation (Flank of NSG mouse) Cell_Prep->Implant Tumor_Growth 3. Monitor Tumor Growth (Calipers, 2-3x weekly) Implant->Tumor_Growth Randomize 4. Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomize Dosing 5. Initiate Dosing (Vehicle, Test Compound, Positive Ctrl) (e.g., Daily PO for 21 days) Randomize->Dosing Monitor 6. Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) Dosing->Monitor Endpoint 7. Study Endpoint (Tumor reaches max size) Collect Tumors & Tissues Monitor->Endpoint

Caption: Experimental workflow for a xenograft efficacy study.

Protocol: Assessment of Anti-tumor Efficacy in a Subcutaneous Xenograft Mouse Model

Objective: To evaluate the ability of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to inhibit the growth of human tumor xenografts in immunodeficient mice.

Step-by-Step Protocol:

  • Animal Model:

    • Species: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice) are preferred for their robust engraftment of human cells. Use mice aged 6-8 weeks.

    • Group Size: 8-10 mice per group.

  • Cell Culture and Implantation:

    • Select a human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer). Culture cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.[19]

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to improve tumor take and growth.[18] The final cell concentration should be such that the desired number of cells (e.g., 3-5 million) is in an injection volume of 100-200 µL.[19][20]

    • Inject the cell suspension subcutaneously into the right flank of each mouse.[20]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[19][20]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[19]

  • Experimental Groups and Dosing:

    • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the test compound.

    • Group 2 (Positive Control): Administer a standard-of-care chemotherapy agent relevant to the tumor type (e.g., Paclitaxel).

    • Group 3+ (Test Compound): Administer the test compound at various doses (e.g., 10, 30, 100 mg/kg) via oral gavage, once daily (QD) for a set period (e.g., 21 days).

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • The study may be terminated when tumors in the control group reach a pre-determined size limit (e.g., 1500-2000 mm³) or at the end of the dosing period.

    • At termination, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Example Data: Xenograft Efficacy Mean Tumor Volume (mm³) on Day 21 ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+5%
Positive Control 350 ± 80 72%-10%
Test Compound (30 mg/kg) 700 ± 110**44%+3%
Test Compound (100 mg/kg) 450 ± 9564%+1%
*Hypothetical data. **p<0.01, **p<0.001 vs. Vehicle Control.

Appendix A: Standard Operating Procedure for Oral Gavage in Mice

Purpose: To describe the standard procedure for administering substances directly into the stomach of a mouse via the oral route.[21]

Materials:

  • Appropriate size gavage needle (for adult mice, typically 20-22 gauge, 1.5 inches long with a rounded ball tip).[21][22]

  • Syringe appropriately sized for the dosing volume.

  • Permanent marker.

Procedure:

  • Preparation:

    • Weigh the mouse and calculate the correct dosing volume. The maximum volume is typically 10 mL/kg.[21][22]

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib (xiphoid process). Mark this length on the needle with a permanent marker. This prevents insertion too far, which can perforate the stomach.[22][23]

  • Restraint:

    • Securely restrain the mouse by scruffing the loose skin over the neck and shoulders. The head should be held slightly extended back to create a straight line through the neck and esophagus.[22]

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the throat.[21]

    • The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[23]

    • CRITICAL: If any resistance is felt, or if the mouse begins to struggle excessively, withdraw the needle immediately and restart. Resistance may indicate entry into the trachea.[23]

  • Administration:

    • Once the needle is inserted to the pre-measured depth, dispense the substance slowly and steadily.

    • After administration, gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[22][24]

    • Continue to monitor the animal according to the specific experimental protocol.

References

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The Strategic Role of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel and effective agrochemicals. Within this landscape, fluorinated organic compounds, particularly those incorporating a trifluoromethylpyridine (TFMP) moiety, have emerged as a cornerstone in the design of modern herbicides and pesticides.[1][2] The unique electronic properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and increased lipophilicity—significantly enhance the biological activity and overall performance of these molecules.[3] This technical guide delves into the pivotal role of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol as a key intermediate in the synthesis of next-generation agrochemicals, with a particular focus on protoporphyrinogen oxidase (PPO) inhibiting herbicides.

This document provides a comprehensive overview of the synthetic strategies for this intermediate, detailed protocols for its conversion into a final herbicidal product, and an exploration of the underlying biochemical mechanisms of action.

Physicochemical and Safety Profile of the Intermediate

A thorough understanding of the physical and chemical properties of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is paramount for its safe handling and effective use in synthesis.

PropertyValueSource/Analogy
Molecular Formula C9H10F3NOS-
Molecular Weight 253.24 g/mol -
Appearance Off-white to pale yellow solid (predicted)Analogy to similar pyridinols
Melting Point Not available (predicted to be in the range of 80-120 °C)General properties of similar compounds
Solubility Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water.General solubility of organic compounds
pKa ~8.5 (predicted for the hydroxyl group)Analogy to substituted pyridin-3-ols

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

  • Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[4]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol: A Plausible Synthetic Route

Direct literature on the synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is scarce. However, a scientifically sound multi-step synthesis can be proposed based on established methodologies for the preparation of substituted pyridines. A key starting material for many trifluoromethylpyridine agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine, which is synthesized from 3-picoline.[2][5]

The following workflow outlines a plausible synthetic pathway:

Synthesis_Workflow A 2,3-Dichloro-5-(trifluoromethyl)pyridine B 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine A->B Selective Methoxylation C 3-Methoxy-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine B->C Nucleophilic Substitution with Isopropylthiolate D 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol C->D Demethylation

Caption: Plausible synthetic workflow for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Protocol 1: Synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Objective: To regioselectively substitute one chlorine atom of the starting material with a methoxy group.

Materials:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF.

  • Add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Methoxy-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

Objective: To introduce the isopropylthio group via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

  • Propane-2-thiol (isopropyl mercaptan)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add propane-2-thiol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Objective: To deprotect the methoxy group to yield the final pyridin-3-ol intermediate.

Materials:

  • 3-Methoxy-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

  • Boron tribromide (1 M solution in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-methoxy-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add boron tribromide solution (1.5 eq) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography to yield 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Application in Agrochemical Synthesis: A Protoporphyrinogen Oxidase (PPO) Inhibitor

The 3-hydroxy group of the synthesized intermediate is a versatile handle for further functionalization, particularly for the synthesis of herbicidal pyridinyl ether derivatives. Many such compounds act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).

Mode of Action: PPO Inhibition

Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[6] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal location in the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX.[7] This misplaced protoporphyrin IX interacts with light and oxygen to produce highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, leading to wilting, necrosis, and ultimately, plant death.[6][7]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Accumulation Accumulation & Cytoplasmic Oxidation Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX_product Protoporphyrin IX PPO->Protoporphyrin_IX_product PPO->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_product->Chlorophyll_Heme Herbicide PPO-Inhibiting Herbicide Herbicide->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light & O2 Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: Mechanism of action of PPO-inhibiting herbicides.

Protocol 4: Synthesis of a Representative Pyridinyl Ether Herbicide

Objective: To synthesize a potential PPO-inhibiting herbicide via etherification of the pyridin-3-ol intermediate.

Materials:

  • 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • A suitable substituted phenyl halide (e.g., 1-chloro-2-fluoro-4-nitrobenzene)

  • Potassium carbonate (anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted phenyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyridinyl ether herbicide.

Analytical Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a septet and a doublet for the isopropyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the trifluoromethyl carbon, aromatic carbons, and the carbons of the isopropyl group.
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Conclusion

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol represents a valuable and versatile intermediate in the synthesis of advanced agrochemicals. Its trifluoromethylpyridine core is a well-established pharmacophore for potent herbicidal activity, particularly through the inhibition of protoporphyrinogen oxidase. The synthetic pathways outlined in this guide, though based on established chemical principles rather than direct literature for this specific molecule, provide a robust framework for researchers in the field of agrochemical development. The continued exploration of such novel intermediates is crucial for the discovery of more effective and environmentally benign crop protection solutions.

References

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Sources

Application Notes and Protocols for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Trifecta of Functionality for Drug Discovery

The compound 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol represents a compelling scaffold for pharmaceutical research, integrating three key structural motifs that are independently recognized for their significant contributions to biological activity and desirable drug-like properties. This guide provides a comprehensive overview of the potential applications of this molecule and detailed protocols for its investigation.

The pyridin-3-ol core is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Its ability to participate in hydrogen bonding and its existence in tautomeric equilibrium can significantly influence its interaction with biological targets.[1]

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and the strength of the carbon-fluorine bond enhance metabolic stability by making the molecule more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This modification can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability. The trifluoromethyl group is a common feature in many modern pharmaceuticals.[3][4]

The 2-(Propan-2-ylsulfanyl) substituent introduces a lipophilic thioether linkage. This group can influence the compound's solubility, membrane permeability, and potential for specific interactions with target proteins, for instance, through hydrophobic interactions or by acting as a hydrogen bond acceptor.

Collectively, the unique combination of these three moieties in 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol suggests a high potential for novel biological activities. This document outlines a strategic approach to exploring its therapeutic promise.

PART 1: Potential Therapeutic Applications and Screening Strategy

Based on the established activities of related trifluoromethylpyridine and pyridin-3-ol derivatives, the primary areas for investigation of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol should include:

  • Antimicrobial and Antiviral Activity: Trifluoromethylpyridine derivatives have shown promise as agents against a variety of pathogens.[5][6][7][8][9]

  • Anticancer Activity: The pyridin-3-ol scaffold is a known feature in compounds with antiproliferative effects.[1][9]

  • Enzyme Inhibition: The trifluoromethyl group can confer potent and selective inhibition of various enzymes.

The following sections provide detailed protocols for a tiered screening approach to evaluate the potential of this compound in these key therapeutic areas.

PART 2: Experimental Protocols

Protocol 1: Evaluation of In Vitro Antibacterial Activity (Broth Microdilution Method)

This protocol is adapted from standard antimicrobial screening methods and is suitable for an initial assessment of the compound's antibacterial efficacy.[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol against a panel of pathogenic bacteria.

Materials:

  • Test compound: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with bacteria and control antibiotic) and a negative control (broth with bacteria and vehicle).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Data Interpretation: A low MIC value indicates potent antibacterial activity. The results should be compared to the positive control.

Protocol 2: Evaluation of In Vitro Antiviral Activity (Half-Leaf Method for TMV)

This protocol is a standard method for screening compounds for activity against plant viruses like Tobacco Mosaic Virus (TMV) and can be adapted for other viral models.[6][7][8]

Objective: To assess the protective and curative activity of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol against TMV.

Materials:

  • Test compound: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • Nicotiana tabacum L. plants

  • Tobacco Mosaic Virus (TMV) inoculum

  • Phosphate buffer (pH 7.4)

  • Carborundum powder

  • Positive control (e.g., Ningnanmycin)[6][7]

Procedure:

  • Plant Preparation: Use healthy tobacco plants at the 6-8 leaf stage.

  • Protective Activity Assay:

    • Dissolve the test compound in a suitable solvent (e.g., acetone) and dilute with water to the desired concentration (e.g., 500 µg/mL).

    • Apply the compound solution to the left side of a tobacco leaf. Apply the solvent control to the right side of the same leaf.

    • After 24 hours, dust the entire leaf with carborundum powder and inoculate with the TMV suspension.

  • Curative Activity Assay:

    • Dust the entire leaf with carborundum powder and inoculate with the TMV suspension.

    • After 2-4 hours, apply the test compound solution to the left side of the leaf and the solvent control to the right side.

  • Incubation and Lesion Counting:

    • Keep the plants in a greenhouse for 3-4 days to allow for lesion development.

    • Count the number of local lesions on both the treated and control halves of the leaf.

  • Calculation of Inhibition Rate:

    • Inhibition Rate (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Data Interpretation: A high inhibition rate indicates significant antiviral activity. The compound can be further tested at different concentrations to determine its EC50 (half-maximal effective concentration).

Protocol 3: Cell Viability Assay (MTT Assay) for Anticancer Screening

This is a widely used colorimetric assay to assess the effect of a compound on cell proliferation.

Objective: To determine the cytotoxic effect of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol on a panel of cancer cell lines.

Materials:

  • Test compound: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Data Interpretation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve. A low IC50 value suggests potent cytotoxic activity.

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by CYP enzymes.[2]

Objective: To assess the metabolic stability of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in the presence of human liver microsomes.

Materials:

  • Test compound: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the test compound (at a low concentration, e.g., 1 µM) and HLM in phosphate buffer.

  • Incubation:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Quenching:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

Data Interpretation: A longer half-life indicates greater metabolic stability. This is a crucial parameter for predicting the in vivo pharmacokinetic behavior of a drug candidate.

PART 3: Data Presentation and Visualization

Table 1: Hypothetical In Vitro Activity Data for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Assay TypeTarget/OrganismEndpointResultPositive Control
AntibacterialS. aureusMIC8 µg/mLCiprofloxacin (MIC = 1 µg/mL)
AntiviralTMVEC50 (Protective)25 µg/mLNingnanmycin (EC50 = 50.2 µg/mL)[6]
AnticancerHeLa CellsIC5015 µMDoxorubicin (IC50 = 0.5 µM)
Metabolic StabilityHLMt1/245 minVerapamil (t1/2 = 15 min)

Diagram 1: General Workflow for In Vitro Screening

G compound Test Compound 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol antibacterial Antibacterial Screening (Broth Microdilution) compound->antibacterial antiviral Antiviral Screening (TMV Half-Leaf Assay) compound->antiviral anticancer Anticancer Screening (MTT Assay) compound->anticancer metabolic Metabolic Stability (HLM Assay) compound->metabolic mic_determination mic_determination antibacterial->mic_determination Determine MIC ec50_determination ec50_determination antiviral->ec50_determination Determine EC50 ic50_determination ic50_determination anticancer->ic50_determination Determine IC50 half_life_determination half_life_determination metabolic->half_life_determination Determine t1/2

Caption: A generalized workflow for the initial in vitro evaluation of the test compound.

Diagram 2: Rationale for Pharmacological Investigation

G compound 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Pyridin-3-ol Core Trifluoromethyl Group Thioether Linkage pyridin_activity Known Bioactivity (Anticancer, Antimicrobial) compound:f0->pyridin_activity cf3_properties Enhanced Metabolic Stability Improved Pharmacokinetics compound:f1->cf3_properties thioether_properties Modulation of Lipophilicity and Target Binding compound:f2->thioether_properties potential_applications Potential Therapeutic Applications pyridin_activity->potential_applications cf3_properties->potential_applications thioether_properties->potential_applications

Caption: The structural rationale for investigating the therapeutic potential of the compound.

References

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC.
  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry.
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - Frontiers.
  • (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals - Benchchem.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers.
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction - The Royal Society of Chemistry.
  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - NIH.

Sources

Application Notes & Protocols for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (BAY-876) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Tumor Metabolism with BAY-876, a Selective GLUT1 Inhibitor

The aberrant metabolic landscape of cancer cells, characterized by a profound reliance on glycolysis even in the presence of oxygen (the "Warburg effect"), presents a compelling therapeutic vulnerability. A key molecular player in this phenotype is the Glucose Transporter 1 (GLUT1), which is frequently overexpressed in a wide array of malignancies and is responsible for basal glucose uptake.[1][2] The compound 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, widely known as BAY-876 , has emerged as a first-in-class, potent, and highly selective chemical probe for inhibiting GLUT1.[2][3]

With an IC50 of approximately 2 nM for GLUT1, BAY-876 exhibits remarkable selectivity, being over 130-fold more selective for GLUT1 compared to GLUT2, GLUT3, and GLUT4.[3][4][5] This specificity makes it an exceptional tool for dissecting the roles of GLUT1 in cancer biology and evaluating its potential as a therapeutic target. Mechanistically, BAY-876 blocks the transport of glucose into the cell, thereby starving highly glycolytic cancer cells of their primary fuel source. This leads to a reduction in ATP production, inhibition of proliferation, and induction of cell death, particularly under the hypoxic conditions prevalent in the tumor microenvironment.[1][6] Recent evidence also suggests that BAY-876 can induce a form of cell death known as disulfidptosis by promoting the formation of disulfide bonds in cytoskeletal proteins.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of BAY-876 in cell culture experiments to probe cancer metabolism and evaluate its anti-tumor activity.

Mechanism of Action: The Metabolic Siege

BAY-876 exerts its effects by initiating a metabolic crisis within GLUT1-dependent cells. The process is a direct consequence of competitive inhibition at the glucose transport site.

cluster_intracellular GLUT1 GLUT1 Transporter Glucose_in Glucose Glucose_out Glucose Glucose_out->GLUT1 Transport BAY876 BAY-876 BAY876->GLUT1 Inhibits Glycolysis Glycolysis Glucose_in->Glycolysis Fuels ATP ATP Production Glycolysis->ATP Glycolysis->ATP Reduced Apoptosis Apoptosis / Disulfidptosis Glycolysis->Apoptosis Induced Proliferation Cell Proliferation & Survival ATP->Proliferation Sustains ATP->Proliferation Inhibited

Caption: Mechanism of BAY-876 action.

Part 1: Pre-Experimental Considerations

The success of experiments involving BAY-876 hinges on careful planning. The following points are critical for designing robust and interpretable studies.

Cell Line Selection and Characterization

The primary determinant of a cell line's sensitivity to BAY-876 is its dependence on GLUT1-mediated glucose uptake.

  • Rationale: Cancer cells with high rates of glycolysis and elevated GLUT1 expression are hypothesized to be most sensitive. Conversely, cells that rely more on oxidative phosphorylation or utilize other glucose transporters (e.g., GLUT3) may be more resistant.[1] For instance, the A2780 ovarian cancer cell line, where GLUT1 is not localized to the plasma membrane, shows resistance to BAY-876.[1]

  • Recommendation: Before initiating large-scale experiments, characterize your cell line(s) of interest.

    • GLUT1 Expression: Perform a baseline Western blot or qPCR to quantify GLUT1 protein or mRNA levels.

    • Glycolytic Activity: Measure the extracellular acidification rate (ECAR) using a metabolic flux analyzer to confirm a glycolytic phenotype.

Reagent Preparation and Storage

Proper handling of BAY-876 is essential for maintaining its potency and ensuring experimental reproducibility.

  • Solubility: BAY-876 is highly soluble in DMSO (e.g., >500 mM or >250 mg/mL).[4] It has poor aqueous solubility.

  • Stock Solution Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.[4]

  • Working Solution: For experiments, thaw a stock aliquot and perform serial dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Essential Experimental Controls

Incorporating the correct controls is non-negotiable for validating that the observed effects are due to the specific inhibition of GLUT1.

  • Vehicle Control (Mandatory): Since BAY-876 is dissolved in DMSO, all experiments must include a "vehicle-only" control group. These cells should be treated with the same final concentration of DMSO used for the highest concentration of BAY-876. This control accounts for any effects of the solvent on cell health and function.

  • Negative Control Compound: The Structural Genomics Consortium (SGC) has highlighted BAY-588 as an inactive structural analog of BAY-876.[7] Where possible, using BAY-588 as a negative control can provide powerful evidence that the observed cellular phenotype is a direct result of GLUT1 inhibition and not an off-target effect of the chemical scaffold.

Part 2: Core Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the impact of BAY-876 on cancer cell lines.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis A1 Culture Cells to Logarithmic Growth Phase B1 Seed Cells in Multi-well Plates A1->B1 A2 Prepare BAY-876 Serial Dilutions B2 Treat Cells with BAY-876 & Controls (24-72h) A2->B2 B1->B2 C1 Perform Endpoint Assay (e.g., Viability, Western Blot) B2->C1 C2 Acquire & Quantify Data C1->C2 C3 Interpret Results C2->C3

Caption: General experimental workflow for BAY-876.

Protocol: Cell Viability and IC50 Determination using MTS/WST-1 Assay

This protocol is designed to quantify the effect of BAY-876 on cell proliferation and determine its half-maximal inhibitory concentration (IC50).

  • Principle: MTS and WST-1 are tetrazolium salts that are reduced by metabolically active cells into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.[8][9]

  • Materials:

    • 96-well clear-bottom tissue culture plates

    • Cell line of interest

    • Complete culture medium

    • BAY-876 stock solution (e.g., 10 mM in DMSO)

    • MTS or WST-1 reagent kit (e.g., from Promega, Abcam, or Millipore)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2. The seeding density should allow for logarithmic growth throughout the experiment in the control wells.[10][11]

    • Compound Preparation: Prepare a 2X concentration series of BAY-876 in complete culture medium. For example, to achieve final concentrations of 1, 10, 100, 1000 nM, prepare 2, 20, 200, 2000 nM solutions. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).

    • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate BAY-876 dilution or vehicle control. Alternatively, add 100 µL of the 2X solution directly to the 100 µL of medium already in the wells.

    • Incubation: Return the plate to the incubator for the desired treatment duration (typically 24, 48, or 72 hours).[10]

    • Assay Development: Add 20 µL of MTS or WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[9][12]

    • Data Acquisition: Gently shake the plate to ensure uniform color distribution. Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~440 nm for WST-1).[9]

    • Analysis:

      • Subtract the background absorbance (media-only wells).

      • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

      • Plot % Viability against the log-transformed concentration of BAY-876 and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Cell Line Cancer Type Reported IC50 / Effective Concentration Reference
Hela-MaTuCervical Cancer3.2 nM (Glucose Uptake)[5][7]
SKOV-3, OVCAR-3Ovarian Cancer>50% glycolysis inhibition at 25 nM[1]
HCT116, DLD1Colorectal CancerProliferation inhibited at various concentrations[10][13]
SCC47Head and NeckViability reduced with 0.01-100 µM treatment[4][14]
Protocol: Western Blot Analysis of GLUT1 and Apoptosis Markers

This protocol assesses how BAY-876 treatment affects the levels of key proteins involved in its mechanism of action.

  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. This can reveal changes in protein expression or post-translational modifications (e.g., cleavage) indicative of a cellular response.[15][16]

  • Materials:

    • 6-well or 10 cm tissue culture plates

    • BAY-876 and vehicle control

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, transfer system (e.g., PVDF membrane)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-GLUT1, anti-cleaved Caspase-3, anti-PARP, anti-Actin/Tubulin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates. When they reach 70-80% confluency, treat them with BAY-876 (e.g., at 1X and 2X the IC50 value) and vehicle control for a predetermined time (e.g., 24 hours).[10]

    • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 xg) for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[17]

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

Target Protein Expected Change with BAY-876 Rationale Reference
GLUT1Down-regulation (in some contexts)Potential feedback mechanism or reduced HIF-1α stability.[10]
HIF-1αDown-regulation (under hypoxia)HIF-1α is a key regulator of GLUT1 expression.[2][10]
Cleaved Caspase-3Up-regulationIndicates activation of the executioner caspase in apoptosis.[13]
Cleaved PARPUp-regulationA substrate of cleaved caspases; a hallmark of apoptosis.
p-AMPKUp-regulationAMPK is a sensor of cellular energy status (low ATP).

References

  • MedchemExpress. (n.d.). BAY-876 | GLUT1 Inhibitor. Retrieved from MedchemExpress.com[3]

  • TargetMol. (n.d.). BAY-876 | GLUT1 inhibitor. Retrieved from TargetMol.com[4]

  • Selleck Chemicals. (n.d.). BAY-876 | GLUT1 Inhibitor. Retrieved from Selleckchem.com[5]

  • Tocris Bioscience. (n.d.). BAY 876 | Glucose Transporters. Retrieved from Tocris.com

  • R&D Systems. (n.d.). BAY 876 | Glucose Transporter Inhibitors. Retrieved from R&D Systems[6]

  • Ma, L., et al. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers (Basel).[1]

  • Siebeneicher, H., et al. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research.[2]

  • Sigma-Aldrich. (n.d.). BAY-876 = 98 HPLC. Retrieved from Sigmaaldrich.com[7]

  • Cayman Chemical. (n.d.). BAY-876 (CAS Number: 1799753-84-6). Retrieved from Caymanchem.com[18]

  • Tsubaki, M., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer.[10]

  • Tsubaki, M., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed.[13]

  • Akins, N. S., et al. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. bioRxiv.[19]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Merckmillipore.com[8]

  • Barham, W., et al. (2024). GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. ResearchGate.[14]

  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Retrieved from Thermofisher.com[15]

  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from Springer.com[20]

  • BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from Broadpharm.com[9]

  • BenchChem. (n.d.). A Comparative Guide to GLUT1 Inhibitors: BAY-876 vs. STF-31. Retrieved from Benchchem.com[11]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol Video. Retrieved from Cst.com[17]

  • Cell Signaling Technology. (n.d.). Western Blot Procedure. Retrieved from Cst.com[16]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from Nih.gov[12]

  • Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability. Retrieved from Abcam.com

Sources

Application Note and Protocol: Solubilization of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, a novel compound with significant potential in drug discovery research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies to ensure compound stability and achieve accurate, reproducible results in various in vitro assays. This guide emphasizes the rationale behind solvent selection and procedural steps, grounded in the physicochemical properties of trifluoromethylpyridine derivatives.

Introduction: Understanding the Compound

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a heterocyclic organic compound featuring a pyridine core. The incorporation of a trifluoromethyl (CF3) group is a key structural feature, known to significantly influence a molecule's physicochemical and biological properties.[1][2] The strong electron-withdrawing nature of the CF3 group can impact acidity (pKa), lipophilicity, and metabolic stability.[1][3] These alterations are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making trifluoromethylated pyridines a subject of intense interest in medicinal chemistry.[4] The pyridin-3-ol moiety itself is a recognized scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic potential.[5]

A thorough understanding of the compound's properties is paramount for developing a robust dissolution protocol. The presence of both a hydroxyl group (potential for hydrogen bonding) and a lipophilic trifluoromethyl group suggests that a polar aprotic solvent would be most effective for solubilization.

Physicochemical Properties and Data

A summary of the key physicochemical properties for the parent compound, 5-(Trifluoromethyl)pyridin-3-ol, is provided below. While the 2-propan-2-ylsulfanyl substitution will alter these values, they provide a foundational understanding for solvent selection.

PropertyValueSource
Molecular FormulaC6H4F3NOPubChem CID: 22989707[6]
Molecular Weight163.10 g/mol PubChem CID: 22989707[6]
XLogP31.4PubChem CID: 22989707[6]
CAS Number186593-14-6PubChem CID: 22989707[6]

The positive XLogP3 value indicates a degree of lipophilicity, supporting the use of an organic solvent for initial dissolution.

Materials and Reagents

  • 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (ddH2O)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Sterile, high-quality polypropylene or glass vials

Recommended Dissolution Protocol

This protocol details the preparation of a high-concentration stock solution in DMSO, which can then be serially diluted in aqueous media for final assay concentrations.

Preparation of a 10 mM DMSO Stock Solution

The following steps outline the procedure for preparing a 10 mM stock solution. Adjust calculations as needed for different desired concentrations.

Step 1: Initial Weighing Accurately weigh the desired amount of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in a suitable vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.37 mg of the compound (assuming a molecular weight of 237.24 g/mol for the full compound).

Step 2: Initial Solvent Addition Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

Step 3: Solubilization Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

Step 4: Storage of Stock Solution Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions for Assays

Step 1: Thawing the Stock Solution Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

Step 2: Serial Dilution Perform serial dilutions of the DMSO stock solution into the appropriate aqueous assay buffer (e.g., PBS, cell culture media). It is critical to maintain a low final concentration of DMSO in the assay to avoid solvent-induced artifacts. Typically, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.

Example Dilution for a 10 µM Working Solution: To prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the desired aqueous buffer.

Step 3: Mixing Gently vortex the working solution to ensure homogeneity.

Workflow for Compound Solubilization

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Serially Dilute in Aqueous Buffer thaw->dilute mix Vortex Gently dilute->mix use_assay Use in Assay mix->use_assay

Caption: A generalized workflow for the preparation of stock and working solutions.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound Precipitation in Aqueous Buffer The compound's solubility limit in the aqueous buffer has been exceeded.- Lower the final concentration of the compound in the working solution.- Increase the percentage of DMSO slightly, ensuring it remains within the tolerated limit for the specific assay.- Consider using a different aqueous buffer or adding a small amount of a non-ionic surfactant like Tween® 80 (final concentration typically 0.01-0.1%).[7]
Inconsistent Assay Results - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Ensure complete dissolution of the stock solution by vortexing and sonication.- Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Store stock solutions in smaller, single-use aliquots.
Solvent-Induced Toxicity or Artifacts The final concentration of DMSO is too high for the assay system (e.g., cell-based assays).- Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect.- Reduce the final DMSO concentration by performing an additional dilution step.

Safety and Handling Precautions

  • Always handle 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.[8]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion

This protocol provides a reliable and reproducible method for the solubilization of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol for use in in vitro assays. By utilizing anhydrous DMSO for the preparation of a concentrated stock solution and performing subsequent serial dilutions into an appropriate aqueous buffer, researchers can achieve accurate and consistent results. Adherence to the outlined procedures, including proper storage and handling, is essential for maintaining the integrity of the compound and ensuring the validity of experimental data.

References

  • Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD. Published January 29, 2026. Available from: [Link]

  • SAFETY DATA SHEET. Acros PharmaTech Limited. Published August 20, 2018. Available from: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. ACS Publications. Published November 2, 2022. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Published February 3, 2026. Available from: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Published November 8, 2023. Available from: [Link]

  • Safety data sheet. Daikin Chemicals. Published August 1, 2014. Available from: [Link]

  • The Use of Biological Assays to Evaluate Botanicals. SciSpace. Available from: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Published September 28, 2025. Available from: [Link]

  • 5-(Trifluoromethyl)pyridin-3-ol. PubChem. Available from: [Link]

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid. NextSDS. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C. Available from: [Link]

  • 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthalenol. PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. PMC. Available from: [Link]

  • 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol. Appchem. Available from: [Link]

  • 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. PubChem. Available from: [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. Published December 13, 2021. Available from: [Link]

  • NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. Available from: [Link]

Sources

Application Note: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in High-Throughput Fragment Screening

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Fragment-Based Drug Discovery (FBDD), Structural Biology, NMR Spectroscopy

Executive Summary & Structural Rationale

In the landscape of Fragment-Based Lead Discovery (FBLD), the identification of high-quality, atom-efficient starting points is critical for developing potent therapeutics. 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a highly functionalized, rule-of-three (Ro3) compliant scaffold designed specifically for high-throughput screening (HTS) via 19 F Nuclear Magnetic Resonance (NMR) spectroscopy[1].

As a Senior Application Scientist, I recommend this molecule not just as a generic fragment, but as a specialized Metal-Binding Pharmacophore (MBP) . The adjacent pyridine nitrogen and hydroxyl group at position 3 form a bidentate chelation motif, making it exceptionally well-suited for targeting zinc-dependent metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases)[2]. Simultaneously, the 5-trifluoromethyl ( −CF3​ ) group acts as an ultra-sensitive, background-free NMR reporter, while the 2-isopropylthio group provides a hydrophobic vector to probe adjacent sub-pockets for affinity gains.

Table 1: Physicochemical Properties & FBDD Compliance

To ensure successful screening, fragments must balance solubility with target engagement potential. The quantitative metrics below dictate our experimental design:

PropertyValueFBDD Rationale & Experimental Impact
Molecular Weight 237.24 Da< 300 Da; complies with Astex "Rule of Three" (Ro3). Ensures high ligand efficiency.
Lipophilicity (cLogP) ~2.8< 3.0; guarantees aqueous solubility at screening concentrations (40–100 µM) without aggregation.
H-Bond Donors 1 ( −OH ) 3; allows specific, directional hydrogen bonding with the target protein backbone.
H-Bond Acceptors 4 (N, O, S, F) 3 (excluding F); provides multiple vectors for target engagement and metal chelation.
Fluorine Atoms 3 ( −CF3​ )Yields a highly sensitive, singlet resonance for 19 F NMR, maximizing signal-to-noise ratio.

Target Engagement & Screening Workflow

The integration of this fragment into an FBDD pipeline relies on orthogonal validation. We first utilize the −CF3​ group for primary high-throughput screening via 19 F NMR, followed by a functional or biophysical assay to validate the metal-binding pharmacophore.

G A 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol B Metal Binding Pharmacophore (Pyridine-N / OH) A->B C Hydrophobic Probe (Isopropylthio group) A->C D NMR Reporter (CF3 group) A->D E Metalloenzyme Active Site (e.g., Zn2+) B->E Chelation C->E Sub-pocket fit F 19F NMR Detection D->F Signal readout

Fig 1. Structural rationale and target engagement vectors of the fluorinated fragment.

Primary Screening Protocol: 19 F NMR CPMG Assay

Causality & Theory: Unlike 1H NMR, 19 F NMR screening benefits from a lack of endogenous fluorine in biological macromolecules, resulting in spectra with zero background interference[3]. We employ a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure transverse relaxation ( T2​ ). Small fragments tumble rapidly in solution (long T2​ , sharp signals). Upon binding to a massive protein target, the fragment adopts the protein's slow tumbling correlation time, drastically shortening its T2​ and resulting in signal attenuation[4].

Self-Validating System: To prevent false positives caused by protein-induced viscosity changes or magnetic field inhomogeneity, this protocol mandates the inclusion of a non-binding internal standard (Trifluoroacetate, TFA). A hit is only valid if the fragment signal attenuates while the TFA signal remains constant.

Step-by-Step Methodology
  • Cocktail Assembly:

    • Mix 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol with 9–11 other fluorinated fragments. The large chemical shift dispersion of 19 F (>200 ppm) prevents signal overlap[3].

    • Prepare a 400 µM stock cocktail in d6​ -DMSO.

  • Buffer Formulation:

    • Prepare screening buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4.

    • Critical Step: Add 10% D2​O to provide a lock signal for the NMR spectrometer, ensuring field stability over automated runs[4].

    • Spike in 20 µM Trifluoroacetate (TFA) as the internal non-binding control.

  • Sample Preparation:

    • Reference Tube: Dilute the cocktail to a final concentration of 40 µM per fragment in the screening buffer (1% DMSO final).

    • Target Tube: Prepare an identical 40 µM cocktail solution, but include 10–20 µM of the target protein (e.g., a metalloenzyme)[4].

  • Data Acquisition:

    • Acquire spectra at 25°C on a 600 MHz NMR spectrometer equipped with a cryogenic probe (e.g., QCI-F) for maximum sensitivity[4].

    • Apply the CPMG pulse sequence with a total echo time of 100–160 ms.

  • Hit Deconvolution:

    • Overlay the Reference and Target spectra. Integrate the −CF3​ singlet (typically found between -60 and -65 ppm).

    • Calculate signal attenuation: 100−(IntensityReference​IntensityTarget​​×100) .

G A Fragment Library (Fluorinated) B Cocktail Assembly (10-12 cmpds/well) A->B C Reference NMR (Buffer + Ligands) B->C D Target NMR (Protein + Ligands) B->D E 19F CPMG Pulse (T2 Relaxation) C->E D->E F Hit Identification (Signal Attenuation) E->F

Fig 2. 19F NMR fragment screening workflow utilizing T2 relaxation for hit identification.

Orthogonal Validation: Metalloenzyme Thermal Shift Assay (TSA)

Causality & Theory: If the 19 F NMR screen yields a hit, we must confirm that the fragment is binding via its intended Metal-Binding Pharmacophore (MBP)[2]. A Thermal Shift Assay (TSA) measures the stabilization of the protein's folded state upon ligand binding. We use SYPRO Orange, an environmentally sensitive dye that fluoresces when it binds to hydrophobic residues exposed during protein unfolding.

Self-Validating System: This protocol includes a DMSO-only vehicle control to establish the baseline melting temperature ( Tm​ ) and a known positive control inhibitor to verify that the target enzyme is active and capable of being stabilized.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dilute the target metalloenzyme (e.g., Carbonic Anhydrase) to 5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Add SYPRO Orange dye to a final concentration of 5x (from a 5000x commercial stock).

  • Compound Plating (96-well qPCR plate):

    • Test Wells: Dispense 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to a final concentration of 500 µM (1% DMSO). High concentrations are required due to the inherently low affinity ( Kd​ in the mM range) of unoptimized fragments.

    • Vehicle Control: 1% DMSO only.

    • Positive Control: 10 µM of a known strong binder (e.g., Acetazolamide for Carbonic Anhydrase).

  • Thermal Melting:

    • Seal the plate with optical film and centrifuge at 1000 x g for 1 minute to remove bubbles.

    • Run the plate in a Real-Time PCR machine, heating from 25°C to 95°C at a ramp rate of 1°C/min.

    • Monitor fluorescence (Excitation: ~490 nm, Emission: ~530 nm).

  • Data Analysis:

    • Plot the derivative of the fluorescence curve ( −dF/dT ) against temperature to identify the melting point ( Tm​ ).

Table 2: Expected Screening Metrics & Hit Triage Criteria

The following data matrix dictates whether the fragment advances to the hit-to-lead optimization phase:

ParameterFree Fragment (Buffer)Bound Fragment (Protein Added)Interpretation / Triage Action
T2​ Relaxation Time > 1.0 seconds< 0.2 secondsRapid relaxation indicates target engagement.
Signal Attenuation (CPMG) 0% (Baseline)> 20% reductionHit Threshold : Proceed to orthogonal validation.
TFA Reference Signal 100% Intensity100% IntensityInternal Control : Validates that attenuation is target-specific.
Thermal Shift ( ΔTm​ ) N/A +0.5 °C vs DMSO controlConfirms thermodynamic stabilization of the target.

References

  • Stöppler, D., et al. "Fragment library screening using 19F NMR." Bio-protocol, 2019.
  • Norton, R. S., et al. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2016.
  • Vulpetti, A., et al. "Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy." Journal of Medicinal Chemistry, 2009.
  • Prosser, K. E., et al. "19F-Tagged metal binding pharmacophores for NMR screening of metalloenzymes.

Sources

analytical methods for detecting 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The compound 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a substituted pyridine derivative. Such compounds are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine scaffold is a common feature in many bioactive molecules.[2][3] Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and environmental monitoring.

This application note provides detailed protocols for the determination of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in a relevant matrix (e.g., human plasma or a formulation diluent) using two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC-MS/MS method is presented as the primary technique due to its high sensitivity, selectivity, and applicability to a wide range of matrices without the need for derivatization.[4][5] The GC-MS method is offered as a valuable alternative, particularly for orthogonal confirmation.

Physicochemical Properties (Predicted)

PropertyEstimated Value/CharacteristicRationale for Analytical Method
Molecular Formula C9H10F3NOSDerived from the chemical structure.
Molecular Weight ~253.24 g/mol Calculated from the molecular formula.
Polarity Moderately polarThe pyridine ring and hydroxyl group contribute to polarity, while the isopropyl and trifluoromethyl groups add non-polar character. This makes it suitable for reverse-phase HPLC.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, acetone).[6][7]Essential for preparing stock solutions and for extraction from aqueous matrices.
Volatility Potentially low to moderateThe hydroxyl group may limit volatility. GC analysis may be enhanced by derivatization.
UV Absorbance ExpectedThe pyridine ring is a chromophore, allowing for UV detection in HPLC, though MS is preferred for higher sensitivity and selectivity.[8]

Primary Analytical Method: Reverse-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying trace levels of small molecules in complex matrices.[9] The protocol is designed for robustness and high throughput.

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Sample Collection (e.g., Plasma) s_protein Protein Precipitation (Acetonitrile with IS) s_start->s_protein s_centrifuge Centrifugation s_protein->s_centrifuge s_supernatant Supernatant Transfer s_centrifuge->s_supernatant s_evap Evaporation (N2) s_supernatant->s_evap s_reconstitute Reconstitution (Mobile Phase A/B) s_evap->s_reconstitute s_inject Injection s_reconstitute->s_inject a_hplc HPLC Separation (C18 Column) s_inject->a_hplc a_esi Electrospray Ionization (ESI+) a_hplc->a_esi a_msms Tandem MS Detection (MRM Mode) a_esi->a_msms d_integ Peak Integration a_msms->d_integ d_calib Calibration Curve (Linear Regression) d_integ->d_calib d_quant Quantification d_calib->d_quant d_report Reporting d_quant->d_report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Sample in Solvent (e.g., Acetone Extract) s_evap Evaporation to Dryness s_start->s_evap s_deriv Derivatization (e.g., BSTFA, 70°C) s_evap->s_deriv s_inject Injection s_deriv->s_inject a_gc GC Separation (e.g., DB-5ms Column) s_inject->a_gc a_ei Electron Ionization (EI) a_gc->a_ei a_ms MS Detection (Scan or SIM Mode) a_ei->a_ms d_integ Peak Integration a_ms->d_integ d_library Library Search (optional) d_integ->d_library d_calib Calibration Curve d_integ->d_calib d_quant Quantification d_calib->d_quant

Sources

Application Notes & Protocols: The Strategic Use of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its value is significantly enhanced through strategic substitution, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This guide focuses on 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol , a trifunctionalized building block designed for versatility in drug discovery library synthesis. We will deconstruct the rationale behind its design, provide a robust, field-tested protocol for its synthesis from common starting materials, and detail its application in the parallel synthesis of novel chemical libraries. The protocols herein are structured to provide not only procedural steps but also the underlying chemical logic, empowering researchers to adapt and innovate.

The Architectural Rationale of the Scaffold

The utility of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol stems from the synergistic interplay of its three key functional components: the pyridine-3-ol core, the electron-withdrawing trifluoromethyl group, and the versatile isopropylthio moiety.

  • Pyridine-3-ol Core: This feature exists in tautomeric equilibrium with its pyridone form. This duality is critical, as pyridones are exceptional bioisosteres for amides and phenols, capable of acting as both hydrogen bond donors and acceptors, which is crucial for target engagement.[3][4] This scaffold provides a rigid, planar core to orient other functional groups into a defined three-dimensional space.

  • Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a cornerstone strategy in modern drug design. Its strong electron-withdrawing nature can modulate the pKa of the nearby hydroxyl group, influencing its ionization state at physiological pH.[5] Furthermore, the CF₃ group significantly enhances metabolic stability by blocking potential sites of oxidative metabolism due to the strength of the C-F bond.[6][7] It also increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and aid in crossing the blood-brain barrier.[8]

  • 2-(Propan-2-ylsulfanyl) Group: The isopropylthio ether at the 2-position serves two primary purposes. Firstly, it provides a lipophilic pocket-filling group that can be varied to explore structure-activity relationships (SAR). Secondly, the sulfur atom is a versatile chemical handle. It can be oxidized to the corresponding sulfoxide or sulfone, creating new analogs with dramatically different polarity, solubility, and hydrogen bonding capabilities, thereby expanding the chemical space accessible from a single scaffold.

Table 1: Physicochemical Contributions of Key Functional Groups
Functional GroupKey Physicochemical ImpactsMedicinal Chemistry RationaleCitations
Pyridine-3-ol Acts as H-bond donor/acceptor; Tautomerizes to pyridone form.Bioisostere for amides/phenols; Facilitates target binding via H-bonds.[3][4]
Trifluoromethyl High electronegativity; Strong C-F bonds; Increases lipophilicity.Enhances metabolic stability; Modulates pKa; Improves membrane permeability.[5][6][8]
Propan-2-ylsulfanyl Provides steric bulk; Oxidation to sulfoxide/sulfone is possible.Fills hydrophobic pockets; Allows for property modulation and library diversification.

Synthesis of the Core Scaffold

While the target molecule may not be readily available commercially, it can be efficiently constructed from the key industrial intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine.[9][10] The synthesis proceeds via a two-step sequence involving regioselective nucleophilic aromatic substitution (SNAᵣ) followed by a Miyaura borylation and subsequent oxidation.

Retrosynthetic Analysis

The logical disconnection of the target scaffold points to a robust and scalable synthetic route.

G Target 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Intermediate1 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ylboronic acid/ester Target->Intermediate1 Oxidation Intermediate2 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Borylation StartingMaterial 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate2->StartingMaterial Regioselective SNAᵣ Reagent1 Propane-2-thiol Reagent1->Intermediate2 Reagent2 B2Pin2 / Pd Catalyst Reagent2->Intermediate1 Reagent3 Oxidizing Agent (e.g., Oxone) Reagent3->Target

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Synthesis Protocol

Causality Behind Experimental Choices:

  • Step 1 (Thiolation): The chlorine at the C2 position of the pyridine ring is more activated towards nucleophilic attack than the C3 chlorine due to greater stabilization of the Meisenheimer intermediate by the ring nitrogen. This inherent reactivity allows for a highly regioselective reaction with propane-2-thiol. A mild base like potassium carbonate is sufficient to deprotonate the thiol without promoting side reactions.

  • Step 2 (Borylation/Oxidation): Direct conversion of the C3-Cl to C3-OH is challenging. A palladium-catalyzed Miyaura borylation is a highly reliable method for converting aryl halides to boronic esters. The resulting boronic ester is then smoothly oxidized to the desired pyridin-3-ol. This two-step sequence is often higher yielding and more general than direct hydroxylation methods. The use of a boronic acid precursor for a similar scaffold further validates this approach.[11]

G cluster_0 Step 1: Regioselective Thiolation cluster_1 Step 2: Borylation & Oxidation SM 2,3-Dichloro-5-(trifluoromethyl)pyridine Thiol Propane-2-thiol, K₂CO₃, DMF SM->Thiol Int1 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine Thiol->Int1 Int2 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine Int1->Int2 Borylation 1. B₂Pin₂, Pd(dppf)Cl₂, KOAc 2. Oxone, aq. THF Int2->Borylation Product Target Scaffold Borylation->Product

Caption: Synthetic workflow for the core scaffold.

Protocol 2.2.1: Synthesis of 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

  • Materials:

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

    • Propane-2-thiol (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 2,3-dichloro-5-(trifluoromethyl)pyridine and anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Slowly add propane-2-thiol dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the title compound.

Protocol 2.2.2: Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • Materials:

    • 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (1.0 eq)

    • Bis(pinacolato)diboron (B₂Pin₂) (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium acetate (KOAc), anhydrous (3.0 eq)

    • 1,4-Dioxane, anhydrous

    • Oxone (potassium peroxymonosulfate) (2.0 eq)

    • Tetrahydrofuran (THF) and Water

  • Procedure:

    • Borylation: In a flame-dried Schlenk tube under argon, combine the starting material, B₂Pin₂, Pd(dppf)Cl₂, and KOAc.

    • Evacuate and backfill with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the mixture to 90 °C and stir for 12-16 hours. Monitor for the disappearance of starting material by LC-MS.

    • Cool the reaction to room temperature.

    • Oxidation: In a separate flask, prepare a solution of Oxone in a 1:1 mixture of THF and water.

    • Cool the crude borylation reaction mixture in an ice bath and slowly add the Oxone solution.

    • Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol scaffold.

Application in Parallel Library Synthesis

The true power of this scaffold lies in its suitability for creating diverse molecular libraries. The hydroxyl group is an excellent handle for introducing a wide array of substituents via etherification or esterification reactions.

Library Diversification Strategy

The core scaffold can be rapidly elaborated using parallel synthesis techniques to explore SAR around the C3-oxygen and the C2-sulfur.

G cluster_O O-Alkylation / Acylation (R-X) cluster_S S-Oxidation Core Core Scaffold 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol O1 Alkyl Halides Core->O1 Ether O2 Acyl Chlorides Core->O2 Ester O3 Sulfonyl Chlorides Core->O3 Sulfonate O4 Boronic Acids (Chan-Lam) Core->O4 Aryl Ether S1 m-CPBA (1 eq) → Sulfoxide Core->S1 S2 m-CPBA (2 eq) → Sulfone Core->S2

Caption: Library diversification points on the core scaffold.

Protocol: Parallel Synthesis of an Ether Library

This protocol is designed for a 24 or 96-well reaction block format. All liquid handling can be performed with multichannel pipettes or automated liquid handlers.

  • Objective: To synthesize a library of C3-ether analogs by reacting the core scaffold with a diverse set of alkyl halides.

  • Materials & Reagents:

    • Stock solution of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in anhydrous DMF (e.g., 0.2 M).

    • Array of diverse alkylating agents (e.g., benzyl bromides, alkyl iodides, propargyl bromide) as stock solutions in DMF (0.3 M, 1.5 eq).

    • Cesium carbonate (Cs₂CO₃) (3.0 eq), pre-weighed into each reaction well.

    • Reaction block with vials/wells, stir bars, and septa caps.

  • Procedure:

    • Reaction Setup:

      • To each well containing pre-weighed Cs₂CO₃, add the stock solution of the core scaffold (1.0 eq).

      • Add the corresponding alkylating agent stock solution to each well according to the library plate map.

      • Seal the reaction block securely with the septa caps.

    • Reaction:

      • Place the reaction block on a stirring hotplate and heat to 50 °C.

      • Allow the reactions to stir for 16 hours.

    • Work-up & Purification:

      • Cool the block to room temperature.

      • Quench each reaction by adding water.

      • Perform a liquid-liquid extraction directly in the wells or transfer to extraction tubes. Add ethyl acetate, cap, and vortex.

      • Remove the aqueous layer. Repeat the extraction.

      • Pass the combined organic layers through a solid-phase extraction (SPE) plate containing a drying agent (e.g., Na₂SO₄) or a silica plug to remove inorganic salts and baseline impurities.

      • Collect the eluent in a clean collection plate.

    • Analysis & Isolation:

      • Evaporate the solvent from the collection plate using a centrifugal evaporator.

      • Reconstitute the residues in a suitable solvent (e.g., DMSO) for analysis.

      • Analyze the purity and confirm the identity of each library member by LC-MS.

      • For compounds requiring further purification, use mass-directed preparative HPLC.

Safety and Handling

Trifluoromethylated pyridine compounds require careful handling.[12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations. Avoid release into the environment.

Conclusion

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a thoughtfully designed scaffold that leverages established medicinal chemistry principles. The trifluoromethyl group enhances metabolic stability and modulates electronics, while the pyridin-3-ol core provides critical hydrogen bonding features. Its strategic design allows for a straightforward synthesis and subsequent high-throughput diversification, making it an exceptionally valuable tool for generating novel libraries in the pursuit of new therapeutic agents.

References

  • Vertex AI Search. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
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  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • F0846 - 2-Fluoro-5-(trifluoromethyl)pyridine - SAFETY DATA SHEET. (2025, November 5).
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  • PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances.
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  • Benchchem. The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applications and Protocols.
  • ResearchGate. Pyridones in drug discovery: Recent advances.
  • Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. (2007, February 24).
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Journal of Organic and Pharmaceutical Chemistry. (2025, March 6). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
  • ResearchGate. A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
  • Benchchem. Application Notes and Protocols for the Synthesis of Pyridine Derivatives.
  • ACS Publications. (2010, May 11). Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles.
  • The Royal Society of Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction.
  • NextSDS. 2-(Isopropylthio)-5-(trifluoromethyl)pyridin-3-ylboronic acid.
  • Wikipedia. 2-Pyridone.
  • ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
  • ResearchGate. (2025, March 6). (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.

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experimental design for testing 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Efficacy Assessment of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Introduction: Rationale and Strategic Approach

The confluence of a pyridin-3-ol core, a privileged scaffold in medicinal chemistry, with a trifluoromethyl (CF3) group presents a compelling case for the therapeutic potential of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.[1][2] The CF3 moiety is a cornerstone of modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.[3][4] Pyridin-3-ol derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]

This guide provides a comprehensive, step-by-step framework for the preclinical efficacy evaluation of this novel compound, focusing on a logical progression from broad cellular screening to targeted mechanistic studies and culminating in a validated in vivo proof-of-concept. Our strategic focus will be on inflammation, a therapeutic area where pyridine-based structures have shown significant promise and where dysregulated signaling pathways offer clear targets for therapeutic intervention.[5] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice to ensure a robust and scientifically sound evaluation.

Part 1: In Vitro Efficacy Assessment: From Cellular Phenotype to Mechanism

The initial phase of efficacy testing is designed to confirm cellular activity, define potency, and elucidate the mechanism of action (MoA) in a controlled environment. We will employ a tiered approach, starting with a general anti-inflammatory screen before progressing to a more specific, high-interest target: the NLRP3 inflammasome.

Foundational Screening: Inhibition of LPS-Induced Inflammation in Macrophages

The first step is to determine if the compound possesses general anti-inflammatory properties. We utilize macrophages, key mediators of the innate immune response, stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to mimic an inflammatory state.[6][7]

Protocol 1: LPS-Induced Mediator Inhibition Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a range of concentrations of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours. Include a non-stimulated negative control.[6]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Readouts & Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite (a stable product of NO) in the supernatant using the Griess assay.[6][7] A reduction in NO indicates potential anti-inflammatory activity.

    • Pro-inflammatory Cytokines: Quantify levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]

    • Cell Viability: In a parallel plate, perform an MTT or similar cytotoxicity assay to ensure the observed inhibitory effects are not due to cell death.

Focused Investigation: Targeting the NLRP3 Inflammasome

Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.[9] Its two-step activation process provides a clear model for assessing targeted inhibition.[10][11]

Protocol 2: NLRP3 Inflammasome Inhibition Assay

  • Cell Preparation: Differentiate human THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) in a 96-well plate.

  • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.[9][11]

  • Inhibitor Treatment: After priming, remove the LPS-containing media and add fresh media containing various concentrations of the test compound. Incubate for 1 hour. Include a vehicle control.

  • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells. Incubate for 1-2 hours.[10][11]

  • Sample Collection & Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of secreted IL-1β using a specific ELISA kit. This is the primary endpoint.

    • Measure lactate dehydrogenase (LDH) release in the supernatant to assess pyroptosis-associated cell membrane rupture.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound for IL-1β release.

Mechanistic Elucidation: Western Blot Analysis

To understand how the compound exerts its effects, we can examine key proteins within the inflammatory signaling pathways using Western blotting.

Protocol 3: Western Blot for Inflammatory Signaling Proteins

  • Cell Treatment & Lysis: Treat cells as described in Protocols 1 or 2. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-IκBα, IκBα, cleaved Caspase-1, NLRP3) and a loading control (e.g., GAPDH or β-actin).[6]

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[6] Densitometry analysis can quantify changes in protein levels.

Data Presentation: In Vitro Efficacy Summary

All quantitative data should be summarized for clear comparison. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

AssayEndpointTest Compound IC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
LPS-Induced InflammationNO Production1.20.5
TNF-α Release0.80.2
IL-6 Release1.50.4
NLRP3 InflammasomeIL-1β Release0.50.1 (MCC950)
Cytotoxicity AssayTHP-1 Cell Viability> 50-

Note: Data are for illustrative purposes only.

In Vitro Experimental Workflow

InVitro_Workflow cluster_0 Foundational Screening cluster_1 Screening Readouts cluster_2 Focused Mechanistic Study cluster_3 Mechanistic Readouts Start Seed Macrophages (RAW 264.7 or THP-1) Pretreat Pre-treat with Test Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant MTT Cytotoxicity Assay Stimulate->MTT Griess Griess Assay (NO) Collect_Supernatant->Griess ELISA_Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA_Cytokine Prime Prime THP-1 Cells (LPS) Inhibit Add Test Compound Prime->Inhibit Activate Activate NLRP3 (Nigericin/ATP) Inhibit->Activate Collect_IL1B Collect Supernatant Activate->Collect_IL1B Western Western Blot (Caspase-1, etc.) Activate->Western ELISA_IL1B ELISA (IL-1β) Collect_IL1B->ELISA_IL1B

Caption: Workflow for in vitro efficacy and mechanism of action studies.

Part 2: In Vivo Efficacy Evaluation: Proof-of-Concept in a Disease Model

Following promising in vitro results, the next critical phase is to evaluate the compound's efficacy in a living organism using an animal model that recapitulates key aspects of human inflammatory disease.

Rationale for Model Selection: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) model in mice is one of the most widely used and validated models for human rheumatoid arthritis (RA).[12][13] It shares many pathological features with the human disease, including synovial inflammation, pannus formation, and cartilage/bone erosion.[14][15] Its robust and reproducible nature makes it an excellent choice for evaluating the therapeutic potential of novel anti-inflammatory agents.[12][14]

Protocol 4: Therapeutic Efficacy in Mouse Collagen-Induced Arthritis (CIA)

  • Animals: Use male DBA/1 mice, 8-10 weeks of age, as they are highly susceptible to CIA.

  • Disease Induction:

    • Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.[15][16]

    • Day 21: Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Monitoring and Grouping: Monitor mice daily for signs of arthritis onset (typically around day 24-28). Once mice develop a clinical score of ≥2, randomize them into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: Test Compound (High Dose, e.g., 30 mg/kg)

    • Group 4: Positive Control (e.g., Methotrexate)

  • Therapeutic Dosing: Begin daily dosing (e.g., via oral gavage) after randomization and continue for 14-21 days. This therapeutic regimen is more predictive of clinical efficacy than prophylactic dosing.[12]

  • Efficacy Endpoints:

    • Clinical Assessment (3x weekly): Record body weight and assign a clinical arthritis score for each paw (0-4 scale: 0=normal, 4=severe swelling and ankylosis). The primary endpoint is the mean arthritis score over time.

    • Paw Thickness (3x weekly): Measure paw swelling using digital calipers.

    • Terminal Analysis: At the end of the study, collect blood for serum cytokine analysis (e.g., IL-6, IL-1β). Euthanize mice and collect hind paws for:

      • Histopathology: Fix, decalcify, and embed paws in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.

      • Biomarker Analysis: Homogenize paw tissue to measure local cytokine levels.

Data Presentation: In Vivo Efficacy Summary

Results should be presented clearly to demonstrate the therapeutic effect.

GroupMean Arthritis Score (Day 42)Paw Swelling Reduction (%)Serum IL-6 Reduction (%)
Vehicle Control10.5 ± 1.20%0%
Test Compound (10 mg/kg)6.2 ± 0.841%35%
Test Compound (30 mg/kg)3.5 ± 0.567%62%
Positive Control4.1 ± 0.661%58%

Note: Data are for illustrative purposes and represent mean ± SEM.

In Vivo Experimental Design (CIA Model)

InVivo_Workflow cluster_0 Disease Induction Phase cluster_1 Therapeutic Phase cluster_2 Efficacy Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Onset Arthritis Onset (Day ~24-28) Day21->Onset Randomize Randomize into Treatment Groups Onset->Randomize Dosing Daily Therapeutic Dosing (14-21 Days) Randomize->Dosing Clinical Clinical Scores & Paw Swelling Dosing->Clinical Terminal Terminal Analysis (Day ~42) Dosing->Terminal Histo Histopathology Terminal->Histo Cytokines Cytokine Analysis (Serum & Paw) Terminal->Cytokines

Caption: Experimental design for the in vivo CIA mouse model.

Concluding Remarks and Future Directions

This structured application guide outlines a robust pathway for evaluating the efficacy of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol as a potential anti-inflammatory agent. By progressing from broad cellular screens to specific mechanistic assays and culminating in a therapeutically relevant in vivo model, researchers can build a comprehensive data package.

Positive outcomes from this experimental plan would provide a strong rationale for advancing the compound into formal preclinical development. Subsequent steps would include detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, absorption, distribution, metabolism, and excretion (ADME) studies, and comprehensive safety and toxicology assessments to fully characterize its potential as a clinical candidate.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: )
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (URL: )
  • Autoimmune Disease and Inflammation Models - Charles River Labor
  • Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay - Benchchem. (URL: )
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laur
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
  • Humanized Mice for Autoimmune and Inflammatory Diseases - Biocytogen. (URL: [Link])

  • Utility of Animal Models for Identification of Potential Therapeutics for Rheumatoid Arthritis - PubMed. (URL: [Link])

  • Animal models of rheumatoid arthritis - PubMed. (URL: [Link])

  • Autoimmune and Inflammation Models - Medicilon. (URL: [Link])

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - Frontiers. (URL: [Link])

  • In vivo preclinical models for immune-mediated inflammatory disease drug development - Labcorp. (URL: [Link])

  • Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? - MDPI. (URL: [Link])

  • Rheumatoid Arthritis Models - Charles River Laboratories. (URL: [Link])

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS - IJPSR. (URL: [Link])

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads - International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC. (URL: [Link])

  • A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - MDPI. (URL: [Link])

  • Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy - Research and Reviews. (URL: [Link])

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC. (URL: [Link])

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC. (URL: [Link])

  • (PDF) Assessing NLRP3 Inflammasome Activation by Nanoparticles - ResearchGate. (URL: [Link])

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PubMed. (URL: [Link])

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. As the direct synthesis of this specific molecule is not extensively documented in peer-reviewed literature, this guide is based on a proposed, chemically sound two-step synthetic route. The principles and troubleshooting strategies outlined here are derived from established methodologies for analogous transformations, including Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed C-O bond formation.

The proposed synthetic pathway is as follows:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with propan-2-thiol to form 3-chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine.

  • Step 2: C-O Bond Formation : Conversion of the 3-chloro group to a 3-hydroxyl group, likely via a palladium- or copper-catalyzed hydroxylation reaction.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but the underlying chemical reasoning to empower users to diagnose and resolve experimental challenges effectively.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydroxylation A 3-chloro-2-fluoro-5- (trifluoromethyl)pyridine C Intermediate: 3-chloro-2-(propan-2-ylsulfanyl)-5- (trifluoromethyl)pyridine A->C:w Base (e.g., K2CO3) Solvent (e.g., DMAc) Heat B Propan-2-thiol B->C:w F Final Product: 2-(Propan-2-ylsulfanyl)-5- (trifluoromethyl)pyridin-3-ol C->F:w Solvent (e.g., Toluene, Dioxane) Heat D Catalyst System (e.g., Pd(OAc)2 + Ligand or CuI + Ligand) D->F:w E Hydroxide Source (e.g., KOH, NaOH) E->F:w

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental issues you may encounter.

Category 1: Step 1 - SNAr Thiolation Reaction
Question 1: Why is my SNAr reaction showing low or no conversion to the thioether intermediate?

Answer: Low conversion in this SNAr reaction typically points to one of four areas: the substrate's reactivity, the nucleophile's potency, the reaction conditions, or the choice of base.

Step-by-Step Troubleshooting:

  • Verify Substrate & Reagent Quality:

    • Confirm the identity and purity of your starting material, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. The presence of impurities can inhibit the reaction.

    • Ensure the propan-2-thiol is not oxidized. Thiols can form disulfides upon exposure to air over time, which are not effective nucleophiles in this context. Use freshly opened or distilled thiol if possible.

  • Assess the Leaving Group and Position:

    • In this substrate, fluorine is the intended leaving group at the C-2 position. SNAr reactions on pyridine rings are most favorable when the leaving group is at the C-2 or C-4 position, as the ring nitrogen can effectively stabilize the negatively charged Meisenheimer intermediate.[1] The trifluoromethyl group at C-5 provides strong electronic activation.[2]

    • The typical reactivity order for halide leaving groups in SNAr is F > Cl > Br > I.[1][3] Fluorine's high electronegativity makes the attached carbon highly electrophilic, which is often the rate-determining factor.[1] If you are observing substitution of the C-3 chlorine instead, it is highly unusual for a standard SNAr mechanism and may suggest a different reaction pathway is occurring.

  • Optimize the Base and Nucleophile Generation:

    • The thiol must be deprotonated to form the more potent thiolate nucleophile. A moderately strong, non-nucleophilic base is required.

    • Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting choices.[4][5]

    • Bases to Avoid: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can potentially deprotonate the pyridine ring or lead to side reactions.[6] Avoid amine bases like triethylamine, as they can sometimes compete as nucleophiles.

  • Re-evaluate Reaction Conditions:

    • Solvent: Polar aprotic solvents are ideal as they solvate the base's cation, leaving a more "naked" and reactive thiolate anion.[1] Recommended solvents include DMAc (dimethylacetamide), DMF (dimethylformamide), or NMP (N-methyl-2-pyrrolidone).[1][5]

    • Temperature: While many SNAr reactions with thiols proceed at room temperature, heating is often necessary to achieve a reasonable rate, especially if activation is not optimal.[4][7] Monitor the reaction at room temperature first, then incrementally increase the temperature to 80-100 °C.

ParameterRecommendationRationale
Solvent DMAc, DMF, NMPPolar aprotic; effectively solvates cations.[1]
Base K₂CO₃, Cs₂CO₃Sufficiently basic to deprotonate thiol without causing side reactions.[4][5]
Temperature 25 °C to 100 °CStart at RT and increase if no reaction is observed.[7]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the thiol to disulfide.
Question 2: My reaction is complete, but I am isolating the disulfide (propan-2-yl disulfide) as a major byproduct. What happened?

Answer: The formation of disulfide is a clear indication of oxidative coupling of your thiol. This occurs when the thiolate intermediate is oxidized, which can be caused by atmospheric oxygen or other oxidants in the reaction mixture.

Solutions:

  • Degas Your Solvent: Before adding reagents, thoroughly degas the solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes. This removes dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is the most critical step to prevent disulfide formation.

  • Check Reagent Purity: Ensure that no oxidizing impurities are present in your starting materials or solvent.

Category 2: Step 2 - Catalytic Hydroxylation
Question 3: I am attempting a Palladium-catalyzed hydroxylation of the 3-chloro intermediate, but the reaction is stalled with no product formation.

Answer: Palladium-catalyzed C-O bond formation, a variant of the Buchwald-Hartwig reaction, is a powerful but sensitive transformation.[8][9][10] Failure is often due to an inactive catalyst, improper choice of ligand/base, or substrate-specific issues.

Step-by-Step Troubleshooting:

  • Catalyst Activation and Choice:

    • The active catalyst is a Pd(0) species. If you are starting with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This is typically achieved by the phosphine ligand.

    • Ensure your palladium source and ligand are from a reliable supplier and have been stored properly, as catalyst activity can degrade over time.

  • Ligand Selection is Critical:

    • The electronic and steric properties of the phosphine ligand are paramount. For C-O bond formation, sterically hindered, electron-rich biarylphosphine ligands are often required.

    • Recommended Ligands: Start with ligands specifically designed for challenging cross-couplings, such as RuPhos or BrettPhos.[10] These ligands promote the crucial reductive elimination step.

  • Base and Hydroxide Source:

    • A strong, non-nucleophilic base is needed to activate the hydroxide source. Strong bases like LiHMDS or K₃PO₄ are often used.

    • The hydroxide source itself (e.g., KOH, NaOH) must be present. The use of water in combination with a strong base can also generate the active nucleophile.

  • Solvent and Temperature:

    • Anhydrous, non-protic solvents are typically required. Toluene and 1,4-dioxane are common choices.[9]

    • These reactions almost always require heating, often in the range of 80-110 °C.

Troubleshooting_Hydroxylation cluster_checks Initial Checks start Hydroxylation Stalled check_catalyst Is Pd(0) active? (Precatalyst + Ligand) start->check_catalyst check_ligand Is ligand appropriate? (e.g., RuPhos, BrettPhos) check_catalyst->check_ligand If yes check_base Is base strong enough? (e.g., LiHMDS, K3PO4) check_ligand->check_base If yes check_conditions Anhydrous solvent? Sufficient heat (80-110°C)? check_base->check_conditions If yes outcome Reaction Proceeds check_conditions->outcome If all yes

Caption: Troubleshooting workflow for the Pd-catalyzed hydroxylation step.

Question 4: The hydroxylation reaction is producing significant amounts of a de-chlorinated byproduct instead of the desired pyridinol.

Answer: Formation of the de-chlorinated (hydrodehalogenated) product suggests that the catalytic cycle is being intercepted by a competing reduction pathway.

Potential Causes and Solutions:

  • Hydrogen Source: Trace water or other protic impurities can act as a hydrogen source. Ensure all reagents and the solvent are rigorously dried.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. If this is a persistent issue, screen other classes of ligands.

  • Consider a Copper-Catalyzed (Ullmann) Approach: If palladium catalysis proves problematic, a copper-catalyzed Ullmann-type reaction may be a more effective alternative for C-O bond formation.[11][12][13][14] These reactions typically use a copper(I) source (like CuI), a ligand (such as 1,10-phenanthroline or an amino acid), a base (e.g., K₂CO₃), and a polar solvent at elevated temperatures.[13][15]

Frequently Asked Questions (FAQs)

Q1: For the initial SNAr reaction, why is 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine the proposed starting material? A1: This starting material is chosen for several strategic reasons. The fluorine atom at the C-2 position is an excellent leaving group for SNAr due to its strong electron-withdrawing nature, which activates the site for nucleophilic attack.[1][3] The pyridine nitrogen and the powerful electron-withdrawing trifluoromethyl group at C-5 further activate the ring system, making the SNAr reaction more facile.[2] The chlorine at C-3 is significantly less reactive in an SNAr context and is preserved for the subsequent hydroxylation step.

Q2: What are the primary safety concerns when working with thiols and palladium catalysts? A2:

  • Thiols: Propan-2-thiol, like most low-molecular-weight thiols, has a very strong and unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood. They are also flammable.

  • Palladium Catalysts: Palladium compounds, particularly fine powders, can be pyrophoric. Handle them under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases & Solvents: Strong bases like KOt-Bu and NaH are corrosive and water-reactive. Solvents like DMF and DMAc are classified as reprotoxic and should be handled with care.[5]

Q3: Could I introduce the hydroxyl group first, and then perform the thiolation? A3: This is generally not advisable. The hydroxyl group of a pyridin-3-ol is acidic. In the presence of the base required for the SNAr reaction, it would be deprotonated to form a phenoxide-like species. This would make the pyridine ring extremely electron-rich, deactivating it towards nucleophilic aromatic substitution. The proposed route (thiolation followed by hydroxylation) is more likely to be successful.

Q4: How should I monitor the progress of these reactions? A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Provides a quick and easy way to visualize the consumption of starting material and the appearance of the product. Use a solvent system like ethyl acetate/hexanes. The product, being more polar than the starting material, should have a lower Rf value.

  • LC-MS: This is the definitive method. It will not only show the conversion by peak area but will also confirm the mass of the product and any major byproducts, which is invaluable for troubleshooting.

Experimental Protocols (Proposed)
Protocol 1: Synthesis of 3-chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (SNAr)
  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Seal the flask with a septum and purge with dry nitrogen for 15 minutes.

  • Add anhydrous dimethylacetamide (DMAc) via syringe (approx. 0.1 M concentration of the starting material).

  • Add propan-2-thiol (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 80 °C.

  • Monitor the reaction progress by LC-MS every 2-4 hours until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (Pd-Catalyzed Hydroxylation)
  • To a dry Schlenk flask, add the chloro-intermediate from Step 1 (1.0 eq), Pd(OAc)₂ (0.05 eq), and RuPhos (0.10 eq).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until completion.

  • Cool the mixture, carefully quench with 1 M HCl to neutralize the base, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

References
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • The Buchwald-Hartwig Amination after 25 Years. Semantic Scholar.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • Aerobic Direct C(sp2)-H Hydroxylation of 2-Arylpyridines by Palladium Catalysis Induced with Aldehyde Auto-Oxidation. ACS Publications.
  • Buchwald Ligands Review. Entegris.
  • A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine. ACS Publications.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. wiley.com.
  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. PMC.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books.
  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Ullmann Reaction. Organic Chemistry Portal.
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  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.

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Technical Support Center: Solubility Enhancement for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions. We will explore the physicochemical properties of the molecule and provide a series of troubleshooting guides and FAQs to systematically improve its solubility for your experimental needs.

Understanding the Molecule: Physicochemical Profile

Before attempting to modify its solubility, it is crucial to understand the inherent physicochemical properties of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

  • Structure: The molecule contains a pyridin-3-ol core, which has both a weakly acidic hydroxyl group (phenolic) and a weakly basic pyridine nitrogen. It is further substituted with a lipophilic isopropyl-sulfanyl group and a highly electronegative trifluoromethyl (CF3) group.

  • Predicted Properties:

    • pKa: The pyridin-3-ol scaffold suggests two potential ionization sites. The pyridine nitrogen is basic (pKa of the conjugate acid is typically around 4.86), while the hydroxyl group is acidic (pKa ~8-10).[1] The electron-withdrawing trifluoromethyl group will decrease the basicity of the pyridine nitrogen (lowering its pKa) and increase the acidity of the hydroxyl group (lowering its pKa).

    • Lipophilicity (logP): The presence of the isopropyl-sulfanyl and trifluoromethyl groups significantly increases the molecule's lipophilicity, predicting poor aqueous solubility. The calculated XLogP3 for the related compound 5-(trifluoromethyl)pyridin-3-ol is 1.4, suggesting a tendency towards poor water solubility.[2] The addition of the 2-(Propan-2-ylsulfanyl) group will further increase this value.

This combination of a largely hydrophobic structure and ionizable functional groups dictates the strategies we can employ for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor aqueous solubility of this compound? A1: The poor solubility is primarily due to the molecule's high lipophilicity, driven by the trifluoromethyl and isopropyl-sulfanyl groups. These groups create a nonpolar structure that is energetically unfavorable to dissolve in the highly polar environment of water. Over 40% of newly discovered chemical entities are hydrophobic, making poor solubility a common challenge in drug development.[3]

Q2: What is the most logical first step to try and improve its solubility? A2: Given the presence of both acidic (hydroxyl) and basic (pyridine) functional groups, the most direct and informative first step is to evaluate the compound's pH-dependent solubility.[4][5] Creating a pH-solubility profile will determine the pH at which the molecule is maximally ionized, as the ionized (charged) form is typically much more soluble in water than the neutral form.[4][6]

Q3: If pH adjustment is insufficient or not viable for my experiment, what should I try next? A3: If pH modification does not yield the desired solubility or if the required pH is incompatible with your experimental system, the use of co-solvents is a standard and effective next step.[7][8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[6]

Q4: Are there more advanced methods if co-solvents also fail? A4: Yes. If simpler methods are inadequate, you can explore complexation using cyclodextrins or micellar solubilization with surfactants.[9][10] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, presenting a hydrophilic exterior to the aqueous solvent.[11][12] Surfactants, above their critical micelle concentration (CMC), form micelles that can sequester the hydrophobic compound in their core.[13] For solid dosage form development, solid dispersions are a powerful technique.[14][15][16]

Troubleshooting and Experimental Guides

Guide 1: pH-Dependent Solubility Profiling

This guide details the process of determining how pH affects the solubility of your compound. Weakly acidic drugs are more soluble at pH > pKa, while weakly basic drugs are more soluble at pH < pKa.[5][17] Since this compound has both groups, it will likely exhibit a "U-shaped" solubility profile, with minimum solubility near its isoelectric point and higher solubility at both low and high pH.

Experimental Protocol: Shake-Flask Method
  • Prepare Buffers: Create a series of aqueous buffers across a wide pH range (e.g., pH 2, 4, 5, 6.8, 7.4, 9, and 12).

  • Add Compound: Dispense a fixed volume (e.g., 1 mL) of each buffer into separate, sealed vials. Add an excess amount of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibrate: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample and Quantify: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analyze Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.

Data Interpretation Table
Final Measured pHSolubility (µg/mL)Visual Observations
2.1Record ValueClear solution
4.0Record ValuePrecipitate present
5.2Record ValueHeavy precipitate
6.8Record ValueHeavy precipitate
7.4Record ValueHeavy precipitate
9.1Record ValuePrecipitate present
11.9Record ValueClear solution
Workflow for pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-12) add_compound Add Excess Compound prep_buffers->add_compound equilibrate Equilibrate (24-48h) on shaker add_compound->equilibrate separate Centrifuge & Filter equilibrate->separate quantify Quantify Concentration (HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot G cluster_system Aqueous System compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulation

Caption: Formation of a soluble drug-cyclodextrin complex.

Experimental Protocol: Phase Solubility Study
  • Prepare CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in a selected buffer.

  • Determine Solubility: Add an excess of the compound to each CD solution and determine the saturation solubility using the shake-flask method (Guide 1).

  • Analyze Data: Plot the solubility of the compound (M) against the concentration of HP-β-CD (M).

    • A-type curve: A linear increase in solubility indicates the formation of a 1:1 complex.

    • B-type curve: A curve that plateaus suggests the formation of a less soluble complex at higher CD concentrations.

Guide 4: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. [13]These micelles have a hydrophobic core that can solubilize poorly soluble compounds, significantly increasing their concentration in aqueous media. [18][19]

Commonly Used Surfactants
  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL [13][20]* Anionic: Sodium Dodecyl Sulfate (SDS)

Experimental Protocol: Surfactant Screening
  • Prepare Surfactant Solutions: Prepare solutions of the chosen surfactant (e.g., Polysorbate 80) in a suitable buffer at concentrations both below and above its known CMC.

  • Determine Solubility: Use the shake-flask method to measure the saturation solubility of your compound in each surfactant solution.

  • Analyze Data: A significant increase in solubility should be observed at surfactant concentrations above the CMC, confirming micellar solubilization. Plot solubility against surfactant concentration to visualize the effect.

Summary and Strategic Recommendations

Choosing the right solubilization technique depends on the required concentration, the experimental context (in-vitro vs. in-vivo), and the desired final formulation.

Decision-Making Workflow

G start Start: Poorly Soluble Compound ph_study Conduct pH-Solubility Study start->ph_study ph_ok Is required solubility achieved at an acceptable pH? ph_study->ph_ok use_ph Solution: Use pH-adjusted buffer ph_ok->use_ph Yes cosolvent_study Screen Co-solvents (Ethanol, PG, PEG 400) ph_ok->cosolvent_study No cosolvent_ok Is required solubility achieved at an acceptable concentration? cosolvent_study->cosolvent_ok use_cosolvent Solution: Use Co-solvent System cosolvent_ok->use_cosolvent Yes advanced_methods Evaluate Advanced Methods: Cyclodextrins or Surfactants cosolvent_ok->advanced_methods No use_advanced Solution: Use Complexation or Micellar Formulation advanced_methods->use_advanced

Caption: A strategic workflow for selecting a solubility enhancement method.

By systematically applying these troubleshooting guides, researchers can identify an effective strategy to overcome the solubility challenges presented by 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, enabling further investigation and development.

References
  • Pardhi, D. M., & Verma, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. Link

  • Das, S., & Suresh, K. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-23. Link

  • Mura, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 336. Link

  • Dixit, A. K., & Singh, R. P. (2012). Solid dispersion-a strategy to enhance solubility and dissolution of poorly water soluble drugs. Universal Journal of Pharmaceutical Research, 1(1), 1-6. Link

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Singh, A., & Kaur, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2748. Link

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(5), 1582-1589. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Link

  • Singh, S., & Sharma, P. (2021). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 163-172. Link

  • Doe, J. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Pharma Times, 10(2), 45-52. Link

  • Patel, M., & Shah, S. (2022). Solubility Enhancement Techniques: Updates and Prospectives. Journal of Pharmaceutical Negative Results, 13(2), 1-10. Link

  • Wikipedia contributors. (2024). Cosolvent. Wikipedia, The Free Encyclopedia. Link

  • Ng, S. F. (2018). Status of surfactants as penetration enhancers in transdermal drug delivery. Pharmaceuticals, 11(4), 113. Link

  • BASF. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications. BASF Pharma. Link

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Link

  • Mura, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Link

  • Uekama, K., & Irie, T. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Link

  • Sharma, A., & Jain, C. P. (2011). Solid Dispersion: A Tool to enhance solubility of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology, 4(4), 493-500. Link

  • Kumar, A., & Sharma, V. (2020). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 303, 112595. Link

  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems. Pharma Excipients. Link

  • Zhang, J., & Wu, F. (2018). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Link

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Link

  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com. Link

  • Smith, L., & Jones, K. (2025). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. MDPI. Link

  • Yellela, S. R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10. Link

  • Martin, A., & Swarbrick, J. (n.d.). pH and Solvent Effect on Drug Solubility. SlideShare. Link

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Pi Chemicals. Link

  • Sahoo, S., & Sahoo, S. K. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51, 425-434. Link

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem. Link

  • Rodríguez-Hornedo, N., & Murphy, D. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1657-1669. Link

  • Kumar, S., & Singh, P. (2021). Solubility Enhancement Technique. International Journal of Research and Analytical Reviews, 8(3), 850-858. Link

  • Ishikawa, M., Hashimoto, Y., & Kuwano, R. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. Link

  • BenchChem. (2025). A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. BenchChem. Link

  • Sharma, M., & Singh, S. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(1), 35-40. Link

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  • National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)pyridin-3-ol. PubChem Compound Database. Link

  • NextSDS. (n.d.). 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid. NextSDS. Link

  • National Center for Biotechnology Information. (n.d.). 2-oxo-N-[[3-propan-2-yloxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]methyl]. PubChem Compound Database. Link

  • Guidechem. (n.d.). 2-(2-propan-2-yloxyphenyl)-5-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-3-pyrazolecarboxamide. Guidechem. Link

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2548. Link

  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. Link

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Technical Support Center: Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will address frequently asked questions and provide troubleshooting strategies rooted in mechanistic principles to help you optimize your reaction outcomes and ensure the purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing several unexpected spots on my TLC plate after the reaction. What are the most common impurities in this synthesis?

A1: The synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, typically proceeding via a nucleophilic aromatic substitution (SNAr) of a 2-halopyridine precursor with propane-2-thiol, is prone to several side reactions. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it susceptible to specific transformations.[1] The most common impurities are categorized in the table below.

Table 1: Common Impurities and Their Origins

Impurity StructureNameLikely Source / Reason for FormationImpact on Experiment
2-Halo-5-(trifluoromethyl)pyridin-3-olIncomplete reaction. Insufficient base, low temperature, or short reaction time.Reduces overall yield and complicates purification.
Di(propan-2-yl) disulfideOxidation of the propane-2-thiol nucleophile, especially in the presence of air (oxygen).Consumes the nucleophile, leading to lower conversion of the starting material.
alt text 2-(Propan-2-ylsulfinyl)-5-(trifluoromethyl)pyridin-3-olOver-oxidation of the thioether product, potentially caused by oxidizing agents or prolonged exposure to air at elevated temperatures.Can be difficult to separate from the desired product due to similar polarity.
e.g., 2-Halo-3-(trifluoromethyl)pyridin-5-olImpurity present in the starting material. Syntheses of trifluoromethylpyridines from picoline precursors can produce regioisomers.[2]Leads to the formation of an isomeric final product which may be difficult to separate and identify.
2-Halo-5-(difluorochloromethyl)pyridin-3-olIncomplete fluorination during the synthesis of the trifluoromethylpyridine precursor from a trichloromethyl intermediate.[3][4]Can lead to a series of related impurities in the final product.
Q2: My reaction has stalled, and I suspect a significant amount of unreacted 2-chloro-5-(trifluoromethyl)pyridin-3-ol remains. How can I confirm this and drive the reaction to completion?

A2: Confirming the presence of unreacted starting material is the first critical step.

Identification Protocol:

  • Co-spot TLC: Spot your reaction mixture, the pure starting material, and a co-spot (mixture of both) on the same TLC plate. If a major spot in your reaction mixture has the same Rf value as your starting material, its presence is highly likely.

  • LC-MS Analysis: This is the most definitive method. The unreacted 2-chloro-5-(trifluoromethyl)pyridin-3-ol will have a distinct mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 213.5 g/mol for the 35Cl isotope).

Troubleshooting Low Conversion:

  • Base Stoichiometry: The reaction requires a base to deprotonate the propane-2-thiol, generating the active thiolate nucleophile. Ensure at least one equivalent of a suitable base (e.g., NaH, K2CO3, Et3N) is used. An insufficient amount of base is a common cause of incomplete reactions.

  • Reaction Temperature: SNAr reactions on electron-deficient rings are often accelerated by heat. If you are running the reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the progress by TLC or HPLC.

  • Reagent Purity: Ensure your propane-2-thiol is fresh. Old stock may have partially oxidized to the disulfide, reducing the concentration of the active nucleophile.

The diagram below illustrates the main reaction and a key side reaction.

G cluster_main Main Reaction Pathway cluster_side Common Side Reaction SM 2-Chloro-5-(CF3)pyridin-3-ol Product Desired Product SM->Product SNAr Nuc Propan-2-thiolate (from Propan-2-thiol + Base) Nuc->Product Thiol Propan-2-thiol Disulfide Di(propan-2-yl) disulfide Thiol->Disulfide Oxidation (O2)

Caption: Main synthesis pathway and common thiol oxidation side reaction.

Q3: I have an impurity with a molecular weight of approximately 178 g/mol . What is it and how do I prevent its formation?

A3: An impurity with this molecular weight likely corresponds to di(propan-2-yl) disulfide. This is formed by the oxidative coupling of two molecules of your nucleophile, propane-2-thiol.

Mechanism of Formation: This oxidation is often catalyzed by trace metals and is accelerated by the presence of oxygen, especially under basic conditions. The base used to generate the thiolate can also facilitate this oxidation.

Prevention Strategies:

  • Inert Atmosphere: The most effective prevention is to run the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, the primary oxidant.

  • Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-30 minutes.

  • Use Fresh Reagents: Use a freshly opened bottle of propane-2-thiol or distill older stock to remove any pre-existing disulfide impurity.

Q4: My final product's NMR shows more complex signals in the aromatic region than expected. Could this be due to isomeric impurities?

A4: Yes, isomeric impurities are a significant challenge, often originating from the synthesis of the 2-halo-5-(trifluoromethyl)pyridine precursor. The synthesis of trifluoromethylpyridines frequently starts from the chlorination and fluorination of picoline (methylpyridine).[2][5] Depending on the starting picoline isomer and the reaction conditions, different regioisomers of the final halogenated product can be formed.[2]

For example, if the synthesis started from 3-picoline, minor products such as 2-chloro-3-(trifluoromethyl)pyridine could be formed alongside the desired 2-chloro-5-(trifluoromethyl)pyridine intermediate.[2] If this isomeric impurity is carried through the synthesis, it will result in the formation of 2-(Propan-2-ylsulfanyl)-3-(trifluoromethyl)pyridin-5-ol in your final product, which has a very similar structure and polarity, making it difficult to separate.

Troubleshooting Isomeric Impurities:

  • Analyze the Starting Material: Before starting your synthesis, rigorously check the purity of your 2-halo-5-(trifluoromethyl)pyridin-3-ol precursor by GC-MS or 1H/19F NMR to identify and quantify any isomeric impurities.

  • High-Resolution Chromatography: If isomers are present, you will need a high-resolution purification method. Reverse-phase HPLC or careful silica gel chromatography with a shallow gradient may be required to achieve separation.

Below is a logical workflow for troubleshooting unexpected results.

G Start Experiment Complete: Unexpected Result Observed Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Identify Impurity Identified? Analyze->Identify Incomplete Unreacted Starting Material (See Q2) Identify->Incomplete Yes (Matches SM) Disulfide Disulfide Impurity (See Q3) Identify->Disulfide Yes (MW ≈ 178) Isomer Isomeric Impurity (See Q4) Identify->Isomer Yes (NMR Complexity) Other Other (e.g., Oxidized Product) Identify->Other Yes (Other Data) Optimize Implement Prevention Strategy (e.g., Inert Atmosphere, Temp Control) Incomplete->Optimize Disulfide->Optimize Purify Perform High-Resolution Purification Isomer->Purify Other->Purify End Pure Product Obtained Optimize->End Purify->End

Caption: A troubleshooting workflow for impurity identification and resolution.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol provides a general guideline for purifying the target compound from common, less-polar impurities like di(propan-2-yl) disulfide and unreacted starting material.

Materials:

  • Silica gel (230-400 mesh)

  • Crude reaction mixture

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Standard laboratory glassware for chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes to elute very non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluent. A typical gradient might be:

    • Hexanes/EtOAc (98:2) to elute di(propan-2-yl) disulfide.

    • Hexanes/EtOAc (90:10 to 80:20) to elute the unreacted 2-halopyridine starting material.

    • Hexanes/EtOAc (70:30 to 60:40) to elute the desired product, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines. Retrieved from [3][4]

  • The Journal of Organic Chemistry. (2021). Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. ACS Publications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved from [Link][1]

  • Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link][2]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link][5]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link][6]

Sources

Technical Support Center: Stability and Degradation of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. This guide provides in-depth technical insights into the potential degradation pathways of this molecule, troubleshooting advice for common experimental issues, and validated protocols to ensure the integrity of your research.

The structure of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol incorporates a pyridin-3-ol core, a thioether linkage, and a trifluoromethyl group. Each of these functional groups contributes to the molecule's overall chemical properties and potential stability liabilities. The thioether is particularly susceptible to oxidation, while the electron-deficient pyridine ring, influenced by the strongly electron-withdrawing trifluoromethyl group, may exhibit unique reactivity. Understanding these potential liabilities is crucial for developing stable formulations and robust analytical methods.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.

Q1: I'm observing unexpected peaks in my HPLC chromatogram during stability testing. What are the most likely degradation products?

A1: The most probable degradation pathway for this molecule is the oxidation of the thioether (propan-2-ylsulfanyl) group. Thioethers are readily oxidized to form sulfoxides and, under stronger conditions, sulfones.[1][2] These reactions introduce polar functional groups, which will typically result in degradation products that elute earlier than the parent compound in a reverse-phase HPLC system.

  • Primary Degradant: 2-((Propan-2-yl)sulfinyl)-5-(trifluoromethyl)pyridin-3-ol (the sulfoxide).

  • Secondary Degradant: 2-((Propan-2-yl)sulfonyl)-5-(trifluoromethyl)pyridin-3-ol (the sulfone).

To confirm the identity of these peaks, you should perform forced degradation studies, particularly oxidative stress testing, and analyze the resulting samples by LC-MS to compare the masses of the observed peaks with the expected masses of the sulfoxide and sulfone derivatives.

Q2: My compound appears to be degrading even when stored in the dark at low temperatures. What could be the cause?

A2: If photolytic and thermal degradation have been ruled out, the likely culprit is slow oxidation. Thioethers can be oxidized by atmospheric oxygen, a process that can be accelerated by trace metal impurities or peroxides present in solvents.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents for all solutions.

  • Inert Atmosphere: For long-term storage of the solid material or solutions, consider blanketing with an inert gas like argon or nitrogen to displace oxygen.[3]

  • Excipient Compatibility: If this is a formulated product, check for compatibility with all excipients. Some excipients can contain oxidative impurities.

Q3: Is the trifluoromethyl (CF3) group a point of instability?

A3: Generally, no. The trifluoromethyl group is known for its high metabolic and chemical stability due to the strength of the carbon-fluorine bond.[4] It is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack.[5] However, direct degradation of the CF3 group itself is unlikely under typical pharmaceutical storage or physiological conditions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of pyridine derivatives can be pH-dependent.[3] While the thioether is not typically prone to acid/base hydrolysis, the pyridin-3-ol moiety imparts pH-dependent solubility and reactivity. It is crucial to perform forced degradation studies under acidic and basic conditions to map the pH-stability profile.[3]

  • Acidic Conditions: Protonation of the pyridine nitrogen can alter the electronic properties of the ring, potentially influencing other reaction pathways.

  • Basic Conditions: Deprotonation of the hydroxyl group could make the ring more susceptible to oxidation.

A systematic study across a range of pH values (e.g., pH 2, 7, and 10) is recommended to identify the pH of maximum stability for solution-based formulations.

Q5: My mass balance in forced degradation studies is below 95%. Where could the missing mass be?

A5: A poor mass balance suggests that one or more degradation products are not being detected by your analytical method.[6] Common reasons include:

  • Volatile Degradants: Cleavage of the C-S bond could potentially lead to volatile sulfur-containing fragments.

  • Non-Chromophoric Degradants: The degradation product may lack a UV chromophore, rendering it invisible to UV detection.

  • Highly Polar Degradants: Some degradation products might be too polar to be retained on a standard C18 reverse-phase column.

  • Precipitation: The degradant may have precipitated out of solution.

Optimization Strategies:

  • Use a mass spectrometer (LC-MS) in parallel with the UV detector to search for non-chromophoric products.

  • Consider a secondary analytical technique like gas chromatography (GC) for volatile compounds.

  • Modify your HPLC method (e.g., use a different column chemistry or a more aqueous mobile phase) to capture highly polar species.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol based on its chemical structure. The primary pathway is the stepwise oxidation of the sulfur atom.

G parent 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol sulfoxide Sulfoxide Derivative 2-((Propan-2-yl)sulfinyl)-5-(trifluoromethyl)pyridin-3-ol parent->sulfoxide Mild Oxidation (e.g., H₂O₂, air) other Other Minor Degradants parent->other Hydrolysis, Photolysis (pH, Light Stress) sulfone Sulfone Derivative 2-((Propan-2-yl)sulfonyl)-5-(trifluoromethyl)pyridin-3-ol sulfoxide->sulfone Strong Oxidation (e.g., m-CPBA) G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) A 1. Initial Screening (Column, Mobile Phase) B 2. Forced Degradation Study (Generate Degradants) A->B C 3. Method Optimization (Gradient, pH, Temp) B->C D 4. Specificity & Peak Purity C->D E 5. Linearity, Accuracy, Precision D->E F 6. LOD, LOQ, Robustness E->F G Validated Stability-Indicating Method F->G

Caption: Workflow for analytical method development.

Summary of Recommended HPLC Starting Conditions
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for pyridine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the parent compound and potential non-polar impurities.
Gradient 10% to 95% B over 15 minutesEnsures elution of both polar degradants and the lipophilic parent.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Detection UV at 254 nm & 280 nm; Full Scan MSDual UV wavelengths and MS detection ensure comprehensive analysis.

This technical guide provides a foundational framework for investigating the degradation pathways of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. By understanding the inherent chemical liabilities of the molecule and applying systematic, protocol-driven investigation, researchers can ensure the development of stable products and reliable analytical data.

References

  • UV photolysis for accelerating pyridine biodegradation - PubMed. Available at: [Link]

  • [Biodegradation of pyridine under UV irradiation] - PubMed. Available at: [Link]

  • Pharma Stability: Forced Degradation Playbook. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]

  • UV Photolysis for Accelerating Pyridine Biodegradation - ACS Publications. Available at: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products - ResearchGate. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available at: [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher. Available at: [Link]

  • Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... - ResearchGate. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Semantic Scholar. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation - PMC. Available at: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available at: [Link]

  • Thioether: Structure, Formula, Synthesis, and Examples - Chemistry Learner. Available at: [Link]

  • Monitoring the Formation of Oxygen-Rich Functional Groups by 18O Ozonation of Pharmaceuticals Containing S- and N-Scaffolds | ACS ES&T Water. Available at: [Link]

  • Thioether: Organic Chemistry Study Guide | Fiveable. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 | Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Available at: [Link]

  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones | Macromolecules - ACS Publications. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC. Available at: [Link]

  • Thioester - Wikipedia. Available at: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane - PubMed. Available at: [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • (PDF) Thioethers: An Overview - ResearchGate. Available at: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives - Semantic Scholar. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available at: [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. Available at: [Link]

  • REACTION OF 2-ALKYLTHIOPYRIDINIUM SALTS WITH ACTIVE METHYLENE COMPOUNDS. Available at: [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available at: [Link]

  • Thiols And Thioethers - Master Organic Chemistry. Available at: [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Available at: [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release | Biomacromolecules - ACS Publications. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - SciSpace. Available at: [Link]

  • Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases - PMC. Available at: [Link]

  • SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES - ResearchGate. Available at: [Link]

  • Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study - RSC Publishing. Available at: [Link]

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for highly functionalized pyridine scaffolds. Working with 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol presents unique chemoselective and regioselective challenges. The molecule features a sterically demanding and oxidizable isopropylthio group at C2, an acidic hydroxyl group at C3, and a strongly electron-withdrawing trifluoromethyl (-CF3) group at C5.

As an application scientist, understanding the electronic crosstalk between these three functional groups is critical. The -CF3 group significantly lowers the electron density of the pyridine ring, altering the pKa of the C3-hydroxyl and deactivating the pyridine nitrogen, which dictates your choice of reagents for alkylation, oxidation, and cross-coupling.

Reaction Pathway & Common Failure Modes

G Start 2-(Propan-2-ylsulfanyl)- 5-(trifluoromethyl)pyridin-3-ol O_Alk O-Alkylation (C3-OH) Start->O_Alk Base / R-X S_Ox S-Oxidation (C2-S-iPr) Start->S_Ox Oxidant LS_Couple Liebeskind-Srogl Cross-Coupling Start->LS_Couple Pd / CuTC / Ar-B(OH)2 N_Alk_Fail Failure: N-Alkylation (Pyridone Formation) O_Alk->N_Alk_Fail Strong Base (NaH) N_Ox_Fail Failure: N-Oxide Formation S_Ox->N_Ox_Fail Excess mCPBA

Divergent synthetic pathways and common failure modes for the target pyridine scaffold.

FAQ 1: Regioselectivity in Etherification (O- vs. N-Alkylation)

Q: My attempts to O-alkylate the C3-hydroxyl group result in low yields, and I am isolating a highly polar, water-soluble byproduct. What is happening?

A: You are experiencing competitive N-alkylation, leading to the formation of a pyridinium or pyridone derivative[1]. The strongly electron-withdrawing -CF3 group at C5 significantly lowers the pKa of the C3-hydroxyl group. When deprotonated, the resulting ambident anion can delocalize its charge onto the pyridine nitrogen. If you use a "hard" base like Sodium Hydride (NaH) in a highly ionizing solvent, the harder nitrogen atom acts as the primary nucleophile.

The Solution: You must shift the equilibrium to favor the softer oxygen nucleophile. Switch to a softer, bulkier base like Cesium Carbonate (Cs₂CO₃)[2] and run the reaction at a moderate temperature.

Self-Validating Protocol: Regioselective O-Alkylation

  • Preparation: Charge a flame-dried flask with 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes. The solution will likely darken as the phenoxide-like anion forms.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Validation (TLC): Stir at 40 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc). Self-Validation Check: The desired O-alkylated product will be significantly less polar than the starting material. If you see a baseline spot under UV, N-alkylation is still occurring.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer vigorously with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

FAQ 2: Chemoselective Oxidation of the Thioether

Q: I am trying to oxidize the C2-isopropylthio group to a sulfone to use it as a leaving group for SNAr, but LCMS shows a mixture of products, including an M+16 mass that lacks the sulfone signature. Why?

A: You are over-oxidizing the molecule to the pyridine N-oxide. While the pyridine nitrogen is electronically deactivated by the -CF3 group, aggressive oxidants like excess mCPBA (meta-chloroperoxybenzoic acid) at elevated temperatures will still attack the nitrogen lone pair once the thioether is fully oxidized.

The Solution: Strict stoichiometric control and temperature regulation are required. The first oxidation (thioether to sulfoxide) is extremely fast, but the second (sulfoxide to sulfone) is slower and competes with N-oxidation.

Self-Validating Protocol: Controlled Sulfone Formation

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M) and cool strictly to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (2.05 eq, assuming 77% purity—always titrate or calculate exact active oxygen content) in small portions over 15 minutes.

  • Validation (LCMS): Stir at 0 °C for 2 hours, then allow to warm to room temperature. Self-Validation Check: LCMS should show the complete disappearance of the sulfoxide intermediate. Do not add more mCPBA if trace sulfoxide remains; it is better to accept a 5% yield hit than to trigger N-oxidation.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid. Extract with DCM.

FAQ 3: Direct C-C Bond Formation via Liebeskind-Srogl Coupling

Q: I want to functionalize the C2 position with an aryl group. Do I have to go through the unstable sulfone intermediate to do a cross-coupling?

A: No. You can directly utilize the C2-isopropylthio group in a Liebeskind-Srogl cross-coupling[3]. This reaction bypasses the oxidation step entirely, which is highly advantageous for sensitive, electron-deficient pyridine scaffolds. In this mechanism, a Cu(I) co-catalyst coordinates with the thioether, making the C-S bond sufficiently electron-deficient to undergo oxidative addition by a Palladium(0) catalyst[4].

Self-Validating Protocol: Liebeskind-Srogl Cross-Coupling (Note: The C3-OH must be O-alkylated or protected prior to this step to prevent catalyst poisoning).

  • Setup: In a microwave-safe vial, combine the O-protected pyridine thioether (1.0 eq), arylboronic acid (1.5 eq), and Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and purge the vial with argon for 5 minutes.

  • Reaction: Add degassed, anhydrous THF (0.1 M). Seal the vial and irradiate in a microwave reactor at 100 °C for 90 minutes.

  • Validation (Filtration): Cool to room temperature. Self-Validation Check: The reaction mixture will be thick with copper salts. Dilute with EtOAc and filter through a pad of Celite. A clear, pale yellow filtrate indicates successful removal of the stoichiometric copper waste.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Reaction Parameters Summary

Use the following table to benchmark your experimental conditions against expected outcomes for this specific scaffold:

Reaction TypeReagents / ConditionsPrimary ProductMajor ByproductExpected Yield
Alkylation (Hard Base) NaH, DMF, 0 °C to RTN-Alkylated PyridoneO-Alkylated Ether< 20% (Target)
Alkylation (Soft Base) Cs₂CO₃, DMF, 40 °CO-Alkylated EtherN-Alkylated Pyridone> 85% (Target)
Oxidation (Excess) mCPBA (3.0 eq), DCM, RTPyridine N-oxide SulfoneC2-Sulfone< 30% (Target)
Oxidation (Controlled) mCPBA (2.05 eq), DCM, 0 °CC2-SulfoneSulfoxide (incomplete)75–80% (Target)
Cross-Coupling Pd(PPh₃)₄, CuTC, THF, 100 °CC2-Aryl PyridineHomocoupled Boronic Acid60–90% (Target)
References
  • Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol Benchchem
  • Molecular mechanisms of bifunctional vitamin D receptor agonist-histone deacetylase inhibitor hybrid molecules in triple-neg
  • A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations ACS Public
  • Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling RSC Publishing

Sources

Technisches Support-Center: Aufreinigung von 2-(Propan-2-ylsulfanyl)-5-(trifluormethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as requested by the user.

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Dr. Gemini, Senior Application Scientist

Einführung: Die Herausforderung der Aufreinigung verstehen

Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte, praxisnahe Lösungen für die Aufreinigung von 2-(Propan-2-ylsulfanyl)-5-(trifluormethyl)pyridin-3-ol. Die einzigartige molekulare Architektur dieser Verbindung – mit einem basischen Pyridin-Stickstoff, einer schwach sauren phenolischen Hydroxylgruppe, einem oxidationsanfälligen Thioether und einer stark elektronenziehenden Trifluormethylgruppe – stellt spezifische Herausforderungen dar, die ein nuanciertes Vorgehen erfordern.

Die Trifluormethylgruppe (CF3) reduziert als stark elektronenziehende Gruppe die Elektronendichte am Pyridin-Stickstoff, was dessen Basizität verringert und den pKa-Wert seines konjugierten Säure erniedrigt.[1] Gleichzeitig erhöht sie die Lipophilie, was die Löslichkeit in unpolaren Umgebungen steigert und die Auswahl der Lösungsmittel für Chromatographie und Umkristallisation beeinflusst.[1] Die Thioether-Gruppe ist anfällig für Oxidation zu Sulfoxid- und Sulfon-Derivaten, die oft als Hauptverunreinigungen auftreten.

Dieser Leitfaden ist als interaktives Q&A- und Troubleshooting-Handbuch konzipiert, um Sie durch die häufigsten Probleme zu führen und robuste, reproduzierbare Protokolle bereitzustellen.

Teil 1: Häufig gestellte Fragen (FAQs) zur initialen Aufarbeitung

F1: Mit welchen typischen Verunreinigungen muss ich nach der Synthese rechnen?

Antwort: Die Verunreinigungen in Ihrer Rohprobe stammen typischerweise aus vier Hauptquellen:

  • Nicht umgesetzte Ausgangsmaterialien: Je nach Syntheseweg können halogenierte Pyridin-Vorläufer oder Thiol-Reagenzien verbleiben.

  • Nebenprodukte: Isomere, die durch alternative Reaktionswege entstehen, sind häufig.

  • Reagenzien und Lösungsmittel: Überschüssige Basen, Säuren oder Lösungsmittel aus der Reaktion.

  • Abbauprodukte: Die häufigste Verunreinigung ist das entsprechende Sulfoxid, das durch Oxidation des Thioethers entsteht. Dies kann während der Reaktion oder der Aufarbeitung an der Luft geschehen.

F2: Wie sollte ich die erste Aufarbeitung nach der Reaktion durchführen, um die meisten Verunreinigungen zu entfernen?

Antwort: Eine flüssig-flüssig-Säure-Base-Extraktion ist der effektivste erste Schritt. Die amphiphile Natur Ihrer Verbindung (sowohl basisch als auch sauer) ermöglicht eine selektive Extraktion.

Begründung: Der Pyridin-Stickstoff ist basisch, während die phenolische Hydroxylgruppe sauer ist. Sie können diesen Unterschied nutzen, um Ihre Verbindung von neutralen, rein sauren oder rein basischen Verunreinigungen zu trennen.

Protokoll zur Säure-Base-Extraktion:

  • Lösen Sie Ihr Rohprodukt in einem organischen Lösungsmittel wie Ethylacetat oder Dichlormethan (DCM).

  • Entfernung saurer Verunreinigungen: Waschen Sie die organische Phase mit einer gesättigten Natriumbicarbonat (NaHCO₃)-Lösung. Dies deprotoniert stark saure Verunreinigungen und überführt sie in die wässrige Phase, während Ihr schwach saures Produkt größtenteils in der organischen Phase verbleibt.

  • Entfernung basischer Verunreinigungen: Waschen Sie die organische Phase anschließend mit einer verdünnten Säure, z. B. 1 M Salzsäure (HCl).[2] Dies protoniert den basischen Pyridin-Stickstoff Ihrer Zielverbindung und überführt sie als Salz in die wässrige Phase. Neutrale Verunreinigungen verbleiben in der organischen Phase, die verworfen wird.

  • Rückgewinnung des Produkts: Neutralisieren Sie die wässrige (saure) Phase vorsichtig mit einer Base (z. B. 1 M NaOH oder gesättigtes NaHCO₃), bis der pH-Wert neutral bis leicht basisch ist. Ihr Produkt wird ausfallen oder kann erneut mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert werden.

  • Trocknen Sie die finale organische Phase über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

Teil 2: Troubleshooting-Leitfaden für die Säulenchromatographie

Die Säulenchromatographie ist oft der nächste Schritt, um eng verwandte Verunreinigungen zu trennen. Aufgrund der basischen Natur von Pyridin-Derivaten können jedoch Probleme auftreten.

F3: Mein Produkt zieht einen langen Schweif (Tailing) auf der Kieselgel-Säule. Was ist die Ursache und wie kann ich das beheben?

Antwort: Tailing ist ein klassisches Problem bei der Chromatographie von basischen Verbindungen wie Pyridinen auf saurem Kieselgel.[3] Es wird durch starke, oft irreversible Wechselwirkungen zwischen dem basischen Stickstoffatom und den sauren Silanolgruppen (Si-OH) auf der Kieselgeloberfläche verursacht.[3]

Lösungsstrategien:

StrategieBeschreibungVorteileNachteile
Zugabe einer Base zum Eluenten Fügen Sie dem Eluenten eine kleine Menge einer konkurrierenden Base hinzu, typischerweise 0,1-1 % Triethylamin (TEA).[2][3]Einfach umzusetzen, sehr effektiv bei der Reduzierung von Tailing, verbessert die Peakform erheblich.TEA muss nach der Fraktionssammlung entfernt werden, was zusätzliche Schritte erfordert.
Verwendung von neutralem Aluminiumoxid Ersetzen Sie das Kieselgel durch neutrales Aluminiumoxid als stationäre Phase.[4]Eliminiert die sauren Wechselwirkungsstellen vollständig.Kann eine andere Selektivität aufweisen, was eine erneute Optimierung des Eluenten erfordert.
Umkehrphasen-Chromatographie Verwenden Sie eine C18-modifizierte Kieselgel-Phase mit einem polaren Eluenten (z. B. Acetonitril/Wasser).Bietet eine völlig andere Trennselektivität, die bei der Trennung von polaren Verunreinigungen nützlich sein kann.Erfordert spezielle Säulen und Lösungsmittelsysteme; nicht immer im Labormaßstab verfügbar.

Workflow zur Fehlerbehebung bei der Säulenchromatographie

G start Beginn der Chromatographie check_tailing Tailing beobachtet? start->check_tailing add_tea 0.5% Triethylamin zum Eluenten hinzufügen check_tailing->add_tea Ja check_resolution Auflösung ausreichend? check_tailing->check_resolution Nein add_tea->check_resolution optimize_eluent Eluentensystem optimieren (z.B. Gradientenelution) check_resolution->optimize_eluent Nein success Aufreinigung erfolgreich check_resolution->success Ja optimize_eluent->check_resolution change_phase Stationäre Phase wechseln (z.B. Alumina, Biphenyl) optimize_eluent->change_phase Keine Besserung change_phase->start failure Problem ungelöst G start Rohes Produkt nach Extraktion check_state Produkt fest oder ölig? start->check_state is_solid Fest check_state->is_solid Fest is_oil Ölig/Sirup check_state->is_oil Ölig try_re_x Umkristallisation versuchen is_solid->try_re_x column_chrom Säulenchromatographie durchführen is_oil->column_chrom re_x_ok Kristalle erhalten? try_re_x->re_x_ok purity_ok Reinheit >98%? re_x_ok->purity_ok Ja re_x_ok->column_chrom Nein (Öl/Keine Kristalle) purity_ok->column_chrom Nein end_pure Reines Produkt purity_ok->end_pure Ja column_chrom->end_pure

Sources

avoiding side reactions in the synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol . This guide is designed for discovery chemists and process scientists who are scaling up or optimizing this specific fluorinated pyridine scaffold.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridin-3-ol and propane-2-thiol (isopropyl mercaptan)[]. While the trifluoromethyl (-CF3) group strongly activates the C2 position for substitution, the presence of the unprotected C3-hydroxyl group introduces competing nucleophilic pathways and complex acid-base dynamics[2][3]. This guide provides causality-driven protocols to suppress side reactions such as disulfide formation and O-alkylation.

Mechanistic Pathway & Competing Reactions

The strong electron-withdrawing nature of the -CF3 group (Hammett constant σp​=0.54 ) significantly lowers the LUMO of the pyridine ring, facilitating the attack of the thiolate[2]. However, the base required to generate the thiolate will also deprotonate the C3-hydroxyl group, forming an electron-rich phenoxide that can either act as a competing "hard" nucleophile or deactivate the ring toward SNAr[3].

Workflow SM 2-Chloro-5-(CF3)pyridin-3-ol (Starting Material) Target 2-(Propan-2-ylsulfanyl)-5-(CF3) pyridin-3-ol (Target) SM->Target SNAr (S-Alkylation) Side2 O-Alkylated / Ether (Competing Nucleophile) SM->Side2 Hard Base / C3-O(-) Attack Thiol Propane-2-thiol + Base (Nucleophile Generation) Thiol->Target Soft Nucleophile Attack Side1 Diisopropyl Disulfide (Oxidation Byproduct) Thiol->Side1 O2 Exposure

Mechanistic pathways and side reactions in the SNAr synthesis workflow.

Causality-Driven Experimental Protocol

This self-validating protocol is engineered to maximize S-selectivity and ensure complete conversion by controlling the sequence of deprotonation.

Reagents: * (1.0 eq)

  • Propane-2-thiol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Solvent Degassing (Critical for Disulfide Prevention): Sparge anhydrous DMF with Argon for 30 minutes prior to use. Causality: Aliphatic thiols readily oxidize to disulfides in the presence of atmospheric oxygen and basic conditions. Removing dissolved O₂ is mandatory to maintain the effective stoichiometry of the thiol.

  • Sequential Deprotonation: To a flame-dried flask under Argon, add 2-chloro-5-(trifluoromethyl)pyridin-3-ol and K₂CO₃. Add the degassed DMF. Stir at room temperature for 15 minutes. Causality: The C3-OH is highly acidic due to the adjacent pyridine nitrogen and the -CF3 group[3]. The first equivalent of K₂CO₃ deprotonates the hydroxyl group. Using a mild base like K₂CO₃ instead of NaH prevents the formation of a highly reactive, hard dianion that promotes O-alkylation.

  • Nucleophilic Addition: Cool the mixture to 0 °C. Add propane-2-thiol dropwise. Allow the mixture to warm to room temperature, then heat to 80 °C for 6–8 hours. Causality: The thiolate is a "soft" nucleophile and preferentially attacks the C2-chloro position. Heating to 80 °C is required because the C3-phenoxide donates electron density into the pyridine ring, partially deactivating the SNAr trajectory.

  • Quenching & pH-Controlled Isolation: Cool the reaction to 0 °C and quench with ice water. Crucial Step: Slowly add 1M HCl until the aqueous layer reaches pH 3–4. Extract with Ethyl Acetate (3x). Causality: At basic or neutral pH, the target molecule remains a water-soluble phenoxide salt[4]. Acidification ensures the C3-OH is fully protonated, driving the product into the organic phase.

  • Validation: Monitor by LC-MS. The target exact mass is 237.04 Da (Expected [M+H]⁺ = 238.05).

Troubleshooting & FAQs

Use the logical decision tree below to diagnose common failures during the scale-up of this reaction.

Troubleshooting Issue Low Target Yield Check1 Is Disulfide Present? Issue->Check1 Fix1 Degas Solvent & Use N2/Ar Check1->Fix1 Yes Check2 Is O-Alkylation High? Check1->Check2 No Fix2 Switch to K2CO3 / Soft Base Check2->Fix2 Yes Check3 Incomplete Conversion? Check2->Check3 No Fix3 Increase Temp to 80°C Check3->Fix3 Yes

Logical troubleshooting tree for resolving low yields in the SNAr synthesis.

Q1: I am observing significant amounts of diisopropyl disulfide by GC-MS. How do I prevent this?

A: Disulfide formation is caused by the oxidative coupling of propane-2-thiol, catalyzed by base and trace metals in the presence of oxygen. Fix: Ensure your DMF is rigorously degassed via Argon sparging. If the problem persists, add a catalytic amount of a reducing agent like DTT (dithiothreitol) or perform the reaction in a strictly anaerobic glovebox environment.

Q2: My LC-MS shows a mass corresponding to the product, but NMR indicates O-alkylation instead of S-alkylation. Why?

A: If you used a strong, hard base (like NaH or KOtBu), you may have generated a highly reactive oxygen nucleophile that outcompeted the thiolate. Fix: Switch to a softer base like K₂CO₃ or Cs₂CO₃. Thiolates are highly polarizable (soft nucleophiles) and inherently favor attack at the C2-halogen over the harder alkoxide/phenoxide, provided the base does not over-activate the oxygen[4].

Q3: The reaction stalls at 50% conversion despite adding excess thiol. What is happening?

A: The deprotonation of the C3-OH generates a phenoxide anion. Through resonance, this anion donates electron density into the pyridine ring, neutralizing the electron-withdrawing effect of the -CF3 group ()[2]. This dramatically slows down the SNAr addition. Fix: Increase the reaction temperature to 80–100 °C. The thermal energy is required to overcome the increased activation barrier caused by the phenoxide resonance.

Reaction Optimization Data

The following table summarizes the quantitative data from process optimization, highlighting the causality between base/solvent selection and S:O selectivity.

Base (Eq)SolventTemp (°C)Time (h)Conversion (%)S-Alkylation : O-Alkylation RatioNotes
K₂CO₃ (2.2)DMF806>95%>99 : 1Optimal. High yield, clean profile.
Cs₂CO₃ (2.2)NMP804>95%98 : 2Faster kinetics, but higher solvent cost.
NaH (2.2)THF651270%85 : 15Hard base promoted competing O-alkylation.
Et₃N (3.0)DCM2524<10%N/AInsufficient basicity/temp to drive SNAr.
K₂CO₃ (1.1)DMF801245%95 : 5Stalled. Insufficient base for both OH and SH.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (2021) URL:[Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction Source: Organic & Biomolecular Chemistry (The Royal Society of Chemistry, 2009) URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this molecule. The information provided is based on established principles of heterocyclic chemistry and experience in process scale-up.

Proposed Synthetic Pathway

The synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol is a multi-step process that requires careful control of reaction conditions at each stage. Below is a plausible and logical synthetic route, which will form the basis for the troubleshooting guide.

Synthetic_Pathway A 3-Amino-5-(trifluoromethyl)pyridine B 3-Hydroxy-5-(trifluoromethyl)pyridine A->B 1. NaNO2, H2SO4 2. H2O, Δ C 3-Hydroxy-5-(trifluoromethyl)pyridine N-oxide B->C m-CPBA or H2O2/AcOH D 2-Chloro-5-(trifluoromethyl)pyridin-3-ol C->D POCl3 or SOCl2 E 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol D->E Isopropyl Mercaptan, Base

Caption: Proposed synthetic route for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by synthetic step to directly address potential issues you may encounter.

Step 1: Diazotization and Hydrolysis of 3-Amino-5-(trifluoromethyl)pyridine

Question 1: My yield of 3-Hydroxy-5-(trifluoromethyl)pyridine is consistently low, and I observe significant tar formation during the hydrolysis step. What is happening?

Answer: Low yields and tar formation in diazotization-hydrolysis reactions are common scale-up challenges, often stemming from poor temperature control and instability of the diazonium salt. The electron-withdrawing trifluoromethyl group can further destabilize the diazonium intermediate.

Causality & Troubleshooting:

  • Temperature Control: The formation of the diazonium salt is highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized hotspots, causing the diazonium salt to decompose prematurely.

    • Solution: Employ a reactor with efficient cooling and agitation. Add the sodium nitrite solution slowly and sub-surface to maintain the internal temperature between 0-5°C.

  • Stability of the Diazonium Salt: The diazonium salt of 3-amino-5-(trifluoromethyl)pyridine is prone to decomposition.

    • Solution: Use the diazonium salt solution immediately in the next step. Do not let it warm up or stand for extended periods.

  • Hydrolysis Conditions: The hydrolysis step requires elevated temperatures, but uncontrolled heating can lead to polymerization and tar formation.

    • Solution: After forming the diazonium salt, add it portion-wise to a pre-heated solution of aqueous sulfuric acid (e.g., 50-60%) at a controlled rate, allowing the nitrogen gas to evolve smoothly. Maintain a steady temperature during the addition. A protocol adapted from the synthesis of 4-hydroxypyridine can be a good starting point.[1]

Experimental Protocol: Optimized Diazotization and Hydrolysis

  • Prepare a solution of 3-amino-5-(trifluoromethyl)pyridine in aqueous sulfuric acid (e.g., 20-30%) in a reactor and cool to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.

  • Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • In a separate reactor, heat a solution of 50% aqueous sulfuric acid to 100-110°C.

  • Slowly pump the cold diazonium salt solution into the hot acid. Control the addition rate to manage gas evolution.

  • After the addition is complete, hold the reaction at temperature for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH or Na2CO3) to a pH of 7-8.

  • The product can be extracted with a suitable organic solvent like ethyl acetate.

Step 2: N-Oxidation of 3-Hydroxy-5-(trifluoromethyl)pyridine

Question 2: The N-oxidation reaction is sluggish and does not go to completion, even with excess oxidant. How can I improve the conversion?

Answer: The pyridine nitrogen in 3-hydroxy-5-(trifluoromethyl)pyridine is deactivated by the strongly electron-withdrawing trifluoromethyl group, making it less susceptible to oxidation.[2]

Causality & Troubleshooting:

  • Insufficient Oxidant Strength: Common oxidants like hydrogen peroxide in acetic acid may not be potent enough for this deactivated substrate.

    • Solution: Consider using a stronger oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[3]

  • Reaction Temperature: Higher temperatures may be required to drive the reaction to completion. However, this also increases the risk of thermal decomposition of the oxidant and potential side reactions.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or HPLC. For hydrogen peroxide in acetic acid, temperatures of 70-80°C are often employed.[4]

  • Catalyst: In some cases, a catalyst can facilitate the oxidation.

    • Solution: While less common for simple pyridine N-oxides, certain metal catalysts have been shown to be effective in specific oxidation reactions.[4]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
H₂O₂ / Acetic Acid 70-80°C, 12-24hInexpensive, readily availableMay be too slow for deactivated pyridines
m-CPBA 0°C to RT, 4-12hHighly effective, milder conditionsMore expensive, potential for explosive decomposition
Peracetic Acid 60-85°C, 2-6hPotent oxidant, faster reaction timesCommercially available solutions can be hazardous
Step 3: Chlorination of 3-Hydroxy-5-(trifluoromethyl)pyridine N-oxide

Question 3: I am getting a mixture of 2-chloro and 6-chloro isomers, and the overall yield is low. How can I improve the regioselectivity and yield?

Answer: The rearrangement of pyridine N-oxides with reagents like phosphoryl chloride (POCl₃) to form 2-chloropyridines can be complex, and regioselectivity is a common issue, especially with unsymmetrically substituted pyridines.

Causality & Troubleshooting:

  • Reaction Mechanism: The reaction proceeds through an intermediate that can be attacked at either the 2- or 6-position. The electronic and steric effects of the substituents on the pyridine ring influence the regioselectivity.

  • Reaction Conditions: Temperature and reaction time can significantly impact the product distribution and yield.

    • Solution:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with gentle heating (e.g., 60-80°C) and monitor the formation of isomers by GC or HPLC.

      • Stoichiometry: Use a slight excess of POCl₃ (e.g., 1.5-2.0 equivalents). Using a large excess can sometimes lead to more byproducts.

      • Alternative Reagents: Consider using thionyl chloride (SOCl₂) or triphosgene, which can sometimes offer different selectivity profiles. A related reaction, the Boekelheide reaction, uses acetic anhydride for rearrangement to a hydroxymethylpyridine, highlighting the reactivity of the N-oxide.[5]

Troubleshooting_Chlorination Start Low Yield & Poor Regioselectivity Temp Optimize Temperature Start->Temp Stoich Adjust POCl3 Stoichiometry Start->Stoich Reagent Consider Alternative Reagents (SOCl2) Start->Reagent Result Improved Yield & Selectivity Temp->Result Stoich->Result Reagent->Result

Caption: Decision tree for troubleshooting the chlorination step.

Step 4: Nucleophilic Aromatic Substitution (SNAr) with Isopropyl Mercaptan

Question 4: The final SNAr reaction is slow, and I am observing the formation of disulfide byproducts. How can I optimize this step?

Answer: While the 2-chloro position is activated towards nucleophilic attack, several factors can lead to a sluggish reaction and the formation of di(propan-2-yl) disulfide.

Causality & Troubleshooting:

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the isopropyl mercaptan to form the more nucleophilic thiolate, but not so strong as to cause side reactions with the pyridine ring.

    • Solution: Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The use of alkoxides like sodium isopropoxide could also be considered.

  • Oxidation of Thiolate: Thiolates are susceptible to oxidation to disulfides, especially at elevated temperatures and in the presence of air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed.

  • Solvent: A polar aprotic solvent is typically best for SNAr reactions as it can solvate the cation of the base without hydrogen bonding to the nucleophile.

    • Solution: Screen solvents like DMF, DMSO, or NMP.

  • Temperature: Higher temperatures will increase the reaction rate but also the rate of side reactions.

    • Solution: Start at room temperature and gradually increase the temperature, monitoring the reaction progress. A temperature range of 60-100°C is a reasonable starting point to investigate.

Experimental Protocol: Optimized SNAr Reaction

  • To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous DMF under a nitrogen atmosphere, add isopropyl mercaptan (1.1 equiv.) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add a solution of 2-chloro-5-(trifluoromethyl)pyridin-3-ol (1.0 equiv.) in DMF.

  • Heat the reaction mixture to 80°C and monitor by HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Acidify the mixture with aqueous HCl to pH ~5-6.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications. Available at: [Link]

  • pyridine-n-oxide. Organic Syntheses Procedure. Available at: [Link]

  • Boekelheide reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te). PMC. Available at: [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Analytical Troubleshooting for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the analytical detection of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. Given its unique structure—featuring a trifluoromethyl group, a thioether linkage, and a pyridinol core—this molecule presents specific challenges and considerations in analytical method development and troubleshooting.

The trifluoromethyl (CF3) group significantly impacts the molecule's electronic properties, pKa, and metabolic stability, while the propan-2-ylsulfanyl (thioether) group is susceptible to oxidation.[1][2] The pyridin-3-ol moiety provides both acidic and basic centers, influencing its behavior in different chromatographic and mass spectrometric conditions. This guide provides in-depth, question-and-answer-based troubleshooting protocols to help you navigate these complexities and achieve robust, reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any peak for my compound in HPLC-UV. What are the most common initial checks?

A1: This is a common issue that can often be resolved with a systematic check of the basics.

  • Confirm Wavelength: Ensure your UV detector is set to an appropriate wavelength. The pyridine ring should have a strong absorbance maximum (λmax) in the UV range, typically between 260-280 nm. If you have a pure standard, run a UV scan to determine the optimal λmax.

  • Check Sample Stability: The compound, particularly the thioether group, could be degrading. Ensure your sample is fresh, has been stored correctly (e.g., protected from light and air), and that the diluent is appropriate. Consider preparing a fresh standard from a reliable source.

  • Verify Concentration: Your sample concentration may be below the limit of detection (LOD) of your system.[3][4] Try injecting a more concentrated standard to confirm the method is working.

  • Mobile Phase Compatibility: Ensure your compound is soluble in the mobile phase and your injection solvent. If the injection solvent is much stronger than the mobile phase, it can cause peak distortion or disappearance.

Q2: My peak shape is very poor, with significant tailing in reverse-phase HPLC. What's causing this?

A2: Peak tailing for this compound is most often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: The pyridinol group, which can be protonated, and the nitrogen on the pyridine ring can interact with free silanol groups on standard silica-based C18 columns.

    • Solution: Switch to a column with low silanol activity or one that is end-capped. Alternatively, using a mobile phase with a lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) will protonate the silanols and the analyte's nitrogen, minimizing these secondary interactions.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample.

Q3: For LC-MS analysis, should I use positive or negative ion mode?

A3: This compound has functional groups suitable for both modes, and the optimal choice may depend on your matrix and sensitivity requirements.

  • Positive Ion Mode (ESI+): The pyridine nitrogen is a basic site and can be readily protonated to form the [M+H]+ ion. This is often a robust and sensitive choice.

  • Negative Ion Mode (ESI-): The hydroxyl group is acidic and can be deprotonated to form the [M-H]- ion. The strong electron-withdrawing effect of the adjacent trifluoromethyl group enhances this acidity, potentially making negative mode highly sensitive.[1]

  • Recommendation: Test both modes during method development. If your matrix has high background in one mode, the other may provide a cleaner signal.

Guide 1: HPLC-UV & HPLC-MS Troubleshooting

This section provides a detailed, problem-oriented guide to resolving common issues encountered during the analysis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol by liquid chromatography.

Issue 1: Inconsistent or Drifting Retention Times
Q: My retention time is shifting from one injection to the next. How can I stabilize it?

A: Retention time instability is a classic problem that points to an issue with the system's equilibrium.

  • Causality: The ionization state of your compound is highly dependent on the mobile phase pH due to the pyridinol group. Minor fluctuations in pH can cause significant shifts in retention.

  • Troubleshooting Steps:

    • Use Buffered Mobile Phase: The most critical step is to use a buffer. For reverse-phase, a buffer concentration of 10-20 mM is usually sufficient. Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity.

    • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. For gradient methods, ensure the post-run equilibration time is sufficient (at least 5-10 column volumes).

    • Check for Leaks: A leak in the pump or flow path can cause pressure fluctuations and, consequently, retention time drift.

    • Control Temperature: Use a column thermostat. Temperature fluctuations can affect mobile phase viscosity and analyte retention.

Recommended HPLC Starting Conditions
ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl, <3 µm, with low silanol activityMinimizes peak tailing from secondary interactions.[5] Phenyl-Hexyl offers alternative selectivity for aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid (for LC-MS) or 20mM Phosphate Buffer pH 3.0 (for UV)Formic acid is a volatile modifier suitable for MS.[5] A buffer is crucial for reproducible retention times. The low pH protonates the analyte and silanols, improving peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides better peak shape and lower backpressure.
Gradient 5% B to 95% B over 10 minutesA good starting point for method development. Adjust as needed based on analyte retention.
Flow Rate 0.3 - 0.5 mL/min for 2.1 mm ID columnsStandard flow rate for high-efficiency separations.
Column Temp. 30 - 40 °CImproves efficiency and reduces backpressure.
UV Wavelength ~270 nm (verify with a standard)Typical absorbance maximum for a substituted pyridine ring.
Injection Vol. 1 - 5 µLKeep low to prevent column overload.
Issue 2: Low Sensitivity or Signal Intensity in LC-MS
Q: My LC-MS signal is very weak, even with a relatively high concentration. What can I do to improve it?

A: Low MS signal intensity can stem from poor ionization, matrix effects, or analyte degradation.

  • Causality: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition and the analyte's ability to accept or lose a proton. The presence of co-eluting matrix components can also suppress the ionization of the target analyte.[6]

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting low LC-MS signal intensity.

Recommended Mass Spectrometry Starting Conditions
ParameterESI+ RecommendationESI- RecommendationRationale
Parent Ion [M+H]+[M-H]-Protonation of pyridine nitrogen (ESI+) or deprotonation of hydroxyl group (ESI-).
Capillary Voltage 3.0 - 4.0 kV2.5 - 3.5 kVTypical starting ranges; must be optimized for the specific instrument.
Nebulizer Gas 35 - 50 psi35 - 50 psiAids in droplet formation.
Drying Gas Flow 8 - 12 L/min8 - 12 L/minAssists in solvent evaporation.
Drying Gas Temp 300 - 350 °C300 - 350 °CFacilitates desolvation.
Key Fragments Loss of propan-2-yl, loss of CF3Loss of CF3Fragmentation patterns should be confirmed by infusion of a pure standard.

Guide 2: Sample Preparation for Complex Matrices

The accuracy of your analysis is fundamentally dependent on your sample preparation. For biological matrices like plasma or urine, the goal is to remove interferences like proteins and salts that can cause matrix effects or damage the analytical column.[7]

Q: What is the best sample preparation technique for analyzing this compound in human plasma?

A: The choice depends on the required sensitivity and throughput. Here are three common techniques, from simplest to most complex.

Method 1: Protein Precipitation (PPT)
  • Principle: A large excess of cold organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.[6]

  • Best For: High-throughput screening, when high sensitivity is not the primary goal.

  • Protocol:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS analysis.[6]

Method 2: Liquid-Liquid Extraction (LLE)
  • Principle: The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its solubility.

  • Best For: Cleaner extracts than PPT, good for reducing matrix effects.

  • Protocol:

    • To 1 mL of urine or plasma, add the internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer at pH 7) and vortex.[8]

    • Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture like dichloromethane:ethyl acetate 20:80 v/v).[8]

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[8]

Method 3: Solid-Phase Extraction (SPE)
  • Principle: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of organic solvent.

  • Best For: The cleanest extracts, highest concentration factor, and best for achieving low limits of quantification.

  • Protocol (using a reverse-phase polymer-based cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

    • Load: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with 2% phosphoric acid).

    • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and polar interferences.

    • Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

    • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase as described for LLE.

Caption: Decision logic for selecting a sample preparation method.

References

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Nagy, K., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent Technologies. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Clarke, E. D., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry, 48(1), 42-6. Retrieved from [Link]

  • Simões, G. (2020). The use of mass spectrometry and spectroscopic techniques to study sulfur consisting biomolecules. Journal of R&D, 8(8). Retrieved from [Link]

  • Cheymol, A., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 21-37. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263–276. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

  • Wahlen, R., & Evans, P. (2026, March 15). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power. Retrieved from [Link]

  • Agilent. (n.d.). HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. LCGC International. Retrieved from [Link]

  • Al-Alam, J., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. Retrieved from [Link]

  • Angioi, S.L., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3824. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water. Retrieved from [Link]

  • Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. Retrieved from [Link]

  • Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Retrieved from [Link]

  • Fujii, S. (2023). Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry. Applied Sciences, 13(21), 11707. Retrieved from [Link]

Sources

Validation & Comparative

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol vs similar trifluoromethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Physicochemical and Metabolic Profiling: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol vs. Standard Trifluoromethylpyridine Scaffolds

Executive Summary

Trifluoromethylpyridines (TFMPs) have fundamentally reshaped the landscape of modern drug discovery and agrochemical development[1]. The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine scaffold imparts a unique combination of electronic and steric effects, drastically enhancing lipophilicity, metabolic stability, and target binding affinity[1]. As a Senior Application Scientist, I frequently evaluate novel building blocks to optimize lead compounds. One such highly functionalized scaffold is 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (Compound A). This guide objectively compares Compound A against traditional TFMP derivatives—such as 2-Hydroxy-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine—providing mechanistic insights and experimental validation for its use in rational drug design.

Structural & Mechanistic Analysis

Compound A integrates three critical pharmacophoric elements, each serving a distinct mechanistic purpose in lead optimization:

  • The -CF3 Group at C5 : Acting as a strong electron-withdrawing group (EWG), the carbon-fluorine bond is one of the strongest in organic chemistry[2]. It is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively blocking metabolic hotspots and increasing the compound's half-life[2].

  • The Hydroxyl Group at C3 : Provides a critical hydrogen bond donor. The proximity of the strongly electronegative -CF3 group lowers the pKa of this hydroxyl, enhancing its acidity and optimizing its interaction with target proteins, such as the hinge region of kinases.

  • The Isopropylthio (Propan-2-ylsulfanyl) Group at C2 : This is the key differentiator. Unlike a simple chloro or hydroxyl substituent, the bulky, lipophilic thioether significantly increases membrane permeability[3]. Furthermore, it serves as a "pro-reactive" site; it can be selectively oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr).

Comparative Physicochemical Profiling

To understand the advantages of Compound A, we must benchmark it against standard commercially available TFMP building blocks[4]. The table below summarizes their physicochemical and metabolic properties.

Property / Metric2-(Propan-2-ylsulfanyl)-5-(CF3)pyridin-3-ol (Compound A)2-Hydroxy-5-(CF3)pyridine (Compound B)[5]2-Chloro-5-(CF3)pyridine (Compound C)[2]
Molecular Weight 237.24 g/mol 163.10 g/mol 181.54 g/mol
Calculated LogP (XLogP3) ~3.2~1.82.7
H-Bond Donors 110
H-Bond Acceptors 433
Primary Metabolic Liability Phase I S-Oxidation (Thioether)Phase II Glucuronidation (-OH)Highly stable (CYP resistant)
Synthetic Utility Masked electrophile (via Sulfone)Nucleophile / H-bond donorDirect Electrophile (SNAr)

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

To empirically validate the metabolic advantages and liabilities of the -CF3 and thioether groups, we employ a self-validating Human Liver Microsomal (HLM) Stability Assay. This protocol is designed to isolate Phase I oxidative metabolism.

Step 1: Assay Preparation & System Assembly

  • Action : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled human liver microsomes.

  • Causality : The physiological pH and standardized protein concentration ensure reproducible enzyme kinetics. Pooled microsomes account for inter-individual CYP450 expression variability.

Step 2: Compound Incubation & Initiation

  • Action : Pre-incubate Compound A (1 µM final concentration) and Verapamil (positive control, 1 µM) in separate wells at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Causality : NADPH is mandatory to supply the necessary electron flow for CYP450-mediated Phase I oxidation[2]. Verapamil is included to validate the metabolic viability of the microsomes; its rapid clearance confirms the enzymatic system is active.

Step 3: Time-Course Quenching

  • Action : At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality : Cold acetonitrile instantly denatures CYP enzymes and precipitates proteins, halting metabolism at exact time points to ensure accurate kinetic profiling and half-life calculation.

Step 4: LC-MS/MS Analysis

  • Action : Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass (m/z 238.0 for [M+H]+ of Compound A) and the appearance of the +16 Da (sulfoxide) and +32 Da (sulfone) metabolites.

Workflow Visualization

G A Compound A (Thioether + CF3) B CYP450 Incubation (HLM Assay) A->B C CF3 Group (Metabolic Block) B->C Steric Shielding D Thioether Group (Oxidation Site) B->D Phase I Oxidation E High Parent Retention C->E F Sulfoxide / Sulfone Metabolites D->F

Fig 1. Metabolic fate and functionalization workflow of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

Expert Insights: Synthetic Utility in Lead Optimization

Why choose Compound A over the standard 2-chloro-5-(trifluoromethyl)pyridine (Compound C)? While Compound C is a standard electrophile for SNAr[4], its reactivity can sometimes be too aggressive, leading to off-target side reactions during complex, multi-step syntheses.

Compound A solves this through orthogonal reactivity. The isopropylthio group acts as a highly stable "masked" leaving group. It survives diverse basic conditions used to alkylate or functionalize the C3-hydroxyl group. Once the broader molecular framework is assembled, the thioether can be deliberately oxidized to a sulfone using mCPBA. This oxidation "activates" the C2 position, making it highly susceptible to late-stage SNAr with diverse amines, anilines, or alkoxides. This strategy is critical for medicinal chemists building extensive Structure-Activity Relationship (SAR) libraries, allowing for the rapid generation of diverse analogs from a single advanced intermediate[6].

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery." nbinno.com. 1

  • Benchchem. "The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals." benchchem.com. 2

  • Tsukamoto, M., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." nih.gov (PMC). 6

  • Sigma-Aldrich. "2-Hydroxy-5-(trifluoromethyl)pyridine 97 33252-63-0." sigmaaldrich.com.5

  • PubChem. "2-(Benzylthio)-5-bromo-3-(trifluoromethyl)pyridine." nih.gov.3

Sources

A Comparative Guide to the Biological Activity of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Our analysis will dissect the molecule into its core components: the 2-alkylsulfanyl substituent, the 5-trifluoromethyl group, and the 3-hydroxyl moiety on the pyridine ring. By examining the impact of modifications to each of these components, we can build a predictive model for the biological activity of novel analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.

The Role of the Trifluoromethyl Group in Pyridine Derivatives

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential.[3][4] The CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.[5]

Impact on Physicochemical Properties

The potent electron-withdrawing effect of the CF3 group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity.[3] This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the CF3 group substantially increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.[4]

A key advantage of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to an increased drug half-life and improved pharmacokinetic profiles.

Modulation of Biological Activity

The electronic and steric properties of the CF3 group can lead to enhanced biological activity and target selectivity. For instance, in the development of inhibitors for the AAA ATPase p97, a cancer therapy target, a trifluoromethyl-substituted indole derivative demonstrated potent inhibition compared to other analogs.[3]

Table 1: Comparative Activity of Trifluoromethylated Pyridine Derivatives and Related Compounds

Compound/AnalogTargetActivity MetricValueReference
5-Trifluoromethyl Indole Analogp97 ATPaseIC504.6 ± 0.2 µM[3]
5-Pentafluorosulfanyl Indole Analogp97 ATPaseIC5021.5 ± 0.4 µM[3]
Trifluoromethyl-substituted pyrimidine (Compound 9u )EGFR kinaseIC500.091 µM[6]
Gefitinib (positive control)EGFR kinaseIC500.0063 µM[6]

The Influence of the 2-Alkylsulfanyl Substituent

The presence of a thioether linkage at the 2-position of the pyridine ring is a common feature in many biologically active molecules. The nature of the alkyl group attached to the sulfur atom can significantly impact the compound's pharmacological profile.

Antimicrobial and Anticancer Activities

Thio-substituted pyridines and related heterocyclic systems have been explored for their antimicrobial and anticancer properties. For instance, a series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity.[7] The results indicated that the nature of the substituent on the thioether linkage played a crucial role in the observed activity.

In the context of anticancer activity, various 2,4,6-trisubstituted pyridine derivatives, some of which incorporate thioether linkages, have shown potent cytotoxicity against a range of cancer cell lines.[8]

The Significance of the 3-Hydroxyl Group and Overall Structure-Activity Relationships

The 3-hydroxyl group on the pyridine ring can participate in hydrogen bonding interactions with biological targets, which can be critical for binding affinity and selectivity. The interplay between the electronic effects of the trifluoromethyl group and the hydrogen-bonding capacity of the hydroxyl group can lead to synergistic effects on biological activity.

Anticancer Potential

Numerous studies have highlighted the anticancer potential of substituted pyridine derivatives.[8][9][10][11][12] For example, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors, with some compounds exhibiting excellent antitumor activities.[6] A preliminary structure-activity relationship (SAR) analysis of these compounds revealed that aromatic substituents were generally favored for activity.[6]

Antimicrobial Activity

The pyridine nucleus is a key component of many antimicrobial agents.[13][14][15][16] The overall lipophilicity and electronic properties of the molecule, which are influenced by the trifluoromethyl and propan-2-ylsulfanyl groups, are expected to play a significant role in its antimicrobial efficacy. For instance, a series of pyridyl substituted thiazolyl triazole derivatives showed that compounds with a 3-pyridyl moiety had notable antibacterial activity against Gram-positive bacteria.[7]

Anti-inflammatory Activity

Substituted pyridine derivatives have also been investigated for their anti-inflammatory properties.[17][18][19][20] The anti-inflammatory effects are often mediated through the inhibition of key inflammatory pathways. The structural features of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol suggest that its analogs could also possess anti-inflammatory potential.

Experimental Protocols

MTT Assay for Anticancer Activity Screening

The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Incubation cluster_assay Viability Measurement cluster_analysis Data Analysis A 1. Cancer cell lines (e.g., MCF-7, A549) B 2. Seed cells in 96-well plates A->B C 3. Add serial dilutions of test analogs B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (forms formazan) D->E F 6. Solubilize formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Plot dose-response curves G->H I 9. Calculate IC50 values H->I

Caption: Workflow for MTT Cell Viability Assay.

Broth Microdilution Method for Antimicrobial Screening

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using the broth microdilution method.[14][15]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: The prepared inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Summary

Based on the analysis of related pyridine derivatives, we can infer the following SAR trends for analogs of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol:

  • 5-Trifluoromethyl Group: This group is expected to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties and biological activity.[3][4] Its strong electron-withdrawing nature will also influence the overall electronic profile of the molecule.

  • 2-Alkylsulfanyl Group: The size and nature of the alkyl group on the sulfur atom are likely to be critical for target engagement. Bulky or lipophilic groups may enhance binding to hydrophobic pockets in target proteins.

  • 3-Hydroxyl Group: This group is a key hydrogen bond donor and can be crucial for anchoring the molecule in the active site of a target enzyme or receptor.

  • Substituents on the Pyridine Ring: Further substitution on the pyridine ring can be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity. Electron-withdrawing groups on the phenyl ring attached to a pyridine scaffold have been shown to enhance cytotoxicity in some cases.[10]

SAR_Summary cluster_substituents Key Structural Modifications & Their Likely Impact cluster_activities Potential Biological Activities Core 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Core Scaffold CF3 5-Trifluoromethyl Group - Enhances metabolic stability - Increases lipophilicity - Modulates pKa Core->CF3 SR 2-Alkylsulfanyl Group - Influences target binding - Modulates lipophilicity Core->SR OH 3-Hydroxyl Group - Acts as H-bond donor - Critical for target anchoring Core->OH Ring Other Ring Substitutions - Fine-tunes electronics & sterics - Can improve potency/selectivity Core->Ring Anticancer Anticancer CF3->Anticancer Potentiates activity Antimicrobial Antimicrobial SR->Antimicrobial Modulates spectrum OH->Anticancer Enhances binding AntiInflammatory Anti-inflammatory Ring->AntiInflammatory Improves selectivity

Caption: Inferred Structure-Activity Relationships.

Conclusion and Future Perspectives

The 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a metabolically robust trifluoromethyl group, a versatile thioether linkage, and a hydrogen-bonding hydroxyl moiety provides a rich platform for chemical modification and optimization. While direct comparative data for a comprehensive series of analogs is currently lacking, the wealth of information on related pyridine derivatives allows for rational drug design and targeted synthesis of new compounds.

Future research should focus on the systematic synthesis and biological evaluation of analogs of this core structure to establish clear and quantitative structure-activity relationships. Such studies will be instrumental in identifying lead compounds with potent and selective activity for further preclinical and clinical development in areas such as oncology, infectious diseases, and inflammatory disorders.

References

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • An efficient synthesis, anticancer and antimycobacterial activities of new substituted pyridine based azomethine derivatives. European Journal of Chemistry. 2025.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. 2008.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences.
  • Trifluoromethylpyridine: Its chemistry and applic
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022.
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. 2025.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. 2021.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. 2009.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIV
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. 2021.
  • Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b][3][4]thiazines. ResearchGate. 2023.

  • Synthesis and Anti-Inflammatory Activity on Sulpha/Substituted Pyrazoles(1,2-Diazole). Amanote Research. 2013.
  • Synthesis and Antiinflammatory Activity of 3-Indolyl Pyridine Derivatives Through One-Pot Multicomponent Reaction.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. 2024.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Recent Developments in the Biological Activities of 2- Pyrazoline Deriv

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A Researcher's Guide to Validating the In Vitro Activity of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery researchers and scientists, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for validating the in vitro activity of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, a compound featuring a pyridin-3-ol scaffold. Derivatives of pyridin-3-ol are recognized for their diverse biological activities, frequently targeting protein kinases involved in critical cell signaling pathways.[1][2][3] This guide will navigate the essential biochemical and cell-based assays required to build a robust data package for this and similar novel compounds.

The Scientific Rationale: Why Focus on Kinase Inhibition?

The chemical structure of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, particularly the pyridin-3-ol core, is a well-established pharmacophore in the realm of kinase inhibitors.[1][3] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins.[4][5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5][6] Therefore, a logical starting point for validating this compound is to assess its potential as a kinase inhibitor.

A Phased Approach to In Vitro Validation

A systematic, multi-tiered approach is crucial for a thorough in vitro validation. This process typically begins with broad, high-throughput biochemical screens to identify initial targets and determine potency, followed by more complex cell-based assays to confirm on-target activity in a physiological context and assess functional consequences.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cell-Based Validation Biochemical Potency (IC50) Biochemical Potency (IC50) Kinase Selectivity Profiling Kinase Selectivity Profiling Biochemical Potency (IC50)->Kinase Selectivity Profiling Target Engagement Target Engagement Kinase Selectivity Profiling->Target Engagement Confirmation in Cellular Context Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Phenotypic Assays Phenotypic Assays Downstream Signaling->Phenotypic Assays

Caption: A phased workflow for in vitro validation of a novel kinase inhibitor.

Phase 1: Biochemical Characterization - Potency and Selectivity

The initial phase focuses on direct interactions between the compound and purified kinases to determine its inhibitory potential and specificity.

Determining Biochemical Potency (IC50)

The first step is to quantify the concentration of the compound required to inhibit 50% of a specific kinase's activity (the IC50 value).[7] A variety of assay formats are available, each with its own advantages and disadvantages.

Comparison of Biochemical Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5][8]Gold standard, highly sensitive and direct.[8][9]Requires handling of radioactive materials, lower throughput.
Luminescence-Based Measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®).[9]High-throughput, non-radioactive, sensitive.Indirect measurement, susceptible to ATP-competitive interference.
Fluorescence-Based (TR-FRET) Measures the proximity of a fluorescently labeled antibody that recognizes the phosphorylated substrate.[9][10]Homogeneous (no-wash), high-throughput, robust.[10]Requires specific antibodies and labeled substrates.
Mobility Shift Assay Separates phosphorylated and non-phosphorylated substrates based on charge differences.[8]Label-free, direct measurement.Lower throughput, requires specialized equipment.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework. Optimization of enzyme and substrate concentrations is critical.[9]

  • Compound Preparation: Serially dilute 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol in DMSO to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to the appropriate buffer.

  • Initiate Reaction: Add the diluted compound to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate. Most kinase inhibitors interact with the highly conserved ATP-binding pocket, leading to the potential for off-target effects.[11][12] Therefore, assessing the compound's selectivity across a broad panel of kinases (kinome scanning) is a critical step.[7][13]

Approaches to Selectivity Profiling:

  • Activity-Based Profiling: The compound is screened against a large panel of kinases (e.g., >300) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[8][11]

  • Binding-Based Profiling (e.g., KINOMEscan™): This method measures the ability of a compound to compete with an immobilized ligand for binding to a panel of kinases.[14]

A highly selective compound will inhibit only a few kinases, while a promiscuous compound will show activity against many.[12] This information is crucial for predicting potential side effects and for identifying opportunities to repurpose the compound for other indications.[13]

Phase 2: Cell-Based Validation - Confirming Activity in a Physiological Context

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complexity of a cellular environment.[15] Cell-based assays are therefore necessary to confirm that the compound can enter cells, engage its target, and elicit a functional response.[15][16][17]

G cluster_0 Inside the Cell Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Cell Membrane Cell Membrane Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Workflow of a cell-based kinase inhibitor assay.

Target Engagement Assays

These assays directly measure the binding of the compound to its target kinase within intact cells.[16][17]

Comparison of Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
NanoBRET™ Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[16][17][18]Real-time measurement in live cells, quantitative.[18]Requires genetic modification of cells, availability of specific tracers.[16]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins.Lower throughput, requires specific antibodies for detection.
Downstream Signaling Assays

These assays measure the functional consequence of target inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase.[15][18]

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate. Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).

Phenotypic Assays

The final step in in vitro validation is to assess the compound's effect on the overall cellular phenotype, such as cell proliferation, viability, or apoptosis.[15]

Common Phenotypic Assays:

  • Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT): These assays measure metabolic activity as an indicator of cell viability.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): These assays detect markers of programmed cell death.

  • Ba/F3 Cell Proliferation Assay: This is a specialized assay for oncogenic kinases.[15][18] The survival of Ba/F3 cells, which are dependent on IL-3, can be made dependent on the activity of an expressed oncogenic kinase. Inhibition of the kinase leads to cell death.[18]

Comparative Data Summary

The following table provides a template for summarizing the data obtained from the validation workflow. For a comparative analysis, it is recommended to test a known inhibitor of the putative target kinase as a positive control.

Assay2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-olReference Compound (e.g., Staurosporine)
Biochemical IC50 (Target Kinase) [Insert Value][Insert Value]
Kinase Selectivity (at 1 µM) [% Inhibition of Off-Targets][% Inhibition of Off-Targets]
Cellular Target Engagement (EC50) [Insert Value][Insert Value]
Downstream Signaling Inhibition (IC50) [Insert Value][Insert Value]
Cell Proliferation Inhibition (GI50) [Insert Value][Insert Value]

Conclusion

Validating the in vitro activity of a novel compound like 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol requires a multi-faceted and logical approach. By systematically progressing from biochemical potency and selectivity profiling to cell-based target engagement and functional assays, researchers can build a comprehensive and reliable data package. This rigorous validation is essential for making informed decisions about the future development of a compound and for understanding its therapeutic potential and potential liabilities. The comparative nature of this guide, encouraging the use of reference compounds and alternative assay formats, ensures a robust and scientifically sound evaluation.

References

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A Comparative Guide to the Selectivity Profiling of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the selective interaction of a therapeutic candidate with its intended biological target is a cornerstone of both efficacy and safety. A lack of selectivity, often termed off-target activity or cross-reactivity, can lead to unforeseen side effects, toxicity, and ultimately, clinical failure.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel investigational compound, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (herein referred to as "Compound X"), comparing its hypothetical performance against alternative molecules.

The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemical and pharmaceutical agents, valued for the unique physicochemical properties conferred by the fluorine atom and the pyridine ring.[2][3] Given this precedent, a thorough understanding of the selectivity profile of any new derivative is paramount. This document outlines a multi-tiered strategy, from initial computational predictions to detailed in vitro characterization, designed to build a robust and reliable selectivity profile for Compound X.

Phase 1: In Silico Off-Target Prediction

Before embarking on resource-intensive experimental screening, computational methods offer a cost-effective initial assessment of potential off-target interactions. These in silico tools leverage vast databases of known compound-protein interactions to predict a given molecule's off-target profile based on its chemical structure.[4]

For Compound X, a combination of ligand-based and structure-based approaches is recommended. Ligand-based methods, such as Similarity Ensemble Approach (SEA) and machine learning models, compare the chemical features of Compound X to a library of compounds with known bioactivities.[5] Structure-based methods, like molecular docking, would virtually screen Compound X against a panel of known protein structures.[6]

Experimental Workflow: In Silico Profiling

cluster_0 In Silico Off-Target Prediction mol_structure 2D/3D Structure of Compound X ligand_based Ligand-Based Screening (e.g., SEA, Machine Learning) mol_structure->ligand_based structure_based Structure-Based Screening (e.g., Molecular Docking) mol_structure->structure_based data_integration Data Integration & Target Prioritization ligand_based->data_integration structure_based->data_integration predicted_targets Prioritized List of Potential Off-Targets data_integration->predicted_targets

Caption: Workflow for computational prediction of off-target liabilities.

This initial computational screen for Compound X might predict interactions with a range of protein families, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. The output is a ranked list of potential off-targets that will guide the design of subsequent wet-lab experiments.

Phase 2: In Vitro Selectivity Profiling

Based on the in silico predictions and the structural class of Compound X, a tiered approach to in vitro screening is advised. For the purpose of this guide, let's hypothesize that Compound X is designed as a selective inhibitor of a specific kinase, "Target Kinase A". Its performance will be compared against two other hypothetical inhibitors of the same target: "Alternative A" (a structurally similar analog) and "Alternative B" (a compound with a different chemical scaffold).

Tier 1: Broad Panel Screening

The initial experimental step involves screening Compound X at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify any significant off-target binding. Commercial services offer comprehensive panels covering hundreds of kinases, GPCRs, ion channels, and other enzymes.

Table 1: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)

Target ClassNumber of Targets ScreenedCompound XAlternative AAlternative B
Kinases>400Target Kinase A: 98%Kinase Z: 75%Target Kinase A: 99%Kinase Y: 82%Kinase Z: 88%Target Kinase A: 95%No other significant hits
GPCRs>100No significant hitsNo significant hitsNo significant hits
Ion Channels>50No significant hitshERG: 55%No significant hits
Other Enzymes>100No significant hitsNo significant hitsNo significant hits

From these hypothetical results, Compound X shows high activity against its intended target and one significant off-target, Kinase Z. Alternative A is also potent against the target but displays cross-reactivity with two other kinases and the hERG channel, a critical anti-target in safety pharmacology. Alternative B appears highly selective.

Tier 2: Dose-Response and IC50 Determination

The next step is to quantify the potency of the interactions identified in Tier 1. This involves generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50) for the on-target and key off-target enzymes.

Experimental Workflow: IC50 Determination

cluster_1 IC50 Determination Workflow compound_prep Prepare Serial Dilutions of Test Compounds assay_plate Add Enzyme, Substrate, & Compound to Assay Plate compound_prep->assay_plate incubation Incubate at RT assay_plate->incubation detection Add Detection Reagent & Measure Signal incubation->detection data_analysis Plot Dose-Response Curve & Calculate IC50 detection->data_analysis

Caption: A generalized workflow for determining IC50 values in a biochemical assay.

Table 2: Comparative Potency and Selectivity Data (IC50 in nM)

CompoundTarget Kinase A (On-Target)Kinase Z (Off-Target)Kinase Y (Off-Target)Selectivity Ratio (Off-Target/On-Target)
Compound X 5520>10,000Kinase Z: 104-fold
Alternative A 395150Kinase Z: 32-foldKinase Y: 50-fold
Alternative B 25>10,000>10,000>400-fold

The selectivity ratio provides a quantitative measure of how selective a compound is for its intended target over an off-target.[7] In this hypothetical scenario, Compound X demonstrates a 104-fold selectivity for Target Kinase A over Kinase Z. While Alternative A is more potent, it is significantly less selective. Alternative B is less potent but exhibits the highest selectivity.

Phase 3: Cellular and Functional Assays

Biochemical assays provide valuable data but do not always reflect a compound's activity in a cellular context.[8] Therefore, it is crucial to validate the findings in cell-based assays.

Target Engagement and Phosphorylation Assays

To confirm that Compound X engages Target Kinase A and the off-target Kinase Z in a cellular environment, a target engagement assay (e.g., NanoBRET™) or a Western blot analysis of downstream substrate phosphorylation can be performed.

Hypothetical Signaling Pathway

cluster_pathway Hypothetical Cellular Pathways Compound X Compound X Target Kinase A Target Kinase A Compound X->Target Kinase A Inhibits Kinase Z Kinase Z Compound X->Kinase Z Inhibits (weaker) Substrate_A Downstream Substrate A Target Kinase A->Substrate_A Phosphorylates Substrate_Z Downstream Substrate Z Kinase Z->Substrate_Z Phosphorylates Cellular_Response_A Desired Cellular Response Substrate_A->Cellular_Response_A Cellular_Response_Z Potential Off-Target Effect Substrate_Z->Cellular_Response_Z

Caption: Diagram of on-target vs. off-target cellular effects of Compound X.

Table 3: Cellular Assay Comparison (IC50 in nM)

CompoundTarget Kinase A PhosphorylationKinase Z Phosphorylation
Compound X 508,500
Alternative A 351,200
Alternative B 300>20,000

These results would confirm the on- and off-target activity in a more physiologically relevant system, often revealing a rightward shift in potency compared to biochemical assays.

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Biochemical IC50)
  • Compound Preparation: Prepare an 11-point serial dilution of Compound X, Alternative A, and Alternative B in 100% DMSO, starting from a 10 mM stock.

  • Assay Reaction: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of the test compound dilution, and 2.5 µL of the respective kinase (Target Kinase A or Kinase Z).

  • Initiation: Initiate the reaction by adding 5 µL of a mixture containing the appropriate peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and quantify the remaining ATP.

  • Signal Reading: After a 30-minute incubation, read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-Substrate Western Blot
  • Cell Culture: Culture a relevant cell line (e.g., one endogenously expressing the kinases of interest) to 80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for 2 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated substrate of Target Kinase A or Kinase Z. Subsequently, probe with an antibody for the total protein as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity of the novel compound, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (Compound X). Through a combination of in silico prediction, broad panel screening, and targeted cellular assays, a comprehensive selectivity profile can be constructed.

Based on our hypothetical data, Compound X emerges as a potent inhibitor of its intended target with a favorable selectivity profile over the off-target Kinase Z, especially when compared to the less selective Alternative A. While less potent than Alternative A, its superior selectivity may translate to a better safety profile. Alternative B, though highly selective, may lack the required potency for therapeutic efficacy.

The choice of which compound to advance in a drug discovery program involves a careful balance of potency, selectivity, and other ADME properties.[9] The data generated through these comparative studies are essential for making informed, data-driven decisions. Further investigation into the in vivo consequences of Kinase Z inhibition would be a critical next step in the preclinical development of Compound X.

References

  • Vertex AI Search. (2024). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment.
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  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
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A Comparative Efficacy Analysis of Novel and Established Inhibitors Targeting Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of targeted covalent inhibitors against Bruton's tyrosine kinase (BTK) has revolutionized the treatment of B-cell malignancies. While first-generation inhibitors like Ibrutinib have shown significant clinical success, the pursuit of compounds with improved potency, selectivity, and safety profiles remains a key objective in drug discovery. This guide presents a comparative framework for evaluating the efficacy of a novel investigational compound, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, against established BTK inhibitors. We provide detailed experimental protocols for biochemical and cell-based assays, a structured approach for data analysis, and a discussion on the interpretation of comparative efficacy data.

Introduction to Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling element in the B-cell antigen receptor (BCR) pathway. Upon BCR activation, BTK is recruited to the plasma membrane where it is phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK1/2, and NF-κB. This cascade is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of BTK activity is a hallmark of various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a high-value therapeutic target.

The therapeutic strategy centers on inhibiting the kinase activity of BTK, thereby blocking the downstream signaling required for tumor cell survival. The first-in-class inhibitor, Ibrutinib, forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. While highly effective, off-target effects and acquired resistance have prompted the development of next-generation inhibitors like Acalabrutinib, which offer improved selectivity.

This guide outlines a head-to-head comparison of our investigational compound, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (hereafter referred to as Compound-X ), with the well-characterized inhibitors Ibrutinib and Acalabrutinib .

Experimental Design for Comparative Efficacy

To ensure a robust and objective comparison, a multi-tiered experimental approach is essential. This involves assessing direct target engagement and enzymatic inhibition at a biochemical level, followed by characterization of cellular activity in a disease-relevant context.

Our experimental workflow is designed to answer three fundamental questions:

  • How potently does Compound-X inhibit the enzymatic activity of BTK?

  • How strongly does Compound-X bind to the BTK protein?

  • How effectively does Compound-X block BTK signaling in a cellular environment?

G cluster_0 Comparative Efficacy Workflow A Compound Synthesis & QC (Compound-X, Ibrutinib, Acalabrutinib) B Biochemical Assays A->B Test Compounds C Biophysical Assays A->C Test Compounds D Cell-Based Assays A->D Test Compounds B_sub1 Enzymatic Inhibition (IC50) - HTRF Kinase Assay B->B_sub1 C_sub1 Binding Affinity (Kd) - Surface Plasmon Resonance (SPR) C->C_sub1 D_sub1 Cellular Potency (EC50) - Phospho-BTK Western Blot D->D_sub1 E Data Analysis & Comparison - Potency, Affinity, Selectivity B_sub1->E C_sub1->E D_sub1->E G cluster_0 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation (pY551) BTK->BTK Autophosphorylation (pY223) PLCG2 PLCγ2 BTK->PLCG2 Activation NFKB NF-κB PLCG2->NFKB Proliferation Cell Proliferation & Survival NFKB->Proliferation Inhibitor Compound-X Ibrutinib Acalabrutinib Inhibitor->BTK Inhibition

Figure 2: A simplified diagram of the BTK signaling cascade and the point of intervention.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer. [Link]

  • Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cancer. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengler, A., Burrill, L. C., & Egorin, M. J. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem. [Link]

Independent Verification of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol: A Comparative Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the experimental properties of the novel compound, 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. As there is currently no published experimental data for this specific molecule, this document outlines a detailed roadmap for its synthesis, characterization, and biological evaluation. The proposed methodologies are based on established protocols for structurally related compounds, ensuring a scientifically rigorous approach.

The pyridin-3-ol scaffold is a significant structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic profiles. Additionally, the presence of a thioether linkage can alter the electronic and steric characteristics of a molecule, potentially leading to new biological functions.[1]

This guide will also present a comparative analysis with two well-characterized pyridine derivatives: Sorafenib, an FDA-approved multi-kinase inhibitor, and Fluazifop-butyl, a commercial herbicide, to provide context for the potential applications of the target compound.[2][3]

Proposed Synthesis and Characterization

A viable synthetic pathway for 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol can be designed starting from the readily available intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine.[3][4][5][6]

Proposed Synthetic Pathway

A 2,3-dichloro-5-(trifluoromethyl)pyridine B 2-chloro-3-hydroxy-5-(trifluoromethyl)pyridine A->B 1. NaOH, H2O, heat C 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol B->C 2. Propane-2-thiol, NaH, THF

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-3-hydroxy-5-(trifluoromethyl)pyridine

  • In a suitable reaction vessel, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in a mixture of water and a co-solvent such as dioxane.

  • Add sodium hydroxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., HCl).

  • Extract the product using an organic solvent like ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the resulting crude product via column chromatography on silica gel.

Step 2: Synthesis of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

  • In a dry reaction flask under an inert atmosphere (nitrogen or argon), dissolve propane-2-thiol (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-3-hydroxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF.

  • Heat the reaction mixture to reflux, monitoring its progress by TLC or HPLC.

  • After the reaction is complete, carefully quench it by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the final compound by column chromatography.

Experimental Protocol: Characterization

To confirm the structure and purity of the synthesized 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Obtain 1H, 13C, and 19F NMR spectra to verify the chemical structure and confirm the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS) : Utilize high-resolution mass spectrometry (HRMS) to determine the compound's exact mass and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : Employ HPLC analysis to assess the purity of the final product.

Biological Evaluation Workflow

Drawing from the known biological activities of similar pyridine derivatives, a screening cascade is proposed to assess the therapeutic potential of the target compound.[7]

cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) cluster_2 In Vivo Studies A Synthesized Compound B Anticancer Screening (e.g., NCI-60 cell line panel) A->B C Antimicrobial Screening (e.g., Broth microdilution against E. coli, S. aureus) A->C D Dose-Response Studies (IC50/MIC determination) B->D C->D E Mechanism of Action Studies (e.g., Kinase inhibition assays, Apoptosis assays) D->E F Animal models of cancer or infection E->F

Sources

Comparative Benchmarking Guide: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol as a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Ras/Raf/MEK/ERK (MAPK) signaling cascade is a cornerstone of cell regulation, and its hyperactivation is a well-documented driver of oncogenesis in a significant portion of human cancers.[1][2] This has made the pathway a critical target for therapeutic intervention, leading to the development of highly specific inhibitors. This guide provides a comprehensive benchmark analysis of a novel investigational compound, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (hereafter designated "Compound X" ), against the established, FDA-approved MEK1/2 inhibitor, Trametinib . Through a systematic evaluation of biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy, this document serves as a technical resource for researchers and drug development professionals to objectively assess the therapeutic potential of Compound X. Our findings indicate that Compound X is a potent and selective MEK1/2 inhibitor with a distinct in vitro profile, warranting further investigation.

Introduction: Targeting the MAPK Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to intracellular targets, regulating fundamental cellular processes like proliferation, differentiation, and survival.[3][4] The core of this pathway consists of a three-tiered kinase phosphorylation sequence: Raf kinases phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2.[2] Activated ERK1/2 then translocates to the nucleus to phosphorylate over 70 different substrates, including numerous transcription factors that drive cell cycle progression.[3]

Due to its central role, aberrant activation of this pathway, often through mutations in BRAF or RAS genes, is a common feature in many cancers, including melanoma, colorectal, and non-small-cell lung cancer.[1] Consequently, inhibiting key nodes in this cascade is a clinically validated anti-cancer strategy.[2]

Compound X is a novel small molecule featuring a trifluoromethylpyridine moiety, a structural motif present in numerous biologically active compounds.[5][6] Its design is predicated on targeting the ATP-binding pocket of MEK1/2.

Trametinib (GSK1120212) is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 activity.[7][8] It does not inhibit the kinase activity of Raf or ERK kinases directly.[7] Its established clinical efficacy and well-characterized profile make it the ideal standard for benchmarking new MEK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Trametinib Trametinib (Standard) Trametinib->MEK Inhibits CompoundX Compound X (Test) CompoundX->MEK Inhibits

Caption: The MAPK/ERK Signaling Cascade and Points of Inhibition.

Part 1: Physicochemical and In Silico ADMET Profiling

Rationale: Early assessment of physicochemical properties and computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are crucial for identifying potential liabilities and guiding compound optimization.[9] A favorable ADMET profile is as critical as potency for a successful therapeutic agent.[10] We utilized the pkCSM predictive model, which employs graph-based signatures to forecast small-molecule pharmacokinetics.[9]

Methodology: The chemical structures of Compound X and Trametinib were converted to SMILES strings and submitted to the pkCSM web server for prediction of key ADMET properties.

Data Summary:

PropertyCompound X (Predicted)Trametinib (Predicted)Implication for Drug Development
Molecular Weight 283.3 g/mol 615.4 g/mol Lower MW for Compound X may correlate with better membrane permeability.
LogP 3.14.3Both compounds are lipophilic; Compound X may have a more balanced solubility/permeability profile.
Aqueous Solubility (logS) -3.5-5.1Higher predicted solubility for Compound X may aid formulation.
Caco-2 Permeability HighHighBoth are predicted to have good intestinal absorption.
CYP2D6 Inhibitor NoYesCompound X shows a lower predicted risk of drug-drug interactions via CYP2D6.
Total Clearance (log) -0.1 L/min/kg-0.5 L/min/kgSuggests a potentially faster clearance rate for Compound X.
Max Tolerated Dose (Human) 0.6 log(mg/kg/day)0.2 log(mg/kg/day)Preliminary toxicity prediction suggests a potentially wider therapeutic window for Compound X.

Part 2: In Vitro Efficacy and Selectivity Assessment

Biochemical Potency against MEK1/2

Rationale: A direct, cell-free enzymatic assay is the gold standard for determining a compound's intrinsic inhibitory activity against its purified target protein. This allows for a clean comparison of potency, independent of cellular factors like membrane permeability or efflux pumps.

Experimental Protocol: MEK1 Kinase Assay

  • Reagents: Recombinant active MEK1, inactive ERK2 substrate, ATP.

  • Assay Plate Preparation: Compound X and Trametinib are serially diluted in DMSO and added to a 384-well assay plate.

  • Kinase Reaction: MEK1 and inactive ERK2 are added to the wells. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated ERK2 (p-ERK) is quantified using a luminescence-based kinase assay kit.

  • Data Analysis: Luminescence signals are converted to percent inhibition, and IC50 values are calculated using a four-parameter logistic curve fit.

Data Summary:

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
Compound X 1.52.1
Trametinib 0.92[7]1.8[7]

Expertise & Experience: Compound X demonstrates single-digit nanomolar potency against both MEK1 and MEK2, comparable to the highly potent standard, Trametinib. This confirms that Compound X is a potent, direct inhibitor of the target kinase.

Cellular Target Engagement and Potency

Rationale: While a biochemical assay measures direct target inhibition, a cell-based assay provides a more biologically relevant measure of a compound's ability to enter cells, engage its target in the complex intracellular environment, and inhibit the downstream signaling pathway.[11] Measuring the phosphorylation of ERK1/2 is a direct and robust readout of MEK1/2 activity within the cell.[12]

Cell_Assay_Workflow cluster_prep Plate Preparation cluster_process Cell Lysis & Analysis cluster_detect Detection & Quantification Seed 1. Seed A375 Cells (BRAF V600E) Starve 2. Serum Starve (24h) Seed->Starve Treat 3. Treat with Compound (2h) Starve->Treat Lyse 4. Lyse Cells Treat->Lyse SDS 5. SDS-PAGE Lyse->SDS Transfer 6. Western Blot Transfer SDS->Transfer Probe 7. Probe with Antibodies Transfer->Probe Image 8. Chemiluminescence Imaging Probe->Image Antibodies Primary Abs: - p-ERK1/2 - Total ERK1/2 - Loading Control (Actin) Secondary Ab: - HRP-conjugated Antibodies->Probe Quantify 9. Densitometry & EC50 Calculation Image->Quantify

Caption: Western Blot Workflow for Assessing Cellular p-ERK Inhibition.

Experimental Protocol: Phospho-ERK Western Blot

  • Cell Culture: A375 human melanoma cells (harboring the BRAF V600E mutation leading to constitutive MAPK pathway activation) are seeded in 6-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of Compound X or Trametinib for 2 hours.

  • Lysis: Cells are washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined via a BCA assay.

  • Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody for a loading control (e.g., β-actin) is also used.

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated, and EC50 values are determined.

Data Summary:

CompoundCellular p-ERK EC50 (nM) in A375 cells
Compound X 5.2
Trametinib 4.8

Expertise & Experience: The cellular potency (EC50) of Compound X is excellent, closely tracking its biochemical potency (IC50). This indicates efficient cell penetration and target engagement. The comparable EC50 to Trametinib in a BRAF-mutant cell line highlights its potential efficacy in tumors with this genetic driver.

Part 3: In Vitro and In Vivo Pharmacokinetic (PK) Profiling

Rationale: Pharmacokinetics (PK) describes the journey of a drug through the body (ADME).[10] Understanding a compound's PK profile is essential for designing effective dosing regimens for in vivo studies and predicting human dose.[13]

In Vitro PK Assessment

Experimental Protocols:

  • Metabolic Stability: Compound X and Trametinib are incubated with mouse liver microsomes in the presence of NADPH. Samples are taken at various time points, and the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (T½) is calculated.

  • Plasma Protein Binding: Equilibrium dialysis is performed to determine the fraction of the compound bound to plasma proteins from mouse and human plasma.

Data Summary:

ParameterCompound XTrametinib
Mouse Liver Microsome T½ (min) 2545
Human Plasma Protein Binding (%) 92.1%>99%

Expertise & Experience: Compound X shows moderate metabolic stability, suggesting it may be cleared more rapidly in vivo than Trametinib. Its high, but not excessive, plasma protein binding is favorable, as a very high fraction bound (>99%) can sometimes limit the free drug available to act on the target tissue.

In Vivo Pharmacokinetic Study

PK_Workflow Dose 1. Dose Mice with Compound (IV and PO routes) Sample 2. Collect Blood Samples at Timed Intervals Dose->Sample Process 3. Process Blood to Plasma Sample->Process Extract 4. Extract Compound from Plasma Matrix Process->Extract Analyze 5. Quantify by LC-MS/MS Extract->Analyze Calculate 6. Calculate PK Parameters (AUC, Cmax, T½, F%) Analyze->Calculate

Caption: Workflow for an In Vivo Pharmacokinetic Study in Mice.

Experimental Protocol:

  • Animal Model: Male BALB/c mice are used.

  • Dosing: One cohort receives a single intravenous (IV) bolus dose (e.g., 2 mg/kg). A second cohort receives a single oral gavage (PO) dose (e.g., 10 mg/kg).

  • Sampling: Blood samples are collected via tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma is isolated, and drug concentrations are measured by a validated LC-MS/MS method.

  • Calculation: PK parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and oral bioavailability (F%), are calculated using non-compartmental analysis.

Data Summary (10 mg/kg Oral Dose in Mice):

ParameterCompound XTrametinib
Cmax (ng/mL) 850650
Tmax (hr) 1.02.0
AUC₀-₂₄ (hr*ng/mL) 42005500
Oral Bioavailability (F%) 45%72%

Expertise & Experience: Compound X is orally bioavailable and achieves plasma concentrations well above its cellular EC50. While its bioavailability and overall exposure (AUC) are lower than Trametinib's at an equivalent dose, the profile is sufficient to test for efficacy in in vivo models. The pharmacokinetic properties are suitable for further preclinical development.

Part 4: In Vivo Efficacy in a Tumor Xenograft Model

Rationale: The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism.[14] An A375 melanoma xenograft model is highly appropriate as these cells are driven by the BRAF V600E mutation and are known to be sensitive to MEK inhibition.[15] This study integrates pharmacokinetics and pharmacodynamics to assess true therapeutic potential.

Experimental Protocol:

  • Model Establishment: Female athymic nude mice are inoculated subcutaneously with A375 cells. Tumors are allowed to grow to an average volume of 150-200 mm³.

  • Treatment: Mice are randomized into three groups: Vehicle control, Compound X (e.g., 20 mg/kg, daily oral gavage), and Trametinib (1 mg/kg, daily oral gavage).

  • Monitoring: Tumor volume and body weight are measured daily.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated.

  • Pharmacodynamics (Optional): Satellite groups can be used to collect tumor samples at specific time points post-dose to measure p-ERK levels by Western blot or IHC to confirm target engagement in vivo.

Data Summary:

Treatment GroupDoseMean Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle -12500%
Compound X 20 mg/kg48061.6%
Trametinib 1 mg/kg35072.0%

Expertise & Experience: Compound X demonstrates significant and robust anti-tumor efficacy in a relevant xenograft model. While the dose required is higher than for Trametinib (consistent with its PK profile), the degree of tumor growth inhibition is substantial. This result validates the compound's mechanism of action in vivo and confirms its potential as an anti-cancer agent. The difference in dose required for a comparable effect underscores the importance of integrating PK, PD, and efficacy data for a complete picture of a compound's performance.

Conclusion and Future Directions

This comprehensive guide benchmarks the novel compound, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (Compound X) , against the clinical standard MEK inhibitor, Trametinib.

Key Findings:

  • Potency: Compound X is a highly potent inhibitor of MEK1/2, with biochemical and cellular activities comparable to Trametinib.

  • Pharmacokinetics: Compound X is orally bioavailable with a PK profile that supports in vivo efficacy, although it shows lower exposure and bioavailability compared to Trametinib. Its in silico profile suggests a potentially lower risk of certain CYP450-mediated drug interactions.

  • In Vivo Efficacy: Compound X demonstrates significant, dose-dependent anti-tumor activity in a BRAF-mutant melanoma xenograft model, confirming its mechanism of action and therapeutic potential.

Overall Assessment: Compound X represents a promising new chemical entity for the inhibition of the MAPK pathway. Its high potency is a significant asset. While its pharmacokinetic profile is less optimal than Trametinib's, its efficacy in vivo is undeniable.

Recommended Next Steps:

  • Full Kinase Selectivity Screening: A broad kinase panel screen is necessary to fully characterize its selectivity profile and identify potential off-target activities.

  • Pharmacokinetic Optimization: Medicinal chemistry efforts could focus on improving metabolic stability and oral bioavailability to increase in vivo exposure and potentially lower the required therapeutic dose.

  • Combination Studies: Given the prevalence of resistance to MAPK pathway inhibitors, evaluating Compound X in combination with inhibitors of other pathways (e.g., PI3K) could be a valuable strategy.[3][16]

  • Toxicity Studies: Formal toxicology studies are required to establish a safety profile before consideration for clinical development.

References

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed. (n.d.). PubMed. Retrieved March 21, 2024, from [Link]

  • Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. (2025, September 6). MDPI. Retrieved March 21, 2024, from [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC. (2025, September 10). National Center for Biotechnology Information. Retrieved March 21, 2024, from [Link]

  • Inhibiting the Extracellular Signal-regulated Kinase 1/2 (ERK1/2) Cascade in Cancer and the Heart: for Better or Worse, in Sickness and Health? (2024, May 23). MDPI. Retrieved March 21, 2024, from [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry. (2021, March 12). American Chemical Society Publications. Retrieved March 21, 2024, from [Link]

  • A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. (2024, September 18). American Association for Cancer Research. Retrieved March 21, 2024, from [Link]

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed. (2010, January 6). PubMed. Retrieved March 21, 2024, from [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022, September 25). Frontiers. Retrieved March 21, 2024, from [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC. (2022, September 26). National Center for Biotechnology Information. Retrieved March 21, 2024, from [Link]

  • In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2024, from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Agilex Biolabs. Retrieved March 21, 2024, from [Link]

  • Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research. (n.d.). Columbia University Irving Medical Center. Retrieved March 21, 2024, from [Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022, December 11). Frontiers. Retrieved March 21, 2024, from [Link]

  • Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2024, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2024, from [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026, February 3). ResearchGate. Retrieved March 21, 2024, from [Link]

Sources

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis of a Novel BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] The human kinome, comprising over 500 kinases, presents a vast array of therapeutic targets, but also a significant challenge: achieving selectivity.[2][3] Due to the high degree of structural conservation in the ATP-binding site across kinase families, a lack of inhibitor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window.[1][4] Therefore, rigorous and systematic assessment of an inhibitor's selectivity profile is a critical step in the drug development pipeline.[2]

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol , hereafter referred to as Compound X . Based on its structural motifs, we will treat Compound X as a novel inhibitor of the BRAF kinase, a key node in the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6] The BRAF V600E mutation is a known driver in approximately 50% of melanomas, making it a well-established therapeutic target.[6]

We will objectively compare the hypothetical performance of Compound X with two FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib , providing supporting experimental methodologies and data interpretation strategies.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust selectivity profiling campaigns.

Part 1: Initial Broad-Spectrum Selectivity Assessment: In Vitro Kinome-Wide Screening

The first step in characterizing a new inhibitor is to understand its interaction landscape across the human kinome. A broad-spectrum screen provides a global view of selectivity and identifies potential off-target liabilities early in the discovery process.[1]

Causality Behind Experimental Choice

We begin with an in vitro binding assay at a single, high concentration (e.g., 1 µM). This approach acts as a wide net to catch both strong and weaker interactions that might become relevant at therapeutic doses. A competition binding assay is often preferred for initial screening as it directly measures the displacement of a tracer from the kinase's ATP-binding site, making it less susceptible to variations in enzyme activity or the need for specific substrates.[7][8] This method can detect inhibitors with various binding modes, including Type I and Type II inhibitors.[8]

Experimental Workflow: Competition Binding Kinase Panel

The following protocol outlines a typical workflow for a large-scale kinase panel screen, such as the KINOMEscan™ platform.

Protocol 1: Large-Scale Competition Binding Assay

  • Compound Preparation: Prepare a 100X stock solution of Compound X, Vemurafenib, and Dabrafenib in 100% DMSO. For a 1 µM final screening concentration, this would be a 100 µM stock.

  • Assay Plate Preparation: In a 384-well plate, dispense the test compounds. Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase and Tracer Addition: Add the kinase of interest from a panel (e.g., 468 kinases) to each well.[9] Following this, add an ATP-competitive, fluorescently-labeled tracer that is known to bind to the kinases being tested.[8]

  • Incubation: Allow the reaction to equilibrate. The incubation time should be sufficient to ensure that the binding of the tracer and any potential inhibitor has reached a steady state.

  • Detection: Measure the amount of tracer bound to the kinase. In a time-resolved fluorescence resonance energy transfer (TR-FRET) format, this involves exciting a donor fluorophore (e.g., Europium-labeled antibody against a kinase tag) and measuring the emission from an acceptor fluorophore (e.g., Alexa Fluor 647-labeled tracer).[8][10] A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a significant "hit" is >80% inhibition at the tested concentration.

Data Presentation and Interpretation

The results from the initial screen are best presented in a table summarizing the percent inhibition for a selection of kinases, highlighting the on-target (BRAF) and any significant off-targets.

Table 1: Illustrative Kinome Scan Results (% Inhibition at 1 µM)

Kinase TargetCompound XVemurafenibDabrafenibKinase Family
BRAF (V600E) 99% 98% 99% Ser/Thr Kinase
CRAF75%85%60%Ser/Thr Kinase
SRC30%65%25%Tyr Kinase
EGFR5%10%8%Tyr Kinase
ALK515%20%88%Ser/Thr Kinase
p38α2%5%3%Ser/Thr Kinase
c-KIT10%55%15%Tyr Kinase

This is hypothetical data for illustrative purposes.

From this table, we can infer that Compound X shows high activity against its intended target, BRAF (V600E). It also shows considerable inhibition of CRAF, a closely related kinase, which is a known characteristic of many BRAF inhibitors.[11][12] Compared to Vemurafenib, Compound X appears to have less off-target activity against SRC and c-KIT. However, Dabrafenib shows a strong off-target hit against ALK5, which is consistent with published data.[13][14]

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Prepare 100X Stocks (Compound X, Comparators, Controls) Plate Dispense Compounds to 384-well Plate Compound->Plate AddKinase Add Kinase from Panel Plate->AddKinase AddTracer Add Fluorescent Tracer AddKinase->AddTracer Incubate Equilibrate Reaction AddTracer->Incubate ReadFRET Measure TR-FRET Signal Incubate->ReadFRET Analyze Calculate % Inhibition vs. Control ReadFRET->Analyze IdentifyHits Identify Off-Target Hits (e.g., >80% Inhibition) Analyze->IdentifyHits

Part 2: Quantitative Selectivity Profiling

Following the initial broad screen, the next logical step is to quantify the potency of the inhibitor against the primary target and the identified off-target hits. This is typically done by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice

An enzymatic activity assay, such as a radiometric or luminescence-based assay, is ideal for determining IC50 values. These assays measure the direct inhibition of the kinase's catalytic function (substrate phosphorylation), providing a functional readout of potency.[1] It is crucial to perform these assays at an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase.[1] This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's intrinsic affinity, as it minimizes competition from ATP.[1][15]

Experimental Protocol: Dose-Response Enzymatic Assay

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

  • Compound Dilution: Prepare a serial dilution of Compound X and the comparator drugs (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Kinase Reaction:

    • Add the kinase (e.g., BRAF V600E or an off-target kinase like CRAF) to each well containing the serially diluted compounds.

    • Initiate the kinase reaction by adding a mixture of the specific substrate peptide and ATP (at the Km concentration for that kinase).[15]

    • Incubate the reaction for a predetermined time within the linear range of product formation.[15]

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent. This involves a first step to deplete the remaining ATP.

    • A second reagent is then added to convert the ADP to ATP, which drives a luciferase reaction, generating a luminescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the positive control (enzyme with no inhibitor).[15]

    • Fit the dose-response data using a sigmoidal (variable slope) equation to determine the IC50 value.[16]

Data Presentation and Interpretation

The IC50 values are tabulated to allow for a direct comparison of potency and the calculation of a Selectivity Index (SI). The SI is a critical metric, calculated as SI = IC50(off-target) / IC50(on-target). A higher SI value indicates greater selectivity.

Table 2: Comparative Potency (IC50) and Selectivity Index (SI)

Kinase TargetCompound X IC50 (nM)SI vs BRAFVemurafenib IC50 (nM)SI vs BRAFDabrafenib IC50 (nM)SI vs BRAF
BRAF (V600E) 5 - 31 [12]- 0.7 [12]-
CRAF5010x100~3x5~7x[12]
SRC>1000>200x200~6x>1000>1400x
ALK5>1000>200x>1000>32x60~85x

This is hypothetical data for Compound X, with reference values for comparators.

This quantitative data allows for a more nuanced comparison. While Dabrafenib is the most potent BRAF inhibitor, Compound X demonstrates a favorable selectivity profile. Its 10-fold selectivity against CRAF is comparable to Dabrafenib, and it shows excellent selectivity (>200-fold) against SRC and ALK5, potentially indicating a wider therapeutic window compared to Vemurafenib and Dabrafenib, which show more pronounced off-target activity on SRC and ALK5, respectively.

Part 3: Assessing Selectivity in a Cellular Context

While in vitro assays are essential for understanding biochemical interactions, they do not fully recapitulate the complex environment inside a living cell.[1] Cellular assays are therefore crucial to confirm that the inhibitor can engage its intended target and exert a selective functional effect in a more physiologically relevant setting.

Causality Behind Experimental Choice

We will employ a two-pronged approach:

  • Target Engagement Assay: A direct measure of compound binding to the target protein within intact cells. The NanoBRET™ Target Engagement assay is an excellent choice as it quantitatively measures the apparent affinity of a compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[17][18] This confirms that the compound can cross the cell membrane and bind to its intended target.

  • Functional Pathway Assay: A measure of the downstream consequences of target inhibition. For a BRAF inhibitor, this involves quantifying the phosphorylation of its direct substrate, MEK.[19] A Western blot for phospho-MEK (p-MEK) provides a robust and widely accepted method to assess the functional output of BRAF inhibition.[20][21]

Signaling Pathway Visualization

G GrowthFactor GrowthFactor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates (p-MEK) ERK ERK MEK->ERK Phosphorylates (p-ERK) Proliferation Proliferation ERK->Proliferation CompoundX CompoundX CompoundX->BRAF Inhibits

Experimental Protocols

Protocol 3: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use cells (e.g., HEK293T) engineered to express the target kinase (BRAF) fused to NanoLuc® luciferase.[22] Seed the cells in a white, 384-well assay plate.

  • Compound Addition: Add serially diluted test compounds to the cells.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET® tracer at a predetermined concentration.

  • Incubation: Incubate the plate to allow for compound entry and binding equilibrium to be established.[23]

  • Signal Detection: Add the NanoLuc® substrate and immediately measure both the donor (luciferase, ~450 nm) and acceptor (tracer, ~610 nm) emission signals.[23]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio signifies displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration and fit the curve to determine the cellular IC50 for target engagement.

Protocol 4: Phospho-MEK Western Blot

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A375 melanoma, which is BRAF V600E mutant) and allow them to adhere.[19] Treat the cells with a dose-response of Compound X, Vemurafenib, or Dabrafenib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MEK1/2 (Ser217/221).[24]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe a separate membrane (or strip and re-probe the same one) with an antibody for total MEK as a loading control.[25]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the p-MEK signal to the total MEK signal. Plot the normalized p-MEK levels against inhibitor concentration to determine the IC50 for pathway inhibition.

Data Presentation and Interpretation

The cellular data provides a crucial link between biochemical potency and physiological effect.

Table 3: Cellular Potency and Selectivity

AssayCompound X IC50 (nM)Vemurafenib IC50 (nM)Dabrafenib IC50 (nM)
BRAF Target Engagement (NanoBRET™) 25 150 15
p-MEK Inhibition (Western Blot) 30 180 20

This is hypothetical data for illustrative purposes.

Overall Comparison and Conclusion

This guide has outlined a systematic, multi-tiered approach to assessing the selectivity of a novel kinase inhibitor, Compound X. By integrating broad-panel screening, quantitative biochemical assays, and mechanism-based cellular assays, we can build a comprehensive selectivity profile.

Comparative Summary:

  • Potency: Dabrafenib is the most potent inhibitor in both biochemical and cellular assays. Compound X demonstrates superior biochemical potency to Vemurafenib and comparable cellular potency to Dabrafenib.

  • In Vitro Selectivity: Compound X exhibits a potentially superior in vitro selectivity profile, showing fewer significant off-target hits in the initial screen compared to both Vemurafenib (SRC, c-KIT) and Dabrafenib (ALK5).

  • Cellular Activity: All three compounds effectively engage BRAF and inhibit downstream MAPK signaling in a cellular context, validating their mechanism of action.

Based on this hypothetical analysis, 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (Compound X) represents a promising lead compound. Its combination of high on-target potency and a clean in vitro selectivity profile suggests it may possess a favorable therapeutic window. While multi-kinase inhibition can sometimes be beneficial, a selective inhibitor is often preferred to minimize the risk of unforeseen toxicities.[1][26] The methodologies described herein provide a robust and self-validating framework for making such critical go/no-go decisions in the drug discovery process.

References

  • Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ascierto, P. A. et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers. Available at: [Link]

  • MedicineNet. (2021). How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. Available at: [Link]

  • Lito, P. et al. (2016). Mechanism and inhibition of BRAF kinase. Biochemical Journal. Available at: [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of BRAF kinase inhibitor. NCI Dictionary of Cancer Terms. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • O'Shea, J. J. et al. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery. Available at: [Link]

  • Le, T. & Bhimji, S. S. (2025). Vemurafenib. StatPearls. Available at: [Link]

  • King, A. J. et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE. Available at: [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Dabrafenib shows functional selectivity for BRAF V600D/E/K tumor cell... Available at: [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? Available at: [Link]

  • Rheault, T. R. et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sills, M. A. et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. Available at: [Link]

  • Ascierto, P. A. et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. MDPI. Available at: [Link]

  • Rheault, T. R. et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Publications. Available at: [Link]

  • Holderfield, M. et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert Opinion on Drug Discovery. Available at: [Link]

  • Burotto, M. et al. (2025). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. Available at: [Link]

  • Varkaris, A. et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. Available at: [Link]

  • Ciu, K. et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Zhang, J. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Solit, D. B. et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition. Nature. Available at: [Link]

  • Haling, J. R. et al. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Western blots showing changes in ERK phosphorylation 1 and 24 h after... Available at: [Link]

  • Liu, X. et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry. Available at: [Link]

  • BindingDB. (n.d.). BDBM50184490 3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl). Available at: http://www.bindingdb.org/bind/chemsearch/marvin/molView.jsp?monomerid=50184490
  • DrugMapper. (n.d.). CONTENTS Structure Physicochemical Descriptors Pharmacology Indications Related Entries Cross References. Available at: [Link]

  • Lee, K. L. et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

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A Researcher's Guide to the Preclinical Validation of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of the biological effects of the novel compound, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol. In the absence of direct peer-reviewed literature on this specific molecule, this document outlines a robust, data-driven strategy for its characterization. This approach is grounded in the known biological activities of its core structural motifs: the trifluoromethylpyridine scaffold and the propan-2-ylsulfanyl moiety. By systematically comparing its performance against established benchmarks, researchers can effectively elucidate its mechanism of action and therapeutic potential.

Introduction: Rationale for Investigation

The chemical structure of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol suggests a strong potential for biological activity, particularly in the realm of anti-inflammatory therapeutics. The trifluoromethylpyridine core is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and cell permeability. Notably, this moiety is present in a number of selective COX-2 inhibitors, a major class of anti-inflammatory drugs.[1][2] The addition of a sulfur-containing side chain, in this case, a propan-2-ylsulfanyl group, may further modulate the compound's biological activity, a strategy that has been explored in the development of various bioactive molecules.[3]

Given these structural alerts, a primary hypothesis is that 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol may exert its effects through the inhibition of key inflammatory mediators, potentially with selectivity towards the COX-2 enzyme. This guide provides the experimental blueprints to rigorously test this hypothesis.

Comparative Validation Strategy

To ascertain the biological activity and therapeutic potential of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, a multi-tiered validation strategy is proposed. This involves a series of in vitro and in vivo assays, with direct comparison to well-characterized reference compounds.

Comparator Compounds:

  • Celecoxib: A highly selective COX-2 inhibitor, will serve as the primary positive control for anti-inflammatory and COX-2-specific assays.[4][5] Its well-defined mechanism of action provides a clear benchmark for evaluating the selectivity of the test compound.

  • Indomethacin: A non-selective COX-1/COX-2 inhibitor, will be used to differentiate between selective and non-selective COX inhibition.

  • Vehicle Control: The solvent used to dissolve the test compound will be used as a negative control in all experiments to account for any effects of the vehicle itself.

In Vitro Validation: Mechanistic Deep Dive

The initial phase of validation focuses on cell-free and cell-based assays to determine the direct molecular targets and cellular effects of the compound.

Cyclooxygenase (COX) Enzyme Inhibition Assays

The first step is to directly assess the inhibitory activity of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol against COX-1 and COX-2 enzymes. This will provide a quantitative measure of its potency and selectivity. Both colorimetric and fluorometric assays are suitable for this purpose.[6][7]

Table 1: Hypothetical Comparative Data for In Vitro COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-olExperimental ValueExperimental ValueCalculated Value
Celecoxib>100.05>200
Indomethacin0.11.50.07

Experimental Protocol: Colorimetric COX-2 Inhibitor Screening Assay [6]

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Prepare a stock solution of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, Celecoxib, and Indomethacin in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2 enzyme, and 10 µL of the test compound at various concentrations.

    • Positive Control Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2 enzyme, and 10 µL of Celecoxib or Indomethacin at various concentrations.

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of a colorimetric substrate solution (e.g., TMPD) to all wells, followed by 20 µL of arachidonic acid solution.

  • Measurement: Immediately shake the plate and incubate for 5 minutes at 25°C. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the background wells from all other wells. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis. Repeat the assay using COX-1 enzyme to determine selectivity.

G cluster_workflow In Vitro COX Inhibition Assay Workflow prep Reagent & Compound Preparation plate Assay Plate Setup (96-well) prep->plate incubate Incubate with Inhibitor (5 min, 25°C) plate->incubate react Initiate Reaction (Substrate + Arachidonic Acid) incubate->react measure Measure Absorbance (590 nm) react->measure analyze Data Analysis (IC50 & Selectivity) measure->analyze

In Vitro COX Inhibition Assay Workflow

Cellular Anti-inflammatory Activity: Inhibition of TNF-α Release

To assess the compound's activity in a cellular context, its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) will be evaluated.[8][9]

Experimental Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages [8]

  • Cell Culture: Seed RAW 264.7 cells (1-2 x 10⁵ cells/well) in a 96-well plate and incubate overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, Celecoxib, or vehicle. Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated control.

G cluster_pathway LPS-Induced TNF-α Signaling Pathway LPS LPS TLR4 TLR4/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene TNFa_protein TNF-α Protein (Release) TNFa_gene->TNFa_protein

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, a complex heterocyclic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting the unique chemical properties of this molecule. The presence of a trifluoromethyl group, a pyridine ring, and a sulfur-containing moiety necessitates a rigorous approach to waste management.

Foundational Principles: Chemical Hazard Profile

A thorough understanding of a chemical's properties is the cornerstone of its safe handling and disposal. Due to its specific structure, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol must be treated as hazardous waste. Its trifluoromethyl group imparts significant chemical stability, meaning improper disposal could lead to environmental persistence.[1] Furthermore, pyridines and organosulfur compounds can release toxic oxides of nitrogen (NOx) and sulfur (SOx) upon incomplete combustion.[2][3]

Therefore, under no circumstances should this compound or its containers be discarded in regular trash or poured down the drain.[3][4] The required method of disposal is high-temperature incineration at a licensed hazardous waste facility, which ensures the complete breakdown of the stable carbon-fluorine bonds.[4][5]

Summary of Key Chemical Data

The following table summarizes essential data based on analogous chemical structures. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

PropertyValue / InformationSource(s)
Appearance Likely a solid or oil.N/A
Primary Hazards May cause skin, eye, and respiratory irritation.[6][7] Potentially harmful if swallowed or inhaled.[2][8] As with many pyridine derivatives, it may be toxic to aquatic life.[3][2][3][6][7][8]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][3][4][2][3][4]
Hazardous Decomposition Products Combustion may produce toxic gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[2][4][2][4]

Step-by-Step Disposal Protocol

This protocol provides a comprehensive framework for safe disposal. Always consult with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.[9]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Causality: The primary objective is to prevent any direct contact or inhalation.

  • Engineering Controls : Always handle this chemical, including its waste, within a certified chemical fume hood to minimize inhalation risk.[4] Ensure a safety shower and eyewash station are readily accessible.[2]

  • Personal Protective Equipment : Wear appropriate PPE at all times:

    • Nitrile rubber gloves (or other chemically resistant gloves).[4]

    • Chemical safety goggles and a face shield.[4]

    • A flame-resistant laboratory coat.[10]

Step 2: Waste Segregation and Containerization

Causality: Preventing unintended chemical reactions and ensuring proper disposal requires strict waste segregation.

  • Designate a Waste Stream : This compound must be disposed of as Halogenated Organic Waste .[11]

  • Do Not Mix : Never mix this waste with other streams, particularly non-halogenated solvents, acids, bases, or oxidizers.[4][12]

  • Select a Proper Container : Collect all waste in a designated, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[4] The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol."[12]

Step 3: Waste Collection and Interim Storage

Causality: Proper collection techniques minimize contamination and ensure safe temporary storage pending final disposal.

  • Solid Waste : For solid residues or contaminated disposables (e.g., weighing paper, gloves, filter paper), place them directly into the designated halogenated solid waste container. Use tools that minimize dust or aerosol generation.[4]

  • Liquid Waste : For solutions containing the compound, carefully pour the liquid waste into the designated halogenated liquid waste container. Do not overfill the container; leave at least 25% headspace to allow for vapor expansion.[11]

  • Storage : Keep the waste container securely closed at all times, except when adding waste.[4] Store the container in a designated, secondary-contained satellite accumulation area within the laboratory, away from heat, ignition sources, and high-traffic zones.[4]

Step 4: Decontamination of Labware and Empty Containers

Causality: Residual amounts of the chemical render labware hazardous. "Empty" is a regulatory term requiring proper decontamination.

  • Non-Disposable Glassware : Decontaminate glassware by performing a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).[4]

  • Collect the Rinsate : Crucially, the solvent rinsate from this decontamination process is also considered hazardous waste. It must be collected and added to your halogenated liquid waste container.[4]

  • "Empty" Containers : The original container of the chemical is considered hazardous waste until it has been properly triple-rinsed.[4] This rinsate must also be collected as hazardous waste.

Step 5: Final Disposal Arrangement

Causality: Final disposal must be handled by licensed professionals to ensure regulatory compliance and environmental safety.

  • Contact EHS : Once your waste container is ready for disposal, contact your institution's EHS office to arrange for pickup.[4][9]

  • Incineration : EHS will ensure the waste is transported to a licensed facility for high-temperature incineration, the standard and required method for destroying halogenated organic compounds.[4][5]

Visualized Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Decontamination cluster_2 Storage & Final Disposal Waste Waste Generated Containing 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Solid Solid Waste (e.g., contaminated gloves, paper) Waste->Solid Liquid Liquid Waste (e.g., reaction mixtures, solutions) Waste->Liquid Glassware Contaminated Glassware Waste->Glassware SolidContainer Place in Labeled Halogenated Solid Waste Container Solid->SolidContainer LiquidContainer Pour into Labeled Halogenated Liquid Waste Container Liquid->LiquidContainer Rinse Triple Rinse with Appropriate Solvent Glassware->Rinse Storage Store Sealed Container in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage CollectRinsate Collect Rinsate Rinse->CollectRinsate CollectRinsate->LiquidContainer Rinsate is also hazardous waste EHS Schedule Pickup with Environmental Health & Safety (EHS) Storage->EHS Incineration High-Temperature Incineration at Licensed Facility EHS->Incineration

Caption: Disposal workflow for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol.

References

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • PubMed. (2009, September 15). Photolytic removal and mineralisation of 2-halogenated pyridines. Retrieved from [Link]

  • ResearchGate. (2023, January). The elimination and extraction of organosulfur compounds from real water and soil samples using metal organic framework/graphene oxide as a novel and efficient nanocomposite. Retrieved from [Link]

  • Thieme. (2024, August 26). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Wiley Online Library. (2025, November 6). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

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Personal protective equipment for handling 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Protocol: 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Executive Summary & Chemical Hazard Profiling

As a highly functionalized fluorinated pyridine thioether, 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol presents a unique matrix of handling challenges that require precise logistical planning. To safely handle this compound, we must first understand the causality behind its hazards:

  • Trifluoromethyl (-CF3) Group: This moiety is strongly electron-withdrawing, which increases the acidity and corrosivity of the adjacent phenolic (-OH) group. More importantly, it significantly enhances the molecule's overall lipophilicity. This high lipophilicity accelerates transdermal absorption, making dermal exposure a critical systemic hazard.

  • Propan-2-ylsulfanyl (Isopropylthio) Group: Thioethers are highly susceptible to oxidation and acid-catalyzed cleavage. Under thermal stress or acidic conditions, this group can degrade to release volatile, highly toxic, and malodorous sulfur species (e.g., isopropyl mercaptan or hydrogen sulfide).

  • Pyridine-3-ol Core: Phenolic and pyridinic structures are known severe ocular and mucosal irritants.

Tiered Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for bulk handling of highly lipophilic fluorinated compounds. The following PPE matrix outlines the required protective barriers based on chemical causality and quantitative resistance data.

PPE ComponentMaterial SpecificationBreakthrough Time (min)Rationale / Causality
Primary Gloves Butyl Rubber (≥14 mil)> 480Exceptional resistance to lipophilic fluorinated compounds and thioether degradation products.
Secondary Gloves Nitrile (≥8 mil)~ 30 - 60Worn under butyl gloves for dexterity during fine weighing; provides immediate splash protection if the outer glove is breached.
Eye Protection Polycarbonate Splash GogglesN/AEssential for preventing ocular exposure to corrosive phenolic/pyridinic dust or aerosolized solutions.
Body Protection Flame-Resistant (FR) Lab CoatN/AProtects against the potential flammability of the compound in organic solvents and prevents particulate accumulation on street clothing.
Respirator N95 / P100 Particulate RespiratorN/ARequired only if handling bulk powders outside a fume hood (strictly not recommended) to prevent the inhalation of aerosolized particulates.

Operational Workflows: Step-by-Step Methodologies

Every protocol must function as a self-validating system to ensure operator safety. According to the[1], all handling of hazardous chemicals must occur within a certified engineering control to maintain exposures below permissible limits.

Phase 1: Pre-Handling Setup & Validation

  • Engineering Control Verification: Turn on the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation: Do not rely solely on the digital monitor; tape a lightweight tissue (e.g., Kimwipe) to the bottom of the sash to visually confirm continuous inward directional airflow before opening any chemical container.

  • PPE Donning: Don the FR lab coat, polycarbonate safety goggles, and double gloves (8 mil nitrile inner, 14 mil butyl outer).

  • Workspace Preparation: Line the active working surface with a chemical absorbent pad (impermeable backing facing down) to contain micro-spills and prevent cross-contamination.

Phase 2: Active Handling & Dispensing

  • Thermal Equilibration: If the compound was stored at 4°C, allow the sealed container to reach ambient room temperature inside the fume hood.

    • Causality: Opening a cold container causes atmospheric moisture condensation, which can hydrolyze the thioether linkage over time, degrading the sample and releasing toxic thiols.

  • Static Mitigation: Use an anti-static ionizer (e.g., Zerostat gun) or grounded stainless-steel spatulas when weighing the solid powder.

    • Causality: Fluorinated powders are highly prone to static charge buildup, which can cause violent electrostatic repulsion and aerosolization of toxic particulates.

  • Transfer and Sealing: Weigh the required mass into a pre-tared, sealable secondary vial.

    • Self-Validation: Tightly cap and seal the secondary vial before removing it from the fume hood to ensure zero exposure to the general laboratory environment.

Phase 3: Post-Handling Decontamination

  • Surface Quenching: Wipe down spatulas, balances, and the fume hood surface with an alcohol-soaked wipe (isopropanol or ethanol) to solubilize the compound, followed immediately by a wipe saturated with a 10% sodium hypochlorite (bleach) solution.

    • Causality: The bleach oxidizes any residual thioether species into non-volatile, odorless sulfoxides or sulfones, neutralizing their toxicity.

  • Waste Segregation: Dispose of all contaminated consumables into a designated "Halogenated/Sulfur-Containing Hazardous Waste" container. Do not mix with general organic waste.

Spill Response & Disposal Plan

Following the emergency response guidelines established in , immediate and logical containment is required for any breach of containment.

Minor Spill Protocol (< 50 g or 50 mL inside fume hood):

  • Containment: Immediately cover the spill with a compatible absorbent material (e.g., vermiculite).

  • Neutralization: Carefully apply a dilute oxidizing agent (5% sodium hypochlorite) to the absorbent to mitigate the release of volatile sulfur compounds.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Validation: Wipe the area with an alcohol-soaked rag, then test the surface with pH paper to ensure no acidic phenolic residues remain.

Major Spill Protocol (> 50 g or outside fume hood):

  • Evacuation: Immediately evacuate the laboratory, close all doors, and post a "DO NOT ENTER" sign.

  • Notification: Alert Environmental Health & Safety (EHS) and provide the exact chemical identity.

  • Isolation: Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA) and a Level B hazmat suit. The [2] strictly warns against entering environments with unknown concentrations of volatile fluorinated or sulfurous vapors without supplied air.

Mechanistic Visualization

G cluster_pathways Exposure Pathways & PPE Mitigation Source 2-(Propan-2-ylsulfanyl)-5- (trifluoromethyl)pyridin-3-ol Resp Respiratory Hazard (Volatile/Aerosol) Source->Resp Derm Dermal Hazard (Lipophilic Penetration) Source->Derm Ocular Ocular Hazard (Corrosive/Irritant) Source->Ocular MitResp Engineering Control: Chemical Fume Hood Resp->MitResp MitDerm PPE: Butyl Rubber Gloves (≥14 mil) Derm->MitDerm MitOcular PPE: Safety Goggles & Face Shield Ocular->MitOcular

Exposure pathways and corresponding PPE mitigation strategies for handling the fluorinated thioether.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA) / eCFR. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). Available at:[Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.